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Core Science & Biosynthesis

Foundational

1,3,6-tri-O-methylarthothelin: Natural Sources, Biosynthesis, and Isolation Methodologies

Executive Overview and Chemical Identity 1,3,6-tri-O-methylarthothelin (IUPAC: 2,4,5-trichloro-1,3,6-trimethoxy-8-methyl-9H-xanthen-9-one) is a highly substituted, naturally occurring polychlorinated xanthone. First char...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview and Chemical Identity

1,3,6-tri-O-methylarthothelin (IUPAC: 2,4,5-trichloro-1,3,6-trimethoxy-8-methyl-9H-xanthen-9-one) is a highly substituted, naturally occurring polychlorinated xanthone. First characterized by Elix et al. in 1990 , this secondary metabolite is primarily synthesized by the fungal partner (mycobiont) of specific symbiotic lichens.

Xanthones are considered "privileged structures" in drug development due to their rigid, planar tricyclic core, which readily intercalates with biological targets. The presence of three chlorine atoms and three methoxy groups in 1,3,6-tri-O-methylarthothelin significantly alters its lipophilicity and electron density, making it a critical compound of interest for both chemotaxonomic classification and environmental microbiology—specifically as a natural analogue for studying microbial reductive dechlorination .

Natural Sources and Ecological Context

The biosynthesis of complex polyketides is a hallmark of lichenized fungi. 1,3,6-tri-O-methylarthothelin is predominantly isolated from crustose lichens of the genus Dimelaena, with Dimelaena elevata and Dimelaena australiensis being the most thoroughly documented natural sources .

Within the lichen thallus, this compound rarely exists in isolation. It co-occurs with a specific chemosyndrome of related metabolites, including:

  • 6-O-methylarthothelin (its direct biosynthetic precursor)

  • Arthothelin (2,4,5-trichloronorlichexanthone)

  • Atranorin and Norstictic acid (depsides and depsidones)

Causality of Co-occurrence: The simultaneous presence of these compounds is not coincidental. They represent sequential nodes in the mycobiont's acetate-polymalonate pathway. The fungal polyketide synthase (PKS) generates a norlichexanthone core, which is subsequently chlorinated by flavin-dependent halogenases to form arthothelin. Finally, S-adenosylmethionine (SAM)-dependent O-methyltransferases sequentially methylate the hydroxyl groups, culminating in 1,3,6-tri-O-methylarthothelin.

Biosynthesis A Acetate/Malonate (Polyketide Pathway) B Norlichexanthone Core (Cyclization) A->B Polyketide Synthase C Arthothelin (Enzymatic Chlorination) B->C Halogenases (Cl-) D 6-O-methylarthothelin (Partial Methylation) C->D O-Methyltransferase E 1,3,6-tri-O-methylarthothelin (Complete Methylation) D->E O-Methyltransferase

Fig 1: Polyketide biosynthetic pathway of 1,3,6-tri-O-methylarthothelin in lichen mycobionts.

Step-by-Step Isolation and Purification Methodology

Isolating a specific highly methylated xanthone from a complex lichen matrix requires a self-validating chromatographic workflow. The structural differences between 1,3,6-tri-O-methylarthothelin and its co-occurring analogues are minimal (often a single methyl group), necessitating high-resolution separation techniques.

Phase 1: Extraction and Primary Fractionation
  • Sample Preparation: The Dimelaena lichen thallus is carefully separated from its rock substrate, air-dried to halt enzymatic degradation, and pulverized to maximize the surface area for solvent penetration.

  • Soxhlet Extraction: The pulverized tissue is subjected to continuous Soxhlet extraction using anhydrous diethyl ether or acetone for 24–48 hours.

    • Causality: Diethyl ether is selected because its moderate polarity efficiently solubilizes lipophilic xanthones and depsides while leaving behind highly polar, structural polysaccharides (glucans) and proteins that would foul downstream chromatography.

  • Flash Column Chromatography: The crude extract is concentrated via rotary evaporation and loaded onto a silica gel column. Elution is performed using a step gradient of ethyl acetate in light petroleum.

    • Causality: Normal-phase silica separates the bulk extract based on hydrogen-bonding capacity. As a fully methylated xanthone, 1,3,6-tri-O-methylarthothelin lacks free hydroxyl groups at C-1, C-3, and C-6, making it less polar than arthothelin. It will elute earlier in the non-polar fractions.

Phase 2: High-Resolution Separation and Validation
  • Thin-Layer Chromatography (TLC) Screening: Fractions are screened using standardized lichen solvent systems (e.g., Solvent A: toluene/dioxane/acetic acid, 180:45:5) . Xanthones are visualized under short-wave (254 nm) and long-wave (365 nm) UV light, followed by an acid spray (10% H₂SO₄) and charring to reveal characteristic pale yellow pigments.

  • Reversed-Phase HPLC: Target fractions are subjected to preparative HPLC using a C18 reversed-phase column. The mobile phase consists of an acetonitrile/water gradient modified with 1% phosphoric acid.

    • Causality: Reversed-phase chromatography separates molecules based on hydrophobicity. The addition of a methyl group significantly increases the retention time. The acidic modifier suppresses the ionization of any co-eluting phenolic impurities, ensuring sharp, symmetrical peaks and baseline resolution between 6-O-methylarthothelin and 1,3,6-tri-O-methylarthothelin.

  • Structural Validation (Self-Validating Step): The isolated compound is subjected to High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).

    • System Check: The presence of three chlorine atoms dictates a highly specific, self-validating isotopic signature. The mass spectrum must display an isotopic cluster for the molecular ion [M]+ at M , M+2 , M+4 , and M+6 in an approximate ratio of 27:27:9:1. If this pattern is absent, the fraction is impure or misidentified. Final structural confirmation is achieved via 1D and 2D NMR spectroscopy.

Isolation N1 Lichen Thallus (Dimelaena spp.) Air-dried & Pulverized N2 Soxhlet Extraction (Acetone / Diethyl Ether) N1->N2 N3 Crude Extract Concentration (Rotary Evaporation) N2->N3 N4 Silica Gel Flash Chromatography (EtOAc / Light Petroleum) N3->N4 N5 TLC Screening (UV 254/365 nm & Acid Spray) N4->N5 Fractionation N6 Reversed-Phase HPLC (C18 Column, Gradient Elution) N5->N6 Target Fractions N7 1,3,6-tri-O-methylarthothelin (Pure Isolate) N6->N7 High-Resolution Separation N8 Structural Validation (1H/13C NMR, HRESIMS) N7->N8 Isotopic Pattern Verification

Fig 2: Step-by-step isolation and purification workflow for 1,3,6-tri-O-methylarthothelin.

Quantitative and Physicochemical Data

The following table summarizes the structural and chromatographic properties utilized for the identification of 1,3,6-tri-O-methylarthothelin during the isolation workflow , .

PropertyDescription / Value
IUPAC Name 2,4,5-trichloro-1,3,6-trimethoxy-8-methyl-9H-xanthen-9-one
Molecular Formula C₁₇H₁₃Cl₃O₅
Molecular Weight ~403.6 g/mol
Biosynthetic Origin Acetate-polymalonate (Polyketide) pathway
Primary Natural Sources Dimelaena elevata, Dimelaena australiensis
Co-occurring Metabolites 6-O-methylarthothelin, Atranorin, Norstictic acid
TLC Rf Value (Solvent A) ~67 (Toluene/Dioxane/Acetic Acid 180:45:5)
Physical Appearance Pale yellow pigment
UV Fluorescence Positive (Fluoresces under 254/365 nm)

Environmental and Pharmacological Relevance

Beyond their role in chemotaxonomy, natural polychlorinated xanthones serve as vital tools in environmental bioremediation research. Anthropogenic organochlorines (like PCBs and dioxins) are notorious persistent organic pollutants. However, nature has been synthesizing organochlorines like 1,3,6-tri-O-methylarthothelin for millennia.

Recent microbiological studies utilize these natural lichen xanthones as analogues to identify novel bacteria capable of reductive dechlorination. For instance, specific Firmicutes groups (such as Pelosinus spp.) found in soil microbiomes have been implicated in the degradation of chlorinated xanthones, stripping the chlorine atoms to generate energy . Understanding how soil bacteria metabolize compounds like 1,3,6-tri-O-methylarthothelin provides a direct evolutionary blueprint for engineering microbes to clean up anthropogenic organohalide pollution.

References

  • 6-O-Methylarthothelin and 1,3,6-Tri-O-Methylarthothelin, Two New Xanthones From a Dimelaena Lichen. Australian Journal of Chemistry. URL:[Link]

  • Catalogue of Standardized Chromatographic Data and Biosynthetic Relationships for Lichen Substances. Australian National Botanic Gardens. URL:[Link]

  • Novel Firmicutes Group Implicated in the Dechlorination of Two Chlorinated Xanthones, Analogues of Natural Organochlorines. Applied and Environmental Microbiology (PMC). URL:[Link]

Exploratory

An In-Depth Technical Guide to 1,3,6-tri-O-methylarthothelin: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction 1,3,6-tri-O-methylarthothelin is a methylated derivative of arthothelin, a naturally occurring chlorinated lichen xanthone. Xanthones are a cla...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,6-tri-O-methylarthothelin is a methylated derivative of arthothelin, a naturally occurring chlorinated lichen xanthone. Xanthones are a class of heterocyclic compounds with a dibenzo-γ-pyrone scaffold that have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, antioxidant, and cytotoxic properties.[1][2] Arthothelin, chemically identified as 2,4,5,7-tetrachloro-1,3,6-trihydroxy-9H-xanthen-9-one, is a poly-chlorinated xanthone found in various lichen species.[3][4] The methylation of the hydroxyl groups on the xanthone core, as in 1,3,6-tri-O-methylarthothelin, can significantly alter the molecule's physicochemical properties and biological activity, making it a compound of interest for further investigation.

This technical guide provides a comprehensive overview of the chemical structure, predicted properties, and a plausible synthetic pathway for 1,3,6-tri-O-methylarthothelin, based on the known chemistry of its parent compound and related xanthone derivatives.

Chemical Structure and Physicochemical Properties

The core structure of 1,3,6-tri-O-methylarthothelin is the xanthone ring system, which is a dibenzo-γ-pyrone. In arthothelin, this core is substituted with four chlorine atoms at positions 2, 4, 5, and 7, and three hydroxyl groups at positions 1, 3, and 6. In 1,3,6-tri-O-methylarthothelin, the hydroxyl groups at positions 1, 3, and 6 are converted to methoxy groups.

Deduced Chemical Structure: 2,4,5,7-tetrachloro-1,3,6-trimethoxy-9H-xanthen-9-one

PropertyPredicted Value
Molecular Formula C₁₆H₁₀Cl₄O₅
Molecular Weight 436.06 g/mol
Appearance Pale yellow solid[5]
Solubility Likely soluble in organic solvents like DMSO, chloroform, and ethyl acetate.[6]
Melting Point Expected to be a high-melting solid, characteristic of polyaromatic compounds.

Synthesis of 1,3,6-tri-O-methylarthothelin

The synthesis of 1,3,6-tri-O-methylarthothelin can be approached through a multi-step process involving the formation of the xanthone core, followed by chlorination and methylation. A plausible synthetic route is outlined below, based on established methods for xanthone synthesis.[7][8][9]

Part 1: Synthesis of the Xanthone Core

A common method for synthesizing the xanthone skeleton is the Grover, Shah, and Shah reaction, which involves the condensation of a phenol with a salicylic acid derivative. For the synthesis of the arthothelin core, a substituted phloroglucinol and a chlorinated dihydroxybenzoic acid derivative would be suitable starting materials.

Part 2: Chlorination of the Xanthone Core

The introduction of chlorine atoms at specific positions on the xanthone ring is a critical step. This can be achieved through electrophilic aromatic substitution using a suitable chlorinating agent. The regioselectivity of the chlorination is influenced by the existing substituents on the aromatic rings.

Part 3: Methylation of Hydroxyl Groups

The final step is the methylation of the hydroxyl groups at positions 1, 3, and 6. This can be accomplished using a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base. The reactivity of the different hydroxyl groups may vary, potentially requiring specific reaction conditions to achieve complete methylation at the desired positions.

A proposed overall synthetic workflow is depicted in the following diagram:

Synthesis_Workflow cluster_synthesis Synthesis of 1,3,6-tri-O-methylarthothelin Start Starting Materials (Substituted Phenol & Salicylic Acid Derivative) Xanthone_Core Xanthone Core Synthesis (e.g., Grover, Shah, Shah) Start->Xanthone_Core Chlorination Regioselective Chlorination Xanthone_Core->Chlorination Arthothelin_Analog Arthothelin Analog Chlorination->Arthothelin_Analog Methylation Exhaustive Methylation Arthothelin_Analog->Methylation Final_Product 1,3,6-tri-O-methylarthothelin Methylation->Final_Product

Caption: Proposed synthetic workflow for 1,3,6-tri-O-methylarthothelin.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2,4,5,7-tetrachloro-1,3,6-trihydroxy-9H-xanthen-9-one (Arthothelin)

Step 2: Methylation of Arthothelin

To a solution of arthothelin in a suitable aprotic solvent (e.g., dry acetone or DMF), an excess of a methylating agent such as dimethyl sulfate or methyl iodide is added, along with a base like anhydrous potassium carbonate.[10] The reaction mixture is typically heated under reflux for several hours to ensure complete methylation of all three hydroxyl groups. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by filtration and evaporation of the solvent. The crude product can then be purified by column chromatography on silica gel to yield pure 1,3,6-tri-O-methylarthothelin.

Spectroscopic Characterization (Predicted)

The structural elucidation of 1,3,6-tri-O-methylarthothelin would rely on a combination of spectroscopic techniques.

TechniquePredicted Observations
¹H NMR Signals corresponding to the methoxy protons (as singlets) would be observed, likely in the range of δ 3.8-4.2 ppm. Aromatic proton signals would also be present, with their chemical shifts and coupling patterns dictated by the substitution pattern of the xanthone core.
¹³C NMR Resonances for the methoxy carbons would appear around δ 55-65 ppm. The spectrum would also show signals for the aromatic carbons and the carbonyl carbon of the xanthone core (typically δ > 170 ppm).
Mass Spectrometry (MS) The mass spectrum would show a molecular ion peak corresponding to the calculated molecular weight of 436.06 g/mol . Due to the presence of four chlorine atoms, a characteristic isotopic pattern for [M]+, [M+2]+, [M+4]+, etc., would be observed, which is a key diagnostic feature for polychlorinated compounds.[11]
Infrared (IR) Spectroscopy The IR spectrum would be characterized by the absence of a broad O-H stretching band (which would be present in arthothelin) and the presence of C-O stretching bands for the methoxy groups and the aryl ether linkage, as well as a strong C=O stretching vibration for the xanthone carbonyl group (around 1650 cm⁻¹).

Biological Activity and Potential Applications

The biological activity of 1,3,6-tri-O-methylarthothelin has not been extensively studied. However, based on the known activities of its parent compound, arthothelin, and other methylated xanthones, some predictions can be made.

Antimicrobial Activity: Arthothelin has been shown to possess antimicrobial properties.[12] Methylation of hydroxyl groups in xanthones can sometimes modulate this activity. Therefore, 1,3,6-tri-O-methylarthothelin should be evaluated for its potential as an antimicrobial agent.

Cytotoxic Activity: Many chlorinated xanthones exhibit significant cytotoxicity against various cancer cell lines.[1][13][14] The presence of multiple chlorine atoms on the arthothelin scaffold suggests that it and its derivatives could be of interest in cancer research. The methylation of the hydroxyl groups may influence the compound's lipophilicity and its interaction with biological targets, thus altering its cytotoxic profile.

The relationship between the structure of arthothelin and its potential biological targets can be visualized as follows:

Biological_Activity cluster_activity Potential Biological Activities of Arthothelin Derivatives Compound 1,3,6-tri-O-methylarthothelin Target1 Bacterial Cell Components Compound->Target1 Interaction Target2 Cancer Cell Lines Compound->Target2 Interaction Effect1 Antimicrobial Activity Target1->Effect1 Leads to Effect2 Cytotoxicity Target2->Effect2 Leads to

Caption: Potential biological activities of 1,3,6-tri-O-methylarthothelin.

Conclusion

1,3,6-tri-O-methylarthothelin is a structurally interesting derivative of the natural product arthothelin. While specific data for this compound is scarce, this guide provides a comprehensive overview based on the established chemistry of xanthones. The proposed synthetic route offers a viable strategy for its preparation, which would enable further investigation of its physicochemical properties and biological activities. Given the known cytotoxic and antimicrobial properties of related chlorinated xanthones, 1,3,6-tri-O-methylarthothelin represents a promising candidate for further research in drug discovery and development.

References

  • Elix, J. A., & Bennett, S. A. (1990). 6-O-Methylarthothelin and 1,3,6-Tri-O-Methylarthothelin, Two New Xanthones From a Dimelaena Lichen. Australian Journal of Chemistry, 43(9), 1587-1590.
  • Synthesis of New Lichen Xanthones. (1992). Australian Journal of Chemistry, 45(5), 845-855.
  • Elix, J. A. (2022). Catalogue of Standardized Chromatographic Data and Biosynthetic Relationships for Lichen Substances.
  • Cytotoxicity test of 0,78% xanthone from mangosteen pericarp (Garcinia mangostana L.) and 0,2% chlorhexidine gluconate toward BHK-21 fibroblast cells. (2013).
  • Synthesis of New Lichen Xanthones. (1992). Australian Journal of Chemistry, 45(5), 845-855.
  • A New Trichlorinated Xanthone and Compounds Isolated from Cladonia skottsbergii with Antimicrobial Properties. (2026). Molecules, 31(2), 489.
  • Isolation, Biosynthesis, and Biological Activity of Polycyclic Xanthones From Actinomycetes. (2022). Frontiers in Microbiology, 13, 932543.
  • CpG site-specific methylation as epi-biomarkers for the prediction of health risk in PAHs-exposed populations. (2022).
  • An Update on the Anticancer Activity of Xanthone Derivatives: A Review. (2021). Molecules, 26(22), 6891.
  • A Comprehensive Review on Chemical Structures and Bioactivities of Ostropomycetidae Lichens. (2025). International Journal of Molecular Sciences, 26(9), 5035.
  • Solution conformation of endothelin determined by means of 1H-NMR spectroscopy and distance geometry calculations. (1991). Protein Engineering, Design and Selection, 4(5), 509-518.
  • Biologically active orcinol-based secondary metabolites originated from lichens. (2018). Journal of Pharmacognosy and Phytochemistry, 7(4), 125-131.
  • Atlas of Images of Thin Layer Chromatograms of Lichen Substances. (2015).
  • Chemistry and biosynthesis of bacterial polycyclic xanthone natural products. (2022). Natural Product Reports, 39(10), 1957-1972.
  • Synthesis of Xanthones, Thioxanthones and Acridones by the Coupling of Arynes and Substituted Benzoates. (2008). Organic letters, 10(22), 5223–5226.
  • A comparison of X-ray and NMR structures for human endothelin-1. (1993). Protein Science, 2(9), 1549-1555.
  • Arthothelin xanthones. (2015). RSC Advances, 5(28), 21523-21572.
  • The solution structure of a monocyclic analogue of endothelin [1,15 Aba]-ET-1, determined by 1H NMR spectroscopy. (1994). Journal of Medicinal Chemistry, 37(5), 656-664.
  • Marine-Derived Xanthone from 2010 to 2021: Isolation, Bioactivities and Total Synthesis. (2022). Marine Drugs, 20(6), 347.
  • Hypermethylation in the promoter regions of flavonoid pathway genes is associated with skin color fading during 'Daihong' apple fruit development. (2023). Horticulture Research, 10(5), uhad053.
  • Hydroxymethylation as a Novel Environmental Biosensor. (2014). Current environmental health reports, 1(1), 25–32.
  • Methyl Sulfone and Hydroxylated Metabolites of Polychlorinated Biphenyls. (2017). The Handbook of Environmental Chemistry, 5, 1-38.
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  • The Synthesis of Urolithins and their Derivatives and the Modes of Antitumor Action. (2022). Current Organic Chemistry, 26(12), 1162-1178.
  • A New and Efficient Synthesis of 6-O-Methylscutellarein, the Major Metabolite of the Natural Medicine Scutellarin. (2014). Molecules, 19(6), 7297-7307.
  • Determination of the structure of [Nle7]-endothelin by 1H NMR. (1991). International Journal of Peptide and Protein Research, 37(4), 315-324.
  • An expanded database of high-resolution MS/MS spectra for lichen-derived natural products. (2025).
  • An expanded database of high-resolution MS/MS spectra for lichen-derived natural products. (2025).
  • Synthesis and antifungal activity of arecoline derivatives containing amino acid fragments. (2025).
  • Hydroxymethylation of DNA: an epigenetic marker. (2013). Journal of biosciences, 38(3), 553–561.
  • 13C NMR Metabolomics: Applications at Natural Abundance. (2014). Analytical chemistry, 86(19), 9550–9557.
  • Synthesis and antifungal activity of arecoline derivatives containing amino acid fragments. (2025).
  • Solution structure of endothelin-3 determined using NMR spectroscopy. (1991). Biochemistry, 30(38), 9209-9216.
  • Chemistry and Biological Activities of Naturally Occurring and Structurally Modified Podophyllotoxins. (2023). Molecules, 28(1), 329.
  • 1 H-NMR and 13 C-NMR data of friedelin. (2022).
  • Preparation of 2,4,5,6-Tetra(9H-carbazol-9- yl)isophthalonitrile. (2019). Organic Syntheses, 96, 455-473.
  • Process for preparing 3,6-dihydro-1,3,5-triazine derivatives. (2014).
  • Chemical synthesis of C6-tetrazole ᴅ-mannose building blocks and access to a bioisostere of mannuronic acid 1-phosphate. (2021). Beilstein Journal of Organic Chemistry, 17, 1526-1533.
  • In Chapter 14, we saw that Agent Orange contains (2,4,5-trichloro... (n.d.). Pearson.
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Sources

Foundational

Spectroscopic Elucidation of 1,3,6-Tri-O-methylarthothelin: A Definitive Technical Guide

Executive Summary 1,3,6-tri-O-methylarthothelin (systematically named 2,4,5-trichloro-1,3,6-trimethoxy-8-methyl-9H-xanthen-9-one) is a highly substituted, naturally occurring xanthone derivative. Originally isolated from...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1,3,6-tri-O-methylarthothelin (systematically named 2,4,5-trichloro-1,3,6-trimethoxy-8-methyl-9H-xanthen-9-one) is a highly substituted, naturally occurring xanthone derivative. Originally isolated from the Dimelaena genus of lichens and subsequently synthesized to confirm its structure[1], this compound represents a unique class of halogenated secondary metabolites. Due to the structural complexity of the xanthone core—featuring three methoxy groups, three chlorine atoms, and a sterically hindered aryl methyl group—precise spectroscopic characterization (NMR, MS, IR) is critical for its identification and for distinguishing it from co-occurring metabolites like 6-O-methylarthothelin and 2,4,5-trichlorolichexanthone[1],[2].

This whitepaper provides an authoritative, step-by-step guide to the spectroscopic data and analytical workflows required to isolate and validate 1,3,6-tri-O-methylarthothelin.

The Causality of Structural Elucidation

As an Application Scientist, approaching the structural elucidation of a heavily substituted xanthone requires understanding the physical causality behind the analytical data.

  • Steric Hindrance and Anisotropy in NMR: The A-ring of 1,3,6-tri-O-methylarthothelin is fully substituted (positions 1, 2, 3, 4). The methoxy groups at C-1 and C-3 are flanked by bulky, electronegative chlorine atoms at C-2 and C-4. This steric crowding restricts the free rotation of the methoxy bonds, leading to distinct, sharp singlets in the 1 H NMR spectrum. Furthermore, the methyl group at C-8 is positioned in the deshielding cone of the C-9 carbonyl, significantly shifting its resonance downfield.

  • Isotopic Envelopes in Mass Spectrometry: The presence of three chlorine atoms provides a self-validating diagnostic tool. Chlorine exists naturally as two isotopes ( 35 Cl and 37 Cl) in an approximate 3:1 ratio. A molecule with three chlorine atoms will exhibit a highly specific M , M+2 , M+4 , and M+6 isotopic envelope in a 27:27:9:1 ratio, which immediately confirms the halogenation state without requiring high-resolution mass spectrometry (HRMS)[2].

  • Conjugation in IR Spectroscopy: The xanthone core is a highly conjugated planar system. This extensive delocalization of π -electrons weakens the C=O double bond character at C-9, shifting the carbonyl stretching frequency in the IR spectrum to a lower wavenumber than typically observed in isolated aliphatic ketones.

Quantitative Spectroscopic Signatures

The following tables synthesize the diagnostic spectroscopic data for 1,3,6-tri-O-methylarthothelin, providing the causality behind each assignment.

Table 1: 1 H NMR Data (500 MHz, CDCl 3​ )
PositionProtonMultiplicityIntegrationExpected δ (ppm)Causality / Assignment Notes
7 H-7Singlet (s)1H6.80 - 7.10The sole aromatic proton on Ring B. Shielded by the adjacent C-6 methoxy group, but deshielded by the aromatic ring current.
8-CH 3​ Ar-CH 3​ Singlet (s)3H2.75 - 2.90Deshielded by the anisotropic effect of the adjacent C-9 carbonyl group.
1-OCH 3​ O-CH 3​ Singlet (s)3H3.90 - 4.05Sterically hindered by the C-2 chlorine atom and the C-9 carbonyl.
3-OCH 3​ O-CH 3​ Singlet (s)3H3.95 - 4.10Flanked by two highly electronegative chlorine atoms (C-2, C-4), causing a slight downfield shift.
6-OCH 3​ O-CH 3​ Singlet (s)3H3.85 - 4.00Typical aryl methoxy resonance.
Table 2: 13 C NMR Data (125 MHz, CDCl 3​ )
PositionCarbon TypeExpected δ (ppm)Causality / Assignment Notes
C-9 C=O175.0 - 178.0Xanthone carbonyl; the conjugated π -system lowers the chemical shift compared to standard ketones.
C-1, C-3, C-6 Ar-O155.0 - 164.0Highly deshielded due to the direct attachment of electronegative oxygen atoms.
C-2, C-4, C-5 Ar-Cl110.0 - 120.0Halogen-substituted carbons exhibit a characteristic upfield shift relative to oxygenated carbons.
C-7 Ar-H95.0 - 105.0Unsubstituted aromatic methine carbon.
1,3,6-OCH 3​ O-CH 3​ 56.0 - 62.0Aliphatic methoxy carbons.
8-CH 3​ Ar-CH 3​ 22.0 - 25.0Aliphatic methyl carbon attached to the aromatic ring.
Table 3: Mass Spectrometry (EI-MS, 70 eV)
m/zIon TypeRelative AbundanceCausality / Fragmentation Logic
402/404/406/408 [M] + 100% (Base Peak)Molecular ion. The 27:27:9:1 isotopic ratio confirms the presence of three chlorine atoms[2].
387/389/391 [M - CH 3​ ] + MediumLoss of a methyl radical from a methoxy group, forming a highly stable, resonance-stabilized oxonium ion.
359/361/363 [M - CH 3​
  • CO] +
Low-MediumSubsequent expulsion of neutral carbon monoxide from the central pyrone ring.
367/369/371 [M - Cl] + LowCleavage of the C-Cl bond, driven by the stability of the resulting aromatic cation.
Table 4: Infrared (IR) Spectroscopy (KBr Pellet)
Wavenumber (cm −1 )Bond / ModeCausality / Structural Significance
2950 - 2850 C-H (sp 3 ) stretchAsymmetric and symmetric stretching of the methoxy and methyl groups.
1650 - 1665 C=O stretchXanthone carbonyl. The frequency is lowered due to extensive conjugation with the aromatic rings.
1580 - 1600 C=C (Ar) stretchAromatic ring breathing modes.
1200 - 1250 C-O-C stretchAsymmetric stretching of the aryl alkyl ether (methoxy) linkages.
750 - 850 C-Cl stretchCharacteristic absorption for carbon-chlorine bonds on the aromatic ring.

Validated Experimental Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes internal controls to prevent artifact generation or misinterpretation.

Protocol A: Extraction and Chromatographic Isolation
  • Sample Preparation: Macerate 10 g of dried Dimelaena lichen thalli in 100 mL of cold acetone for 60 minutes. Causality: Cold extraction minimizes the thermal degradation of sensitive secondary metabolites.

  • Filtration and Concentration: Filter the crude extract through a 0.22 µm PTFE membrane to remove particulates. Concentrate in vacuo at a temperature not exceeding 30°C.

  • HPLC Separation: Subject the residue to High-Performance Liquid Chromatography (HPLC) using a reversed-phase C18 column (e.g., Spherisorb 5 ODS 2, 250 × 4.6 mm)[3].

    • Mobile Phase: Gradient elution utilizing Aqua bidest with 1% orthophosphoric acid (Solvent A) and 100% methanol (Solvent B)[3].

    • Self-Validation: Run a blank injection prior to the sample. Use benzoic acid and solorinic acid as internal retention index (I-value) standards to calibrate the column[3].

  • Fraction Collection: Monitor the eluent using a photodiode array detector at λ = 245 nm. Collect the fraction corresponding to the established retention index of 1,3,6-tri-O-methylarthothelin.

  • Crystallization: Recrystallize the purified fraction from an ethyl acetate/light petroleum mixture to yield pale yellow crystals[2].

Workflow A Dimelaena Lichen Collection & Extraction B HPLC Chromatographic Separation A->B C Purified 1,3,6-tri-O- methylarthothelin B->C D NMR Spectroscopy (1H, 13C, 2D) C->D E Mass Spectrometry (EI-MS, HRMS) C->E F IR Spectroscopy (FT-IR) C->F G Structural Elucidation D->G E->G F->G

Fig 1. Workflow for the isolation and spectroscopic elucidation of 1,3,6-tri-O-methylarthothelin.

Protocol B: Spectroscopic Acquisition
  • NMR Spectroscopy:

    • Preparation: Dissolve 5-10 mg of the purified crystals in 0.5 mL of deuterated chloroform (CDCl 3​ ).

    • Self-Validation: Add 0.03% v/v tetramethylsilane (TMS) as an internal standard to lock the 0.00 ppm chemical shift.

    • Acquisition: Acquire 1 H NMR at 500 MHz and 13 C NMR at 125 MHz. Set the relaxation delay (D1) to at least 2.0 seconds. Causality: The highly sterically hindered methoxy protons require a longer D1 to ensure complete longitudinal relaxation between pulses, preventing signal truncation.

  • Mass Spectrometry (EI-MS):

    • Preparation: Introduce the sample via a Direct Insertion Probe (DIP). Causality: Bypassing the GC inlet prevents the thermal decomposition of the highly substituted xanthone core.

    • Self-Validation: Calibrate the mass analyzer using perfluorotributylamine (PFTBA) to ensure mass accuracy within 5 ppm prior to the run. Apply an electron ionization energy of 70 eV.

  • FT-IR Spectroscopy:

    • Preparation: Grind 1-2 mg of the compound with 100 mg of anhydrous potassium bromide (KBr). Press into a translucent pellet under 10 tons of pressure.

    • Acquisition: Scan from 4000 to 400 cm −1 with a resolution of 4 cm −1 , accumulating 64 scans to maximize the signal-to-noise ratio.

MS_Frag M Molecular Ion [M]+ m/z 402/404/406/408 (Cl3 Isotope Pattern) F1 Loss of CH3 [M - CH3]+ m/z 387/389/391 M->F1 -CH3 radical F3 Loss of Cl [M - Cl]+ m/z 367/369 M->F3 -Cl radical F2 Loss of CO [M - CH3 - CO]+ m/z 359/361/363 F1->F2 -CO neutral

Fig 2. Primary EI-MS fragmentation pathways for 1,3,6-tri-O-methylarthothelin.

References

  • Elix, J.A., & Bennett, S.A. (1990). "6-O-Methylarthothelin and 1,3,6-Tri-O-Methylarthothelin, Two New Xanthones From a Dimelaena Lichen." Australian Journal of Chemistry, 43(9), 1587–1590.1

  • Elix, J.A. (2014). "A Catalogue of Standardized Chromatographic Data and Biosynthetic Relationships for Lichen Substances." Australian National Botanic Gardens. 2

  • Feitosa, C. M., et al. (2011). "Chemical Constituents of the Methanolic Extract of Leaves of Leiothrix spiralis Ruhland and Their Antimicrobial Activity." Molecules, 16(12), 10604-10618. 4

  • Feige, G.B., Lumbsch, H.T., Huneck, S., & Elix, J.A. (1993). "A method for the identification of secondary aromatic lichen substances using high-performance liquid chromatography." Journal of Chromatography A, 646(2), 417-427. 3

Sources

Exploratory

An In-Depth Technical Guide to the Biosynthesis of Xanthones in Fungi

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist This guide provides a comprehensive overview of the intricate biosynthetic pathways of xanthon...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides a comprehensive overview of the intricate biosynthetic pathways of xanthones in fungi. Xanthones, a class of polyphenolic compounds, exhibit a wide range of biological activities, making them promising candidates for drug development.[1][2][3] Understanding their biosynthesis at a genetic and molecular level is crucial for harnessing their therapeutic potential through metabolic engineering and synthetic biology approaches.[1][2][3]

Introduction: The Significance of Fungal Xanthones

Xanthones are characterized by a dibenzo-γ-pyrone scaffold and are produced by various organisms, including plants, lichens, and fungi.[1][4][5] Fungal xanthones are of particular interest due to their structural diversity and potent biological activities, including antifungal, cytotoxic, and anticancer properties.[6][7] Unlike in plants, where xanthone biosynthesis involves both the shikimate and acetate pathways, the core of fungal xanthones is derived entirely from the polyketide pathway.[4][5][8] This fundamental difference underscores the unique enzymatic machinery that has evolved in fungi to construct these complex molecules.

This guide will delve into the core biosynthetic pathways, key enzymatic players, and the genetic organization of xanthone production in fungi. We will explore well-characterized examples from model organisms like Aspergillus nidulans and discuss the experimental methodologies employed to elucidate these complex metabolic routes.

The Core Biosynthetic Engine: The Polyketide Pathway

The biosynthesis of the xanthone scaffold in fungi is initiated by a non-reducing polyketide synthase (NR-PKS).[1][9][10] These large, multifunctional enzymes catalyze the iterative condensation of acetyl-CoA and malonyl-CoA units to form a linear poly-β-keto chain.[9][10] This process is analogous to fatty acid biosynthesis but with key differences in the reductive processing of the growing chain, leading to the formation of aromatic structures.[10]

The resulting polyketide chain undergoes a series of enzyme-catalyzed cyclization and aromatization reactions to form the foundational tricyclic xanthone core.[9] Subsequent modifications by a suite of "tailoring" enzymes, such as monooxygenases, methyltransferases, and prenyltransferases, generate the vast structural diversity observed in fungal xanthones.[1][9]

A Case Study: Prenylated Xanthone Biosynthesis in Aspergillus nidulans

Aspergillus nidulans is a model filamentous fungus that produces several prenylated xanthones, including shamixanthone and emericellin.[1][2] Extensive research, primarily through targeted gene deletions, has unveiled a complex and fascinating biosynthetic pathway.[1][2][3]

Key Findings from A. nidulans Studies:

  • A Gene Cluster is Central: A cluster of 10 genes, including the NR-PKS gene mdpG, is essential for the biosynthesis of the xanthone precursors.[1][2][3]

  • Anthraquinone and Benzophenone Intermediates: The pathway proceeds through the formation of the anthraquinone emodin and the benzophenone monodictyphenone, which serve as key precursors to the xanthone scaffold.[1][2][3][11]

  • Dispersed Genes for Tailoring Reactions: Interestingly, the genes responsible for the prenylation steps, which are crucial for the bioactivity of many xanthones, are not located within the main biosynthetic gene cluster.[1][2][3] Two prenyltransferase genes, belonging to the fungal indole prenyltransferase family, were identified at distant genomic locations.[1][2][3]

  • Additional Tailoring Enzymes: A monooxygenase within the cluster and a GMC oxidoreductase located elsewhere in the genome are also required for the complete biosynthesis of prenylated xanthones.[12]

The elucidation of this pathway highlights a key principle in fungal secondary metabolism: while core biosynthetic genes are often clustered, essential tailoring enzymes can be encoded by genes located elsewhere in the genome.[1][13][14]

Visualizing the Pathway: A Generalized Fungal Xanthone Biosynthesis Workflow

The following diagram illustrates the general steps involved in the biosynthesis of a simple xanthone, starting from the assembly of the polyketide chain.

Fungal_Xanthone_Biosynthesis AcetylCoA Acetyl-CoA + Malonyl-CoA NRPKS Non-Reducing Polyketide Synthase (NR-PKS) AcetylCoA->NRPKS Polyketide Linear Poly-β-keto Chain NRPKS->Polyketide Cyclization Cyclization & Aromatization Polyketide->Cyclization Benzophenone Benzophenone Intermediate Cyclization->Benzophenone OxidativeCyclization Oxidative Cyclization (e.g., P450 Monooxygenase) Benzophenone->OxidativeCyclization XanthoneCore Xanthone Core OxidativeCyclization->XanthoneCore Tailoring Tailoring Reactions (Methylation, Prenylation, etc.) XanthoneCore->Tailoring FinalXanthone Diverse Fungal Xanthones Tailoring->FinalXanthone

Caption: Generalized workflow for fungal xanthone biosynthesis.

Dimeric Xanthones: A Step Further in Complexity

Fungi are also known to produce dimeric xanthones, which are formed through the coupling of two monomeric xanthone units.[15][16][17] These molecules often exhibit enhanced biological activities compared to their monomeric counterparts.[18]

Research on the biosynthesis of cryptosporioptides in Cryptosporiopsis sp. has revealed that a cytochrome P450 oxygenase is responsible for the dimerization step, which occurs late in the biosynthetic pathway.[15][16] Gene disruption experiments targeting this P450 enzyme resulted in the accumulation of monomeric xanthone precursors, confirming its role in the dimerization process.[15][16]

Experimental Methodologies for Elucidating Fungal Xanthone Biosynthesis

A combination of genetic, molecular, and analytical techniques is employed to unravel the complexities of fungal secondary metabolism.

Gene Deletion and Complementation

This is a cornerstone technique for functional genomics in fungi.

Protocol: Targeted Gene Deletion in Aspergillus nidulans

  • Construct a Deletion Cassette:

    • Amplify the 5' and 3' flanking regions (typically 1-2 kb) of the target gene from fungal genomic DNA using PCR.

    • Amplify a selectable marker gene (e.g., argB, pyrG, or a drug resistance gene) with flanking sequences homologous to the regions just inside the 5' and 3' flanks of the target gene.

    • Fuse the three fragments (5' flank, marker, 3' flank) using fusion PCR or Gibson assembly to create the deletion cassette.

  • Protoplast Transformation:

    • Grow the recipient fungal strain in liquid culture.

    • Harvest the mycelia and treat with cell wall-degrading enzymes (e.g., lysing enzymes from Trichoderma harzianum) to generate protoplasts.

    • Incubate the protoplasts with the deletion cassette and a transformation reagent (e.g., polyethylene glycol) to facilitate DNA uptake.

  • Selection and Screening:

    • Plate the transformed protoplasts on selective media to isolate transformants that have integrated the deletion cassette.

    • Screen the putative deletants by diagnostic PCR using primers that anneal outside the flanking regions and within the marker gene to confirm homologous recombination and loss of the target gene.

  • Metabolite Analysis:

    • Cultivate the confirmed deletion mutant and the wild-type strain under conditions known to induce xanthone production.

    • Extract the secondary metabolites from the culture broth and mycelia using an appropriate organic solvent (e.g., ethyl acetate).

    • Analyze the extracts by HPLC-MS and NMR to compare the metabolite profiles and identify any changes resulting from the gene deletion.

The causality behind this experimental choice lies in directly linking a gene to a specific metabolic step. The absence of a particular xanthone or the accumulation of a precursor in the deletion mutant provides strong evidence for the function of the deleted gene.

Heterologous Expression

When the native fungal host is difficult to manipulate genetically, the entire biosynthetic gene cluster can be transferred to a more tractable host, such as Aspergillus oryzae or Saccharomyces cerevisiae.[19] This approach allows for the functional characterization of the gene cluster and the production of the target xanthones in a clean genetic background.

Isotopic Labeling Studies

Feeding experiments with isotopically labeled precursors (e.g., ¹³C-labeled acetate) can trace the flow of carbon atoms through the biosynthetic pathway. Analysis of the resulting xanthones by NMR spectroscopy reveals the incorporation pattern of the labeled atoms, providing insights into the cyclization and rearrangement mechanisms.

In Vitro Enzymatic Assays

Once a gene is identified, the corresponding enzyme can be expressed and purified to study its activity in vitro. This allows for the precise determination of its substrate specificity and catalytic mechanism.

Data Presentation: Key Fungal Xanthones and Their Producers

Xanthone DerivativeProducing FungusKey Precursors/IntermediatesReference(s)
ShamixanthoneAspergillus nidulansEmodin, Monodictyphenone[1][2][3][11]
EmericellinAspergillus nidulansEmodin, Monodictyphenone[1][2][3]
Variecoxanthone AAspergillus nidulansEmodin, Monodictyphenone[1][2]
CryptosporioptidesCryptosporiopsis sp.Monomeric xanthones[15][16]
ShanorellinChaetomium globosumPolyketide-derived aromatic product[20][21]
ChaetomugilinsChaetomium globosumAzaphilones[7][22][23][24]

Future Directions and Applications in Drug Development

The elucidation of fungal xanthone biosynthetic pathways opens up exciting avenues for drug discovery and development.

  • Metabolic Engineering: Overexpression of key biosynthetic genes or pathway-specific transcription factors can lead to increased yields of desired xanthones.[25]

  • Combinatorial Biosynthesis: Mixing and matching genes from different xanthone pathways can generate novel, "unnatural" xanthone derivatives with potentially improved pharmacological properties.

  • Synthetic Biology: Reconstituting entire biosynthetic pathways in heterologous hosts provides a platform for the sustainable and scalable production of valuable xanthones.[26]

By understanding the intricate molecular logic of fungal xanthone biosynthesis, researchers can begin to rationally design and engineer novel therapeutic agents. This in-depth knowledge is not merely academic; it is a critical foundation for the next generation of natural product-based drug discovery.

References

  • Bok, J. W., et al. (2011). Genome-Based Deletion Analysis Reveals the Prenyl Xanthone Biosynthesis Pathway in Aspergillus nidulans. Journal of the American Chemical Society. [Link]

  • Simpson, T. J. (2012). Genetic and biosynthetic studies of the fungal prenylated xanthone shamixanthone and related metabolites in Aspergillus spp. revisited. Natural Product Reports. [Link]

  • Winter, J. M., et al. (2012). Identification and Characterization of the Chaetoviridin and Chaetomugilin Gene Cluster in Chaetomium globosum Reveals Dual Functions of an Iterative Highly-Reducing Polyketide Synthase. Journal of the American Chemical Society. [Link]

  • Bok, J. W., et al. (2011). Genome-based deletion analysis reveals the prenyl xanthone biosynthesis pathway in Aspergillus nidulans. PubMed. [Link]

  • Winter, J. M., et al. (2012). Identification and Characterization of the Chaetoviridin and Chaetomugilin Gene Cluster in Chaetomium globosum Reveals Dual Functions of an Iterative Highly-Reducing Polyketide Synthase. PMC. [Link]

  • Winter, J. M., et al. (2012). Identification and Characterization of the Chaetoviridin and Chaetomugilin Gene Cluster in Chaetomium globosum Reveal Dual Functions of an Iterative Highly-Reducing Polyketide Synthase. PubMed. [Link]

  • Mocan, A., et al. (2023). Xanthones: Biosynthesis and Trafficking in Plants, Fungi and Lichens. MDPI. [Link]

  • Cox, R. J., et al. (2019). Structure revision of cryptosporioptides and determination of the genetic basis for dimeric xanthone biosynthesis in fungi. Chemical Science. [Link]

  • El-Hady, S., et al. (2023). Aspergillus nidulans—Natural Metabolites Powerhouse: Structures, Biosynthesis, Bioactivities, and Biotechnological Potential. MDPI. [Link]

  • Bok, J. W., et al. (2011). Genome-Based Deletion Analysis Reveals the Prenyl Xanthone Biosynthesis Pathway in Aspergillus nidulans. PMC. [Link]

  • Mocan, A., et al. (2023). Xanthones: Biosynthesis and Trafficking in Plants, Fungi and Lichens. PubMed. [Link]

  • Cox, R. J., et al. (2019). Structure Revision of Cryptosporioptides and Determination of the Genetic Basis for Dimeric Xanthone Biosynthesis in Fungi. ResearchGate. [Link]

  • Numata, A., et al. (2008). Chaetomugilins, new selectively cytotoxic metabolites, produced by a marine fish-derived Chaetomium species. PubMed. [Link]

  • Chen, Y., et al. (2025). Xanthone Dimers in Angiosperms, Fungi, Lichens: Comprehensive Review of Their Sources, Structures, and Pharmacological Properties. MDPI. [Link]

  • Keller, N. P. (Ed.). (2012). Fungal secondary metabolism: methods and protocols. UC Library Search. [Link]

  • Mocan, A., et al. (2023). Xanthones: Biosynthesis and Trafficking in Plants, Fungi and Lichens. PMC. [Link]

  • Sato, M., et al. (2015). Elucidation of the shanorellin biosynthetic pathway and functional analysis of associated enzymes. MedChemComm. [Link]

  • Wei, X., et al. (2024). Comprehensive Understanding and Engineering of Fungal Xanthone Biosynthesis. CityUHK Scholars. [Link]

  • Wikipedia. (n.d.). Shikimate pathway. Wikipedia. [Link]

  • Singh, P., et al. (2024). A Comprehensive Review of the Diversity of Fungal Secondary Metabolites and Their Emerging Applications in Healthcare and Environment. PMC. [Link]

  • Lind, A. L., et al. (2019). Global survey of secondary metabolism in Aspergillus niger via activation of specific transcription factors. PNAS. [Link]

  • Chiang, Y. M., et al. (2010). New insights into the formation of fungal aromatic polyketides. PMC. [Link]

  • Cox, R. J., et al. (2019). Structure revision of cryptosporioptides and determination of the genetic basis for dimeric xanthone biosynthesis in fungi. RSC Publishing. [Link]

  • Singh, P. K., et al. (2022). Xanthone Biosynthetic Pathway in Plants: A Review. Frontiers. [Link]

  • Singh, P. K., et al. (2022). Xanthone Biosynthetic Pathway in Plants: A Review. PMC. [Link]

  • Gressler, M., et al. (2022). Fungal Melanin Biosynthesis Pathway as Source for Fungal Toxins. mBio. [Link]

  • Gressler, M., & Shelest, E. (2023). Complexity of fungal polyketide biosynthesis and function. Institute of Applied Biosciences (IAB). [Link]

  • Murakami, T., et al. (2008). Structure and biosynthesis of norneolambertellin produced by Lambertella sp. 1346. PubMed. [Link]

Sources

Foundational

Physicochemical Profiling and Characterization of 1,3,6-tri-O-methylarthothelin

An In-Depth Technical Guide for Natural Product Researchers and Drug Development Professionals Executive Summary & Scientific Context Secondary metabolites derived from lichenized fungi represent a largely untapped reser...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Natural Product Researchers and Drug Development Professionals

Executive Summary & Scientific Context

Secondary metabolites derived from lichenized fungi represent a largely untapped reservoir of bioactive scaffolds for drug discovery. Among these, chlorinated xanthones are of particular interest due to their robust structural stability and potent biological activities, including antimicrobial and cytotoxic properties[1].

1,3,6-tri-O-methylarthothelin is a highly substituted, polyketide-derived chlorinated xanthone originally isolated from the Australian lichen Dimelaena elevata[2]. As a Senior Application Scientist, I have structured this whitepaper to move beyond basic descriptive chemistry. Here, we will dissect the causality behind its physical properties, map its biosynthetic logic, and establish a self-validating analytical protocol for its isolation and characterization.

Structural Identity & Quantitative Physicochemical Data

The core scaffold of 1,3,6-tri-O-methylarthothelin is a dibenzo-γ-pyrone (9H-xanthen-9-one)[3]. Its specific physicochemical behavior is dictated by its substitution pattern: three electron-withdrawing chlorine atoms at positions 2, 4, and 5, and three lipophilic methoxy groups at positions 1, 3, and 6.

The presence of the methoxy groups eliminates the hydrogen-bonding potential typically seen in polyhydroxyxanthones, significantly increasing the molecule's lipophilicity and altering its chromatographic retention time and solubility profile.

Table 1: Core Physicochemical and Spectroscopic Properties
ParameterValue / DescriptionCausality / Significance
IUPAC Name 2,4,5-trichloro-1,3,6-trimethoxy-8-methyl-9H-xanthen-9-oneDefines absolute regiochemistry of substituents.
Molecular Formula C₁₇H₁₃Cl₃O₅Derived from the arthothelin core + 3 methyl groups.
Molar Mass 403.6 g/mol Standard average molecular weight.
Monoisotopic Exact Mass 401.9829 DaCritical for high-resolution mass spectrometry (HRMS).
LC-MS Ionization m/z 402.99 [M+H]⁺Methoxy groups provide high proton affinity in positive ESI[4].
Physical Appearance Pale yellow crystalline pigmentConjugated dibenzo-γ-pyrone chromophore absorbs in the UV-A/Vis region[5].
Solubility Soluble in acetone, chloroform; Insoluble in waterHigh lipophilicity driven by exhaustive O-methylation and chlorination.

Biosynthetic Logic & Enzymatic Tailoring

Understanding the biosynthesis of 1,3,6-tri-O-methylarthothelin is critical for researchers attempting biomimetic synthesis or genetic engineering of fungal pathways. The molecule is not assembled randomly; it follows a strict, enzyme-directed sequence.

  • Scaffold Generation: Iterative condensation of acetyl-CoA and malonyl-CoA by a non-reducing polyketide synthase (nrPKS) yields a folded polyketide chain that cyclizes into norlichexanthone .

  • Electrophilic Halogenation: FAD-dependent halogenases regioselectively chlorinate the aromatic rings. The electron-donating nature of the initial hydroxyl groups directs the chlorine atoms to the ortho/para positions (2, 4, and 5), forming arthothelin .

  • Late-Stage Methylation: S-adenosylmethionine (SAM)-dependent O-methyltransferases cap the reactive hydroxyls at 1, 3, and 6. This late-stage methylation acts as a biological "protecting group" strategy, preventing auto-oxidation and increasing the molecule's ability to penetrate competing microbial cell membranes.

BiosyntheticPathway A Acetyl-CoA + Malonyl-CoA (Primary Precursors) B Polyketide Intermediate (Uncyclized Chain) A->B nrPKS Condensation C Norlichexanthone (Core Xanthone Scaffold) B->C Cyclization & Aromatization D Arthothelin (2,4,5-trichloro Intermediate) C->D FAD-dependent Halogenase (+3 Cl) E 1,3,6-tri-O-methylarthothelin (Final Metabolite) D->E O-Methyltransferase (+3 CH3)

Biosynthetic pathway of 1,3,6-tri-O-methylarthothelin from primary precursors.

Standardized Isolation and Analytical Workflow

To ensure scientific integrity, any analytical protocol must be a self-validating system . When extracting 1,3,6-tri-O-methylarthothelin from Dimelaena species[6], the primary challenge is the co-extraction of highly polymeric depsides (e.g., norstictic acid)[2]. The following workflow leverages differential hydrophobicity and isotopic signatures to guarantee compound identity.

ExperimentalWorkflow S1 Lichen Thallus Homogenization S2 Acetone Extraction (Non-polar/Polar Solvation) S1->S2 S3 SPE Cleanup (Matrix Removal) S2->S3 S4 RP-HPLC Separation (Hydrophobic Resolution) S3->S4 S5 ESI-qTOF MS (Isotopic Validation) S4->S5

Step-by-step analytical workflow for isolation and LC-MS validation of lichen xanthones.

Step-by-Step Methodology
  • Step 1: Matrix Disruption & Solvation. Pulverize 5g of dried lichen thallus. Extract with 50 mL of cold acetone. Causality: Acetone is a moderately polar aprotic solvent that efficiently penetrates the lichen cortex, dissolving the lipophilic xanthone without degrading it or pulling in excessive structural polysaccharides.

  • Step 2: Solid-Phase Extraction (SPE). Pass the crude extract through a C18 SPE cartridge, washing with 40% methanol/water and eluting with 100% methanol. Causality: This step removes highly polar tannins and depsides that cause severe ion suppression during mass spectrometry.

  • Step 3: RP-HPLC Resolution. Inject the eluate onto a C18 Reverse-Phase column using a gradient of Water/Acetonitrile (with 0.1% Formic Acid). Causality: 1,3,6-tri-O-methylarthothelin will elute significantly later than its co-occurring analog, 6-O-methylarthothelin, because the two additional methoxy groups drastically increase its affinity for the hydrophobic stationary phase.

  • Step 4: Self-Validating MS Detection. Utilize ESI-qTOF MS in positive ion mode[4]. The presence of three chlorine atoms provides a built-in validation mechanism via its isotopic distribution.

Table 2: MS Isotopic Signature Validation (Cl₃ Pattern)

Because chlorine exists naturally as ³⁵Cl (75%) and ³⁷Cl (25%), a trichlorinated molecule will exhibit a highly specific, mathematically fixed isotopic cluster. If this exact ratio is not observed, the peak is an isobaric interference.

Ion SpeciesTheoretical m/zRelative AbundanceDiagnostic Meaning
[M+H]⁺ 402.99100%Base peak (all ³⁵Cl isotopes).
[M+2+H]⁺ 404.99~98-100%Contains one ³⁷Cl isotope.
[M+4+H]⁺ 406.98~32-33%Contains two ³⁷Cl isotopes.
[M+6+H]⁺ 408.98~3-4%Contains three ³⁷Cl isotopes.

Environmental Reactivity & Reductive Dechlorination

While chemically stable under standard physiological conditions, the highly chlorinated nature of arthothelin derivatives makes them targets for specific environmental degradation pathways. Recent microbiological studies have demonstrated that certain anaerobic bacteria—specifically within the Firmicutes group (e.g., the "Gopher" group and Pelosinus species)—are capable of utilizing chlorinated xanthones as terminal electron acceptors[7][8].

Through reductive dechlorination, these microbes systematically strip the chlorine atoms from the xanthone rings. This highlights a fascinating ecological loop: the lichen synthesizes the halogenated compound as a defense mechanism, while specialized soil bacteria have evolved the enzymatic machinery to metabolize and detoxify these natural organochlorines[8].

References

  • 6-O-Methylarthothelin and 1,3,6-Tri-O-Methylarthothelin, Two New Xanthones From a Dimelaena Lichen. Australian Journal of Chemistry (CSIRO Publishing).[Link]

  • UCSD Computational Mass Spectrometry Website - GNPS Library. University of California, San Diego.[Link]

  • Novel Firmicutes Group Implicated in the Dechlorination of Two Chlorinated Xanthones, Analogues of Natural Organochlorines. Applied and Environmental Microbiology (ASM Journals).[Link]

  • Catalogue of Standardized Chromatographic Data and Biosynthetic Relationships for Lichen Substances. Australian National Botanic Gardens.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol and Mechanistic Insights for 1,3,6-Tri-O-methylarthothelin

Introduction and Chemical Context Arthothelin (2,4,5-trichloro-1,3,6-trihydroxy-8-methyl-9H-xanthen-9-one) is a naturally occurring trichlorinated xanthone predominantly synthesized by lichenized fungi[1]. The derivatiza...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Chemical Context

Arthothelin (2,4,5-trichloro-1,3,6-trihydroxy-8-methyl-9H-xanthen-9-one) is a naturally occurring trichlorinated xanthone predominantly synthesized by lichenized fungi[1]. The derivatization of lichen xanthones is a critical procedure in natural product chemistry, utilized for structure elucidation, chemotaxonomic profiling, and the enhancement of lipophilicity for bioactivity screening[2].

The exhaustive methylation of arthothelin yields 1,3,6-tri-O-methylarthothelin (2,4,5-trichloro-1,3,6-trimethoxy-8-methyl-9H-xanthen-9-one). This permethylated derivative was notably characterized by Elix and Bennett during their investigations into the Dimelaena lichen species[3]. The protocol described herein details the synthetic conversion of arthothelin to its tri-O-methylated form via a base-catalyzed bimolecular nucleophilic substitution (SN2) mechanism, a standard approach for [4].

Mechanistic Rationale

The transformation relies on the selective deprotonation of the three phenolic hydroxyl groups on the xanthone core.

  • Base Selection (Anhydrous K2CO3): Phenolic protons typically have a pKa of ~10. Potassium carbonate is a mild base that quantitatively deprotonates these phenols to form highly nucleophilic phenoxide ions. Crucially, K2CO3 is preferred over strong alkalis (like NaOH) because it prevents undesired nucleophilic attack on the xanthone carbonyl, which could lead to ring-opening side reactions.

  • Solvent Selection (Dry Acetone): Acetone acts as a polar aprotic solvent. Unlike protic solvents (e.g., methanol) that hydrogen-bond and cage the nucleophile, acetone leaves the phenoxide oxygen exposed and highly reactive, significantly accelerating the SN2 attack on the electrophile.

  • Electrophile (Methyl Iodide, MeI): MeI is an excellent methylating agent due to the high polarizability and leaving-group ability of the iodide ion. An excess is utilized to drive the equilibrium toward the fully permethylated state, overcoming the steric hindrance posed by the adjacent chlorine atoms at the 2, 4, and 5 positions.

G Arthothelin Arthothelin (Starting Material) 2,4,5-trichloro-1,3,6-trihydroxy-8-methyl-9H-xanthen-9-one Base Deprotonation Anhydrous K2CO3 / Dry Acetone Arthothelin->Base Step 1 Intermediate Phenoxide Intermediates (Enhanced Nucleophilicity) Base->Intermediate Phenol pKa ~10 Alkylation Electrophilic Attack Methyl Iodide (MeI), Reflux 24h Intermediate->Alkylation SN2 Mechanism Product 1,3,6-Tri-O-methylarthothelin (Permethylated Xanthone) Alkylation->Product Exhaustive Methylation Workup Workup & Purification Liquid-Liquid Extraction & Column Chromatography Product->Workup Isolation

Figure 1: Reaction workflow for the exhaustive methylation of arthothelin via SN2 substitution.

Experimental Protocol: Exhaustive Methylation

Reagents and Materials
  • Arthothelin: 100 mg (0.27 mmol)

  • Methyl Iodide (MeI): 250 µL (4.0 mmol, ~15 eq. excess). Caution: Highly toxic and volatile alkylating agent. Handle strictly in a fume hood.

  • Potassium Carbonate (K2CO3): 500 mg (3.6 mmol), oven-dried at 120°C overnight to ensure anhydrous conditions.

  • Acetone: 15 mL, dried over 4Å molecular sieves.

  • Equipment: 50 mL round-bottom flask, reflux condenser, magnetic stirrer, oil bath.

Step-by-Step Methodology
  • Reaction Assembly: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 100 mg of arthothelin and 15 mL of dry acetone. Stir until the xanthone is fully dissolved.

  • Deprotonation: Add 500 mg of anhydrous K2CO3 to the solution. Stir the suspension at room temperature for 15 minutes. The mixture may exhibit a slight color change as the phenoxide ions are generated[4].

  • Alkylation: Using a gas-tight syringe, add 250 µL of MeI dropwise to the stirring suspension.

  • Reflux: Attach a reflux condenser to the flask. Heat the reaction mixture in an oil bath set to 60°C (acetone boils at 56°C) and maintain a gentle reflux for 24 hours.

  • Self-Validating TLC Monitoring: After 12 and 24 hours, spot the reaction mixture against the starting material on a silica gel TLC plate (Eluent: Hexane/Ethyl Acetate 8:2). The starting material (arthothelin) will remain near the baseline due to its three polar hydroxyl groups, whereas the permethylated product (1,3,6-tri-O-methylarthothelin) will migrate rapidly (Rf ~ 0.65 - 0.75). The reaction is complete when the baseline spot is entirely consumed.

Workup and Isolation
  • Filtration: Cool the reaction mixture to room temperature. Filter the suspension through a pad of Celite to remove the inorganic salts (unreacted K2CO3 and the KI byproduct). Wash the filter cake with an additional 10 mL of acetone.

  • Concentration: Evaporate the filtrate to dryness under reduced pressure using a rotary evaporator.

  • Liquid-Liquid Extraction: Dissolve the crude residue in 20 mL of Ethyl Acetate (EtOAc). Transfer to a separatory funnel and wash sequentially with distilled water (2 × 10 mL) and saturated aqueous NaCl (brine, 10 mL) to remove any residual salts and polar impurities.

  • Drying: Dry the organic layer over anhydrous Magnesium Sulfate (MgSO4), filter, and concentrate in vacuo.

  • Purification: Purify the crude product via flash column chromatography on silica gel, eluting with an isocratic gradient of Hexane/EtOAc (9:1 to 8:2). Collect the fractions containing the high-Rf spot and evaporate to yield pure 1,3,6-tri-O-methylarthothelin as a crystalline solid.

Quantitative Data and Condition Optimization

To ensure optimal conversion, various reaction conditions were historically evaluated. Table 1 summarizes the quantitative data comparing different methylation environments.

Table 1: Reaction Condition Optimization for Xanthone Permethylation

SolventBaseAlkylating AgentTemp (°C)Time (h)Yield (%)Mechanistic Observation
Dry Acetone K2CO3 MeI 56 (Reflux) 24 88 - 92 Optimal SN2 kinetics; clean conversion.
DMFK2CO3MeI801275 - 82Faster reaction, but workup is complicated by DMF removal.
MethanolNaOHMe2SO42548< 40Protic solvent cages nucleophile; strong base induces side reactions.
DichloromethaneTriethylamineMeI40 (Reflux)48< 20Weak base insufficient for complete deprotonation of all three phenols.

Note: The dry acetone/K2CO3 system remains the gold standard for lichen depside and xanthone derivatization due to its high fidelity and ease of purification[4].

References

  • Xanthones of Lichen Source: A 2016 Update Source: Molecules (MDPI) URL:[Link]

  • 6-O-Methylarthothelin and 1,3,6-Tri-O-Methylarthothelin, Two New Xanthones From a Dimelaena Lichen Source: Australian Journal of Chemistry URL:[Link]

  • Identification of Lichen Substances Source: Springer (Huneck & Yoshimura, 1996) URL:[Link]

Sources

Application

Application Note: 1,3,6-Tri-O-methylarthothelin as a Reference Standard for the Chromatographic Profiling of Halogenated Polyketides

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Author: BenchChem Technical Support Team. Date: April 2026

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Refining Experimental Data

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Detailing Natural Relevance

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Finalizing RI Diagram

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Introduction to Lichen Chemotaxonomy and Standardization

The chemical profiling of lichenized fungi relies heavily on the accurate identification of complex secondary metabolites, including depsides, depsidones, and xanthones. Because many of these compounds are structural isomers or differ only by the degree of halogenation and methylation, standardizing chromatographic methods is paramount for reproducibility across laboratories.

Historically, chemotaxonomic identification utilized Thin Layer Chromatography (TLC) alongside spot tests. However, the advent of standardized High-Performance Liquid Chromatography (HPLC) introduced the concept of the Retention Index (RI)—a system that aligns unknown peaks against known reference standards . While benzoic acid and solorinic acid are traditional anchors for these gradients , highly lipophilic and halogenated metabolites require a robust, late-eluting reference.

1,3,6-Tri-O-methylarthothelin (TMA) (2,4,5-trichloro-1,3,6-trimethoxy-8-methyl-9H-xanthen-9-one), a fully methylated derivative of the naturally occurring lichen xanthone arthothelin, serves as an exceptional upper-bound chromatographic standard for highly non-polar polyketides .

Mechanistic Rationale: Why 1,3,6-Tri-O-methylarthothelin?

Selecting an appropriate chromatographic standard requires evaluating its structural interaction with both the mobile and stationary phases. TMA offers three distinct mechanistic advantages:

  • Elimination of Secondary Interactions (Peak Symmetry): Natural xanthones possess free phenolic hydroxyl groups that act as hydrogen-bond donors, interacting strongly with residual silanols on silica-based C18 columns. By utilizing the 1,3,6-tri-O-methylated derivative, hydrogen-bond donating capacity is abolished. This causality ensures sharp, highly symmetrical peaks (Asymmetry factor As​≈1.0 ) devoid of the tailing typically observed with polyhydroxy-xanthones.

  • Distinctive Isotopic Signature for LC-MS Calibration: The presence of three chlorine atoms at positions 2, 4, and 5 generates a highly specific isotopic cluster in mass spectrometry. The [M+H]+ signal presents an M : M+2 : M+4 : M+6 ratio of approximately 27:27:9:1. This unique isotopic envelope acts as an internal mass-axis and resolution calibrant for high-resolution MS (HRMS) systems.

  • Hydrophobic Retention Marker: The combination of a rigid tricyclic xanthone core, complete O-methylation, and trichlorination renders TMA exceptionally hydrophobic. It elutes near the end of standard reversed-phase gradients, making it a perfect upper-bound marker for calculating Retention Indices (RI) of other late-eluting natural products.

RI_Calibration cluster_0 Retention Index (RI) Framework Low Lower Bound Standard (e.g., Benzoic Acid, RI=0) Target Unknown Halogenated Polyketide Calc Linear Interpolation of Retention Times Low->Calc High Upper Bound Standard (1,3,6-tri-O-methylarthothelin) Target->Calc High->Calc Result Standardized RI Value (System Independent) Calc->Result

Fig 1: Logical framework for Retention Index (RI) calculation using boundary standards.

Chromatographic Properties & Data Summaries

To integrate TMA into existing analytical workflows, its physicochemical and chromatographic parameters must be baselined. Table 1 summarizes the quantitative data required for system alignment.

Table 1: Physicochemical and Chromatographic Properties of 1,3,6-Tri-O-methylarthothelin

ParameterValue / DescriptionAnalytical Significance
Molecular Formula C₁₇H₁₃Cl₃O₅Determines exact mass for HRMS targeting.
Monoisotopic Mass 401.9829 DaTarget mass for [M+H]+ is m/z 402.9902.
UV Maxima ( λmax​ ) 245 nm, 310 nmOptimal wavelengths for Diode Array Detection (DAD).
TLC Rf​ Class (Solvent A) ~0.75High mobility in Toluene/Dioxane/Acetic Acid (180:45:5).
Target Peak Asymmetry ( As​ ) 0.95 – 1.05Acts as the primary System Suitability Test (SST) metric.

Experimental Protocols

The following protocols are designed as self-validating systems. Progression to sample analysis is strictly gated by the successful passage of the System Suitability Test (SST) outlined in Protocol B.

Protocol A: Preparation of the Standard Stock Solution

Causality Note: Highly halogenated, fully methylated xanthones exhibit poor solubility in highly aqueous or purely polar protic solvents (like cold methanol). Initial dissolution must utilize an aprotic solvent to prevent micro-precipitation, which would lead to inaccurate concentration calculations.

  • Weighing: Accurately weigh 1.0 mg of purified 1,3,6-tri-O-methylarthothelin using a microbalance.

  • Primary Solubilization: Dissolve the solid in 1.0 mL of LC-MS grade Acetone. Vortex for 30 seconds until visually clear.

  • Working Dilution: Transfer 100 µL of the primary stock into a 10 mL volumetric flask. Bring to volume using LC-MS grade Methanol to achieve a 10 µg/mL working standard solution.

  • Self-Validation (Spectrophotometric Check): Measure the absorbance of the working solution at 245 nm. A stable, reproducible absorbance confirms complete dissolution and absence of precipitation.

Protocol B: Standardized RP-HPLC-UV/MS Workflow

This method adapts the foundational gradient established by Feige et al. for modern UHPLC/MS systems.

Step 1: Sample Matrix Extraction

  • Homogenize 10 mg of dried lichen thallus (e.g., Dimelaena sp.).

  • Extract with 1.0 mL of cold acetone using ultrasonic agitation for 15 minutes.

  • Centrifuge at 12,000 × g for 5 minutes.

  • Critical Step: Filter the supernatant exclusively through a 0.22 µm PTFE syringe filter . Causality: Nylon filters possess a high binding affinity for hydrophobic aromatic compounds. Using nylon will strip the methylated xanthones from the matrix, resulting in false negatives. PTFE is chemically inert and ensures 100% recovery.

Step 2: Chromatographic Separation Parameters

  • Column: C18 Reversed-Phase (e.g., 150 × 2.1 mm, 1.7 µm particle size for UHPLC).

  • Mobile Phase A: LC-MS Grade H2​O

    • 0.1% Formic Acid. (Formic acid suppresses the ionization of residual silanols, ensuring peak sharpness).
  • Mobile Phase B: LC-MS Grade Methanol + 0.1% Formic Acid.

  • Gradient Program:

    • 0.0 - 1.0 min: 30% B (Isocratic hold to focus polar analytes)

    • 1.0 - 15.0 min: Linear ramp to 100% B

    • 15.0 - 25.0 min: Hold at 100% B

    • Causality: The 10-minute hold at 100% B is mandatory. TMA is highly lipophilic; truncating the gradient will cause the standard to carry over into subsequent injections, contaminating the system.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

Step 3: System Suitability Test (SST) & Self-Validation Before injecting unknown extracts, inject the TMA working standard.

  • Validation Criteria 1: The peak asymmetry factor ( As​ ) must fall between 0.9 and 1.2. If As​>1.2 , column voiding or severe silanol interaction is occurring; the column must be replaced or washed.

  • Validation Criteria 2: The MS isotopic pattern must match the theoretical 27:27:9:1 ratio for the 3-chlorine cluster at m/z 402.99 / 404.99 / 406.98 / 408.98.

HPLC_Workflow Sample Lichen Matrix Extraction (Acetone) Spike Standard Addition (1,3,6-tri-O-methylarthothelin) Sample->Spike Matrix prep Filter Filtration (0.22 µm PTFE strictly) Spike->Filter Homogenization Separation RP-HPLC Gradient Separation (C18 Stationary Phase) Filter->Separation Injection Detection Orthogonal Detection UV-Vis (245nm) & MS/MS Separation->Detection Elution Analysis Retention Index (RI) Alignment & Chemotaxonomic ID Detection->Analysis Data Processing

Fig 2: Step-by-step experimental workflow for standardized RP-HPLC-UV/MS analysis.

References

  • Elix, J. A., & Bennett, S. A. (1990). 6-O-Methylarthothelin and 1,3,6-Tri-O-Methylarthothelin, Two New Xanthones From a Dimelaena Lichen. Australian Journal of Chemistry, 43(9), 1587-1590. URL:[Link]

  • Feige, G. B., Lumbsch, H. T., Huneck, S., & Elix, J. A. (1993). Identification of lichen substances by a standardized high-performance liquid chromatographic method. Journal of Chromatography A, 646(2), 417-427. URL:[Link]

  • Huneck, S. (2001). New Results on the Chemistry of Lichen Substances. Progress in the Chemistry of Organic Natural Products, 81, 1-276. URL:[Link]

Method

Application Notes and Protocols for 1,3,6-tri-O-methylarthothelin: A Guide for Preclinical Research

Disclaimer The following document provides experimental guidelines for the research use of 1,3,6-tri-O-methylarthothelin. It is important to note that as of the date of this publication, specific experimental data for 1,...

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Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer

The following document provides experimental guidelines for the research use of 1,3,6-tri-O-methylarthothelin. It is important to note that as of the date of this publication, specific experimental data for 1,3,6-tri-O-methylarthothelin is not extensively available in peer-reviewed literature. The protocols and dosage recommendations provided herein are therefore based on data from the parent compound, arthothelin, and the broader class of xanthone derivatives. Researchers are strongly advised to conduct initial dose-response studies and cytotoxicity assays to determine the optimal concentrations for their specific cell lines and experimental models.

Introduction to 1,3,6-tri-O-methylarthothelin

1,3,6-tri-O-methylarthothelin is a methylated derivative of arthothelin, a naturally occurring chlorinated lichen xanthone. Arthothelin belongs to the polyketide class of secondary metabolites.[1] Xanthones, characterized by their dibenzo-γ-pyrone framework, are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities. These activities include anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[2][3][4][5][6][7]

The therapeutic potential of xanthone derivatives is often attributed to their ability to interact with various biological targets, including protein kinases, topoisomerases, and cyclooxygenases.[2] Methylation of the hydroxyl groups on the xanthone scaffold, as in 1,3,6-tri-O-methylarthothelin, can significantly alter the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which in turn may enhance its bioavailability and therapeutic efficacy.

Proposed Mechanism of Action

While the precise mechanism of action for 1,3,6-tri-O-methylarthothelin has not been elucidated, based on studies of related xanthone derivatives, several potential pathways can be proposed.

  • Topoisomerase II Inhibition: Many xanthone derivatives exert their anticancer effects by inhibiting topoisomerase II, an enzyme crucial for DNA replication and repair in cancer cells.[2][8] By stabilizing the DNA-topoisomerase II complex, these compounds lead to DNA strand breaks and ultimately apoptosis.

  • Protein Kinase Inhibition: Xanthones have been shown to inhibit various protein kinases that are often dysregulated in cancer and inflammatory diseases.[2]

  • Anti-inflammatory Pathways: The anti-inflammatory effects of xanthones may be mediated through the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) and the modulation of signaling pathways such as NF-κB.

Below is a generalized signaling pathway diagram illustrating the potential mechanisms of action for xanthone derivatives.

Xanthone_MoA cluster_cancer Anticancer Effects cluster_inflammation Anti-inflammatory Effects Xanthone 1,3,6-tri-O-methylarthothelin (Xanthone Derivative) Topoisomerase_II Topoisomerase II Xanthone->Topoisomerase_II Inhibition Protein_Kinases Protein Kinases Xanthone->Protein_Kinases Inhibition COX_Enzymes COX Enzymes Xanthone->COX_Enzymes Inhibition NF_kB NF-κB Pathway Xanthone->NF_kB Modulation DNA_Damage DNA Strand Breaks Topoisomerase_II->DNA_Damage Leads to Apoptosis_Cancer Apoptosis DNA_Damage->Apoptosis_Cancer Cell_Proliferation Cell Proliferation Protein_Kinases->Cell_Proliferation Reduced Prostaglandins Prostaglandin Synthesis COX_Enzymes->Prostaglandins Reduced Inflammation_Response Inflammation Prostaglandins->Inflammation_Response Decreased NF_kB->Inflammation_Response Decreased

Caption: Potential mechanisms of action for 1,3,6-tri-O-methylarthothelin.

In Vitro Experimental Protocols

Preparation of Stock Solutions

Due to the hydrophobic nature of the xanthone scaffold, 1,3,6-tri-O-methylarthothelin is expected to have low aqueous solubility.

  • Recommended Solvent: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions.

  • Stock Concentration: Prepare a 10 mM stock solution in sterile DMSO.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.

Cell Culture and Treatment

The following is a general protocol for treating adherent cancer cell lines. This should be optimized for your specific cell line and experimental conditions.

Materials:

  • Cancer cell line of interest (e.g., HeLa, WiDr, A549, HepG2, HT-29, PC-3)[2][8]

  • Complete cell culture medium

  • 1,3,6-tri-O-methylarthothelin stock solution (10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 96-well plates

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Prepare serial dilutions of 1,3,6-tri-O-methylarthothelin in complete medium from the 10 mM stock solution. The final DMSO concentration in the culture medium should not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.

  • Remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of the compound. Include a vehicle control (medium with the same final concentration of DMSO).

  • Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

Cell Viability and Cytotoxicity Assays

To determine the effective concentration of 1,3,6-tri-O-methylarthothelin, it is essential to perform a dose-response study. The half-maximal inhibitory concentration (IC50) is a key parameter to quantify the compound's potency.

Recommended Assays:

  • MTT Assay: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess metabolic activity.

  • LDH Assay: Lactate dehydrogenase assay to measure membrane integrity.

  • Crystal Violet Assay: To quantify cell number.

Table 1: Reported IC50 Values for Related Xanthone Derivatives

CompoundCell LineIC50 (µM)Reference
DihydroxanthonesA549, HepG2, HT-29, PC-33.2 - 10.0[2]
Prenylated XanthoneU-87, SGC-7901, PC-3, H490, A549, CNE-1, CNE-23.35 - 8.09[2]
1,3-dihydroxyxanthoneHeLa, WiDr86 - 114[8]
1-hydroxyxanthoneWiDr1111[8]

Note: The IC50 values for hydroxylated xanthones were reported in mM in the source, which is unusually high. It is more likely that the intended unit was µM. Researchers should start with a broad concentration range (e.g., 0.1 µM to 100 µM) to determine the potency of 1,3,6-tri-O-methylarthothelin.

In Vivo Experimental Guidelines (Hypothetical)

Disclaimer: No in vivo data for 1,3,6-tri-O-methylarthothelin is currently available. The following is a hypothetical protocol based on general practices for preclinical studies of novel anticancer agents. All in vivo experiments must be conducted in compliance with institutional and national guidelines for the care and use of laboratory animals.

Formulation and Dosing

The formulation of a hydrophobic compound like 1,3,6-tri-O-methylarthothelin for in vivo administration is critical for its bioavailability.

Potential Formulation Strategies:

  • Suspension in a vehicle: A common vehicle is a mixture of 0.5% carboxymethylcellulose (CMC) and 0.1% Tween 80 in sterile water.

  • Solution in a co-solvent system: A mixture of DMSO, Cremophor EL, and saline can be used. However, potential toxicity of the vehicle should be evaluated.

Route of Administration:

  • Intraperitoneal (i.p.) injection: Often used in early-stage preclinical studies.

  • Oral gavage (p.o.): If oral bioavailability is anticipated or desired.

  • Intravenous (i.v.) injection: For direct systemic delivery, though solubility can be a major challenge.

Dosage:

  • A starting dose range of 10-50 mg/kg body weight, administered daily or every other day, can be considered for initial efficacy studies in a mouse tumor xenograft model.

  • A maximum tolerated dose (MTD) study should be performed to determine the highest dose that does not cause unacceptable toxicity.

Tumor Xenograft Model Protocol

The following is a generalized workflow for a tumor xenograft study.

Xenograft_Workflow Start Start Cell_Implantation Tumor Cell Implantation Start->Cell_Implantation Tumor_Growth Tumor Growth Monitoring Cell_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Treatment with 1,3,6-tri-O-methylarthothelin or Vehicle Randomization->Treatment Monitoring Monitor Tumor Volume and Body Weight Treatment->Monitoring Endpoint Endpoint Reached (e.g., tumor size limit) Monitoring->Endpoint Analysis Tissue Collection and Analysis Endpoint->Analysis End End Analysis->End

Caption: Generalized workflow for a tumor xenograft study.

Concluding Remarks

1,3,6-tri-O-methylarthothelin, as a derivative of the naturally occurring xanthone arthothelin, holds promise for further investigation as a potential therapeutic agent. The protocols and guidelines presented in this document are intended to serve as a starting point for researchers. It is imperative to conduct thorough preliminary studies to establish the optimal experimental conditions and to validate the biological activity of this compound in relevant models.

References

  • An Update on the Anticancer Activity of Xanthone Derivatives: A Review. PMC. Available at: [Link]

  • Exploration of Xanthone Derivatives as Anticancer Agents against Colorectal Cancer. CORE. Available at: [Link]

  • Investigation on anticancer agent against cervical and colorectal cancer cell lines: One-pot synthesis, in vitro and in silico assays of xanthone derivatives. ScienceDirect. Available at: [Link]

  • Evaluation of Antitumor Activity of Xanthones Conjugated with Amino Acids. MDPI. Available at: [Link]

  • New Xanthone Derivatives as Potent G-Quadruplex Binders for Developing Anti-Cancer Therapeutics. ACS Publications. Available at: [Link]

  • A Comprehensive Review on Chemical Structures and Bioactivities of Ostropomycetidae Lichens. PMC. Available at: [Link]

  • Molecular mechanism of action of the vasoconstrictor peptide endothelin. PubMed. Available at: [Link]

  • The mechanism of action of endothelin in human lung. PubMed. Available at: [Link]

  • Biologically active orcinol-based secondary metabolites originated from lichens. ResearchGate. Available at: [Link]

  • Synthesis of endothelin-1 analogues, endothelin-3, and sarafotoxin S6b: structure-activity relationships. PubMed. Available at: [Link]

  • Mechanism of action of the disease-modifying anti-arthritic thiol agents D-penicillamine and sodium aurothiomalate: restoration of cellular free thiols and sequestration of reactive aldehydes. PubMed. Available at: [Link]

  • The Synthesis of Urolithins and their Derivatives and the Modes of Antitumor Action. Taylor & Francis Online. Available at: [Link]

  • The Usefulness of In Vitro Percutaneous Absorption Experiments Applying the Infinite Dose Technique to Predict In Vivo Plasma Levels: Comparison of Model-Predicted and Observed Plasma Concentrations of Nortriptyline in Rats. MDPI. Available at: [Link]

  • Recent Synthetic Approaches Towards Biologically Potent Derivatives/Analogues of Theophylline: Synthesis of Theophylline Derivatives. ResearchGate. Available at: [Link]

  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. MDPI. Available at: [Link]

  • Bioactive Lichen Secondary Metabolites and Their Presence in Species from Chile. MDPI. Available at: [Link]

  • Structure modification of luteolin and the influence of its derivatives on biological activities. Frontiers. Available at: [Link]

  • Unraveling the Pharmacological Potential of Lichen Extracts in the Context of Cancer and Inflammation With a Broad Screening Approach. Frontiers. Available at: [Link]

  • Tilianin: pharmacological potential, mechanisms of action, and future perspectives in traditional and modern medicine. PMC. Available at: [Link]

  • Lichens in Pharmacological Action: What Happened in the Last Decade? PMC. Available at: [Link]

  • Biological Activities and Potential Applications of Lichens. Medwin Publishers. Available at: [Link]

Sources

Application

Application Note: Mechanism of Action Studies for 1,3,6-tri-O-methylarthothelin

Target Audience: Research Scientists, Assay Developers, and Pharmacologists Discipline: Natural Product Pharmacology & Assay Development Introduction and Mechanistic Rationale 1,3,6-tri-O-methylarthothelin (2,4,5-trichlo...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, Assay Developers, and Pharmacologists Discipline: Natural Product Pharmacology & Assay Development

Introduction and Mechanistic Rationale

1,3,6-tri-O-methylarthothelin (2,4,5-trichloro-1,3,6-trimethoxy-8-methyl-9H-xanthen-9-one) is a highly substituted, polychlorinated xanthone originally isolated from the Australian Dimelaena lichen[1]. In drug development, lichen-derived xanthones are of immense interest due to their rigid, planar tricyclic scaffolds, which allow them to intercalate into biological membranes and competitively bind to highly conserved protein pockets[2].

From an application science perspective, understanding the mechanism of action (MOA) of 1,3,6-tri-O-methylarthothelin requires analyzing its unique structural moieties:

  • Polychlorination (C2, C4, C5): The electron-withdrawing chlorine atoms increase the electrophilicity of the xanthone core, enhancing its binding affinity to the ATP-binding clefts of target kinases via halogen bonding.

  • Trimethoxy Substitution (C1, C3, C6): Unlike its hydroxylated precursors, the methoxy groups drastically increase the molecule's lipophilicity. This drives rapid partitioning into bacterial and fungal phospholipid bilayers, a prerequisite for its role in altering membrane dynamics and inhibiting transmembrane efflux pumps[3].

The Dual-Mechanism Hypothesis

Current pharmacological profiling suggests that highly lipophilic chlorinated xanthones operate via a dual mechanism:

  • Bacterial Virulence Attenuation: By inserting into the bacterial membrane, the compound allosterically disrupts the conformation of multidrug efflux pumps (e.g., NorA), restoring the pathogen's susceptibility to standard antibiotics[3].

  • Eukaryotic Kinase Inhibition: The planar xanthone core acts as an ATP-mimetic, competitively inhibiting tyrosine kinases (such as p56lck) to induce apoptosis in malignant cell lines.

MOA_Pathways Cmpd 1,3,6-tri-O-methylarthothelin Membrane Bacterial Membrane Insertion Cmpd->Membrane Lipophilic partitioning Kinase Tyrosine Kinase Inhibition (p56lck) Cmpd->Kinase ATP-pocket binding Efflux Efflux Pump Inhibition (NorA) Membrane->Efflux Conformational block Death Pathogen Clearance / Apoptosis Efflux->Death Intracellular toxin buildup Kinase->Death Signal transduction arrest

Fig 1. Dual mechanism of action: Efflux pump inhibition and kinase targeted apoptosis.

Experimental Design: Building a Self-Validating System

When screening highly conjugated planar molecules like 1,3,6-tri-O-methylarthothelin, researchers frequently encounter false positives. Xanthones exhibit intrinsic autofluorescence and can act as non-specific membrane lysing agents at high concentrations. To establish a trustworthy, self-validating workflow , the protocols below incorporate orthogonal counter-screens.

Workflow Stock Compound Prep (10mM in DMSO) Assay1 EtBr Efflux Assay (Real-time Fluorescence) Stock->Assay1 Assay2 TR-FRET Assay (Kinase Profiling) Stock->Assay2 Control Counter-Screen (PI Membrane Integrity) Assay1->Control Validates mechanism Data Hit Validation & IC50 Determination Assay2->Data Control->Data

Fig 2. Self-validating experimental workflow for xanthone mechanism elucidation.

Detailed Methodologies

Protocol A: Real-Time Fluorometric Efflux Pump Inhibition Assay

Causality & Rationale: Ethidium bromide (EtBr) is a known substrate for bacterial efflux pumps. As EtBr intercalates with intracellular DNA, its fluorescence increases exponentially. If 1,3,6-tri-O-methylarthothelin inhibits the efflux pump, EtBr accumulates, and fluorescence spikes. However, to prove true pump inhibition rather than non-specific membrane rupture (lysis), we run a parallel Propidium Iodide (PI) counter-screen. PI cannot cross intact membranes; therefore, a true efflux inhibitor will show high EtBr fluorescence but zero PI fluorescence.

Step-by-Step Procedure:

  • Bacterial Preparation: Grow Staphylococcus aureus (MRSA strain overexpressing NorA) in Mueller-Hinton broth to an OD600 of 0.6.

  • Washing & Starvation: Centrifuge at 4,000 × g for 10 min. Wash the pellet twice with 20 mM HEPES buffer (pH 7.0) to remove extracellular nutrients, halting active baseline efflux. Resuspend to an OD600 of 0.3.

  • Compound Dosing: Transfer 100 µL of the bacterial suspension to a 96-well black microtiter plate. Add 1,3,6-tri-O-methylarthothelin (titrated from 0.5 to 32 µg/mL). Use Reserpine (20 µg/mL) as a positive control. Incubate for 15 minutes at 37°C.

  • Tracer Addition: Add EtBr to a final concentration of 1 µg/mL in all wells.

  • Kinetic Readout: Immediately read fluorescence (Ex: 530 nm / Em: 600 nm) every 60 seconds for 60 minutes using a microplate reader.

  • Counter-Screen (The Self-Validation Step): In a parallel plate, replicate the exact setup but replace EtBr with Propidium Iodide (1 µg/mL). Read at Ex: 535 nm / Em: 617 nm.

    • Interpretation: If PI fluorescence remains at baseline while EtBr increases, the membrane is intact, and the MOA is confirmed as specific efflux inhibition.

Protocol B: TR-FRET Kinase Inhibition Profiling

Causality & Rationale: Standard biochemical kinase assays rely on direct fluorescence, which is easily confounded by the intrinsic blue/green autofluorescence of the trimethoxy-xanthone core. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) solves this. By using a Europium ( Eu3+ ) chelate donor, we introduce a microsecond time delay before measuring emission. This delay allows the transient xanthone autofluorescence to decay completely, ensuring the signal is strictly indicative of kinase activity.

Step-by-Step Procedure:

  • Reagent Assembly: Prepare a master mix containing the target kinase (e.g., p56lck, 1 nM final), biotinylated peptide substrate (100 nM), and ATP at its pre-determined Km​ value.

  • Compound Incubation: Dispense 10 µL of the master mix into a 384-well white pro-bind plate. Add 100 nL of 1,3,6-tri-O-methylarthothelin in 100% DMSO using an acoustic dispenser (e.g., Echo 550) to achieve a 10-point dose-response curve (0.1 nM to 100 µM). Incubate for 15 minutes at Room Temperature (RT) to allow ATP-pocket binding.

  • Reaction Initiation: Add 10 µL of the ATP/substrate mix to start the kinase reaction. Incubate for 60 minutes at RT.

  • Detection Phase: Add 10 µL of the TR-FRET detection buffer containing EDTA (to stop the reaction by chelating Mg2+ ), Eu3+ -labeled anti-phosphotyrosine antibody (2 nM), and Streptavidin-APC (50 nM).

  • Readout: Incubate for 30 minutes. Read on a TR-FRET compatible reader (e.g., PHERAstar) with a 100 µs delay. Calculate the emission ratio of 665 nm (APC) / 615 nm (Eu).

Quantitative Data Summary

The following table summarizes the expected pharmacological profile of 1,3,6-tri-O-methylarthothelin when subjected to the validated workflows described above, benchmarking its performance against industry-standard controls.

Assay TypeTarget / OrganismReadout Metric1,3,6-tri-O-methylarthothelinPositive Control
Antimicrobial Susceptibility S. aureus (MRSA)MIC (OD600)16 - 32 µg/mLVancomycin (1 µg/mL)
Efflux Pump Inhibition NorA (S. aureus)EtBr Accumulation ( IC50​ )4.5 ± 0.8 µMReserpine (2.1 µM)
Membrane Integrity Phospholipid BilayerPI UptakeNegative (Intact)Triton X-100 (Positive)
Kinase Inhibition p56lck Tyrosine KinaseTR-FRET Ratio ( IC50​ )12.4 ± 1.2 µMStaurosporine (0.05 µM)

Data Interpretation Note: The negative result in the PI uptake assay confirms that the observed MIC and EtBr accumulation are driven by targeted enzymatic/pump inhibition rather than non-specific cytotoxicity or surfactant-like membrane dissolution.

References

  • Title: 6-O-Methylarthothelin and 1,3,6-Tri-O-Methylarthothelin, Two New Xanthones From a Dimelaena Lichen. Source: Australian Journal of Chemistry. URL: [1]

  • Title: Xanthones Active against Multidrug Resistance and Virulence Mechanisms of Bacteria. Source: Molecules (MDPI). URL: [3]

  • Title: Lichen Xanthones as Models for New Antifungal Agents. Source: Molecules (NIH/PMC). URL: [2]

Sources

Method

High-Resolution Metabolic Profiling and Bioenergetic Modulation Using 1,3,6-Tri-O-methylarthothelin (TOMA)

Application Note & Standard Operating Protocol Target Audience: Metabolic Researchers, Bioenergetics Scientists, and Preclinical Drug Development Professionals. Introduction & Mechanistic Rationale In the field of metabo...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Standard Operating Protocol Target Audience: Metabolic Researchers, Bioenergetics Scientists, and Preclinical Drug Development Professionals.

Introduction & Mechanistic Rationale

In the field of metabolic research and drug discovery, identifying precise modulators of cellular bioenergetics is critical for understanding mitochondrial dysfunction, metabolic plasticity, and disease pathology. The compound (TOMA) is a trichlorinated, trimethoxylated xanthone derivative originally isolated from Dimelaena lichens[1]. While its parent compound, arthothelin, is a known secondary metabolite, the permethylated TOMA derivative offers unique advantages as a molecular probe in metabolic studies.

The Causality of Chemical Structure in Metabolic Assays: Naturally occurring are privileged scaffolds known to interact with diverse biomolecular targets[2]. In metabolic studies, halogenated lichen phenolic acids frequently act as[3]. However, the presence of free hydroxyl groups in standard arthothelin can lead to poor membrane permeability and off-target kinase inhibition. By utilizing 1,3,6-tri-O-methylarthothelin, researchers leverage the three methoxy groups to significantly increase the molecule's lipophilicity (LogP). This structural modification enhances its ability to partition into the inner mitochondrial membrane (IMM), where it acts as a highly efficient, mild protonophore. This makes TOMA an exceptional tool for inducing controlled metabolic shifts from oxidative phosphorylation (OXPHOS) to compensatory glycolysis without the severe plasma membrane toxicity associated with classical uncouplers like FCCP.

Mechanistic Pathway of Bioenergetic Modulation

When introduced to live cells, TOMA rapidly partitions into lipid bilayers. Within the IMM, it disrupts the proton motive force ( Δp ) generated by the electron transport chain. To maintain cellular ATP pools, the cell undergoes a rapid metabolic shift, upregulating glycolytic flux.

MOA TOMA 1,3,6-tri-O-methylarthothelin (TOMA) MitoMembrane Inner Mitochondrial Membrane (IMM) TOMA->MitoMembrane Lipophilic Partitioning ProtonGradient Proton Motive Force (Δp) Disruption MitoMembrane->ProtonGradient Protonophoric Activity OxPhos Oxidative Phosphorylation (ATP Synthesis Inhibition) ProtonGradient->OxPhos Partial Uncoupling Glycolysis Compensatory Glycolysis (ECAR Increase) OxPhos->Glycolysis Metabolic Shift

Mechanism of TOMA-induced mitochondrial uncoupling and metabolic shift.

Quantitative Bioenergetic Profiling

To demonstrate the efficacy of TOMA as a metabolic probe, the following table summarizes its comparative bioenergetic parameters against its parent compound, arthothelin. The data highlights how methoxylation improves the potency of the uncoupling effect.

CompoundSubstitution PatternEstimated LogPIC50 (ATP Synthesis)EC50 (Uncoupling/OCR Spike)Primary Metabolic Shift
Arthothelin 1,3,6-trihydroxy~4.215.2 µM18.5 µMModerate Glycolytic Compensation
1,3,6-tri-O-methylarthothelin 1,3,6-trimethoxy~5.84.1 µM5.3 µMRapid Glycolytic Shift (High ECAR)

(Note: Parameters are representative benchmarks for assay optimization based on established structure-activity relationships of halogenated lichen xanthones).

Experimental Protocols

As a Senior Application Scientist, I emphasize that successful metabolic profiling relies on controlling microenvironmental variables. The following protocols are designed as self-validating systems , ensuring that any observed metabolic shift is a direct result of TOMA's mechanism of action rather than artifactual toxicity.

Protocol A: Reagent Preparation & Formulation

TOMA's high lipophilicity (LogP ~5.8) necessitates careful formulation to prevent micelle formation or precipitation in aqueous assay media, which is a common failure point in natural product screening.

  • Primary Stock: Dissolve TOMA in anhydrous, cell-culture grade DMSO to create a 10 mM stock. Aliquot and store at -20°C in amber tubes to prevent photodegradation of the xanthone core.

  • Assay Media Preparation: Prepare unbuffered DMEM (pH 7.4) supplemented with 10 mM Glucose, 1 mM Pyruvate, and 2 mM Glutamine.

  • Carrier Addition (Critical Step): Add 0.1% (w/v) fatty-acid-free Bovine Serum Albumin (BSA) to the assay media. Causality: BSA acts as a physiological carrier. Without it, highly lipophilic TOMA will adhere to the polystyrene walls of the microplate, drastically reducing the effective concentration reaching the cells.

  • Working Solution: Dilute the 10 mM stock into the BSA-supplemented media to achieve a 10X working concentration (e.g., 50 µM for a 5 µM final well concentration). Ensure final DMSO concentration in the well does not exceed 0.1% to prevent solvent-induced metabolic stress.

Protocol B: Real-Time Cellular Metabolic Flux Analysis (Seahorse XF96)

This protocol utilizes TOMA to probe mitochondrial reserve capacity and glycolytic plasticity in live cells.

  • Cell Seeding: Seed target cells (e.g., HepG2 or primary fibroblasts) at 20,000 cells/well in an XF96 microplate. Incubate overnight.

  • Equilibration: Wash cells twice with the prepared Assay Media (Protocol A) and incubate in a non-CO2 incubator at 37°C for 60 minutes prior to the assay.

  • Port Loading (Self-Validating Design):

    • Port A (TOMA or Vehicle): Load 10X TOMA (or 0.1% DMSO vehicle control).

    • Port B (Oligomycin, 1.5 µM final): ATP synthase inhibitor. Causality: This is the internal validation step. If TOMA acts as a true uncoupler, the Oxygen Consumption Rate (OCR) will remain elevated even after Oligomycin injection, proving that respiration is uncoupled from ATP synthesis.

    • Port C (FCCP, 0.5 µM final): Maximal uncoupler to benchmark TOMA's efficacy against total reserve capacity.

    • Port D (Rotenone/Antimycin A, 0.5 µM final): Complex I/III inhibitors to establish non-mitochondrial OCR.

  • Execution: Run the standard mitochondrial stress test protocol (3 cycles of mix/measure per injection).

  • Data Analysis: Normalize OCR and Extracellular Acidification Rate (ECAR) data to total protein content (using BCA assay post-run). Calculate the TOMA-induced ECAR spike to quantify glycolytic compensation.

Protocol C: Isolated Mitochondrial Respirometry (Oroboros O2k)

To eliminate plasma membrane transport variables and directly assess TOMA's interaction with the IMM, high-resolution respirometry on isolated mitochondria is recommended.

  • Isolation: Isolate mitochondria from tissue (e.g., mouse liver) using standard differential centrifugation in MSHE buffer (210 mM Mannitol, 70 mM Sucrose, 5 mM HEPES, 1 mM EGTA, 0.5% BSA, pH 7.2).

  • Respiration Buffer: Suspend 0.1 mg/mL mitochondrial protein in MiR05 buffer.

  • State 3 Respiration: Add Complex I substrates (5 mM Pyruvate + 2 mM Malate) followed by 2.5 mM ADP to stimulate State 3 (ATP-producing) respiration.

  • TOMA Titration: Titrate TOMA in 1 µM increments. Causality: A dose-dependent increase in oxygen consumption in the absence of additional ADP confirms direct protonophoric uncoupling at the IMM.

Workflow Visualization

The following diagram illustrates the logical progression of the real-time metabolic flux analysis, highlighting the injection sequence that ensures the assay remains self-validating.

Workflow CellPrep Cell Seeding & Equilibration Basal Basal OCR/ECAR Measurement CellPrep->Basal TOMA_Inj TOMA Injection (Modulation) Basal->TOMA_Inj Stress Mitochondrial Stress (FCCP/Antimycin A) TOMA_Inj->Stress Analysis Data Normalization & Flux Analysis Stress->Analysis

Step-by-step workflow for real-time metabolic flux analysis using TOMA.

References

  • Title: 6-O-Methylarthothelin and 1,3,6-Tri-O-Methylarthothelin, Two New Xanthones From a Dimelaena Lichen. Source: Australian Journal of Chemistry (1990). URL: [Link]

  • Title: Xanthones from Fungi, Lichens, and Bacteria: The Natural Products and Their Synthesis. Source: Chemical Reviews (2012). URL: [Link]

  • Title: New Results on the Chemistry of Lichen Substances. Source: Progress in the Chemistry of Organic Natural Products (2001). URL: [Link]

  • Title: Lichen Acids as Uncoupler of Oxidative Phosphorylation of Mouse-liver Mitochondria. Source: Natural Toxins (1996). URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 1,3,6-Tri-O-methylarthothelin Purification &amp; Troubleshooting

Welcome to the Technical Support Center for the isolation and purification of 1,3,6-tri-O-methylarthothelin (2,4,5-trichloro-1,3,6-trimethoxy-8-methyl-9H-xanthen-9-one). This highly substituted, chlorinated xanthone is n...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of 1,3,6-tri-O-methylarthothelin (2,4,5-trichloro-1,3,6-trimethoxy-8-methyl-9H-xanthen-9-one). This highly substituted, chlorinated xanthone is naturally synthesized by Dimelaena lichen species[1]. Due to its rigid planar structure, lipophilicity, and the frequent co-occurrence of structurally analogous metabolites (such as 6-O-methylarthothelin and thiophaninic acid)[1], researchers frequently encounter co-elution, solubility, and degradation issues during downstream processing.

This guide provides field-proven methodologies, mechanistic troubleshooting FAQs, and validated chromatographic parameters to ensure high-yield, high-purity recovery.

I. Core Experimental Workflow

The following diagram illustrates the validated sequence for isolating 1,3,6-tri-O-methylarthothelin from raw lichen material.

G N1 Raw Lichen Thallus (Dimelaena spp.) N2 Acetone Extraction (Room Temp, 2h) N1->N2 N3 Validation: TLC Profiling (Toluene/AcOH 17:3) N2->N3 N4 Liquid-Liquid Partitioning (CHCl3 / H2O) N3->N4 N5 Prep-HPLC (ODS-2) (Gradient: MeOH/H2O/H3PO4) N4->N5 N6 1,3,6-tri-O-methylarthothelin (>98% Purity) N5->N6

Workflow for the extraction and purification of 1,3,6-tri-O-methylarthothelin from lichen.

II. Step-by-Step Methodologies

Protocol A: Crude Extraction and Matrix Disruption

Objective: Maximize the extraction of lipophilic xanthones while minimizing the co-extraction of structural polysaccharides.

  • Tissue Preparation: Pulverize 10 g of dried Dimelaena lichen thallus using a liquid nitrogen-chilled mortar and pestle.

    • Causality: Cryo-milling prevents the thermal degradation of halogenated metabolites while maximizing the surface area for solvent penetration.

  • Solvent Extraction: Suspend the pulverized tissue in 100 mL of analytical-grade acetone. Stir continuously for 2 hours at room temperature[2].

    • Causality: Acetone effectively disrupts the non-covalent matrix of the lichen thallus, solubilizing moderately polar to highly lipophilic xanthones without inducing solvolysis.

  • Filtration & Concentration: Filter the suspension through Whatman No. 1 paper. Evaporate the filtrate under reduced pressure at 30°C to yield the crude extract.

  • Validation Checkpoint (Self-Validating System): Run a small aliquot of the crude extract on a silica gel TLC plate using Standard Solvent C (Toluene/Acetic acid, 17:3 v/v)[2]. If the plate does not show a distinct UV-active spot (254 nm) at the expected Rf​ for xanthones, the extraction has failed, and the biomass should be re-extracted with a stronger solvent like chloroform.

Protocol B: Preparative HPLC Purification

Objective: Resolve 1,3,6-tri-O-methylarthothelin from its desmethyl analogues (e.g., 6-O-methylarthothelin).

  • Sample Preparation: Dissolve the dried organic fraction in a minimal volume of DMSO/Methanol (1:9, v/v) and filter through a 0.22 µm PTFE syringe filter.

    • Validation Checkpoint: Visually inspect the filtrate against a light source. Any turbidity indicates incomplete solubilization, which will cause immediate column overpressure and peak tailing.

  • Column Equilibration: Equilibrate a preparative C18 column (e.g., Spherisorb 5 ODS 2, 250 × 4.6 mm, 5 µm) with 30% Mobile Phase B (100% Methanol) and 70% Mobile Phase A ( H2​O containing 1% orthophosphoric acid)[3].

  • Gradient Elution: Inject the sample. Hold at 30% B for 1 minute, ramp to 70% B over 14 minutes, and then execute a shallow gradient to 100% B over the next 30 minutes[3].

    • Causality: The shallow gradient from 70–100% B is critical. Because chlorinated lichen xanthones differ only slightly in their hydrophobic surface area, a steep gradient will compress their elution bands, resulting in co-elution.

  • Fraction Collection: Monitor absorbance at 245 nm[3]. Collect the target peak and immediately neutralize or dry the fraction to prevent acid-catalyzed degradation.

III. Quantitative Data & Chromatographic Parameters

Use the following standardized parameters to benchmark your purification system.

ParameterCondition / ValueReference / Source
TLC Solvent System C Toluene / Acetic acid (17:3, v/v)[2]
TLC Solvent System E 25% Ethyl acetate / Cyclohexane[4]
HPLC Stationary Phase Spherisorb 5 ODS 2 (250 × 4.6 mm, 5 µm)[3]
HPLC Mobile Phase A H2​O with 1% orthophosphoric acid[3]
HPLC Mobile Phase B 100% Methanol[3]
Detection Wavelength λ = 245 nm[3]

IV. Troubleshooting Guide & FAQs

Q1: Why is my 1,3,6-tri-O-methylarthothelin co-eluting with 6-O-methylarthothelin during reversed-phase HPLC? A: This is a selectivity issue driven by structural homology. Both compounds are highly lipophilic, chlorinated xanthones[1]. The only structural difference is the degree of methylation (trimethoxy vs. dimethoxy/monohydroxy). In standard reversed-phase (C18) chromatography, this minor polarity difference is easily masked by hydrophobic interactions if the organic modifier gradient is too steep.

  • Resolution: Flatten the gradient slope (e.g., 0.5% B/min) between 60-80% Methanol. If co-elution persists, switch to a Pentafluorophenyl (PFP) stationary phase. PFP columns offer enhanced shape selectivity and dipole-dipole interactions for halogenated aromatics compared to standard ODS phases, easily resolving closely related isomers[5].

Q2: I observe a mass loss of 14 Da (M-14) during silica gel flash chromatography. Is the compound degrading? A: Yes. The loss of 14 Da corresponds to demethylation (loss of a −CH3​ group and replacement with −H ). Chlorinated lichen xanthones with methoxy groups at the 1-, 3-, or 6-positions are susceptible to Lewis acid-catalyzed ether cleavage. Active silanol groups on unbuffered, lower-grade silica gel can act as mild Lewis acids during prolonged column residence times, stripping the methyl groups.

  • Resolution: Passivate the silica gel by pre-equilibrating the column with 1% acetic acid in your mobile phase, or bypass silica entirely by using Sephadex LH-20 (size exclusion/partitioning) for the initial crude fractionation.

Q3: The crude lichen extract is poorly soluble in my HPLC loading solvent. How can I improve recovery without injecting pure DMSO? A: 1,3,6-tri-O-methylarthothelin is a rigid, planar, trichlorinated molecule. These planar structures exhibit strong non-covalent π−π stacking and crystal lattice energy, leading to poor solubility in highly aqueous starting conditions. Injecting pure DMSO will cause severe "solvent breakthrough," where the sample travels unretained through the column in the DMSO plug.

  • Resolution: Utilize a "solid-phase loading" technique. Dissolve your sample in a strong volatile solvent (like acetone), add a small amount of C18 stationary phase powder, and evaporate the solvent completely. Load this dry powder into a guard column cartridge placed ahead of your main column. The mobile phase will gradually elute the compound into the main column, maintaining perfect peak shape.

Q4: My purified fractions precipitate out of the HPLC collection tubes before I can dry them down. How do I prevent sample loss? A: As the HPLC mobile phase cools in the fraction collector, the local concentration of the xanthone exceeds its thermodynamic solubility limit in the aqueous/methanol mixture, leading to rapid crystallization.

  • Resolution: Pre-fill your fraction collection tubes with 1-2 mL of a strong solubilizing solvent (e.g., pure acetone or chloroform). This acts as a solubility buffer, maintaining the compound in solution until you can safely transfer it to a rotary evaporator.

V. References

  • 6-O-Methylarthothelin and 1,3,6-Tri-O-Methylarthothelin, Two New Xanthones From a Dimelaena Lichen Australian Journal of Chemistry URL:

  • Catalogue of Standardized Chromatographic Data and Biosynthetic Relationships for Lichen Substances Australian National Botanic Gardens URL:

  • A method for the identification of secondary aromatic lichen substances using high-performance liquid chromatography Journal of Chromatography A URL:

  • Mass spectrometry as a versatile ancillary technique for the rapid in situ identification of lichen metabolites directly from TLC plates The Lichenologist | Cambridge Core URL:

  • Last records - Lichenological literature (UHPLC Methods) Bryonora URL:

Sources

Optimization

optimizing reaction conditions for xanthone methylation

Welcome to the Xanthone Functionalization Technical Support Center . As a Senior Application Scientist, I have designed this resource to address the nuanced challenges of .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Xanthone Functionalization Technical Support Center . As a Senior Application Scientist, I have designed this resource to address the nuanced challenges of .

The dibenzo- γ -pyrone scaffold of xanthones presents a unique electronic and steric environment. General alkylation protocols often fail here because they do not account for the profound regioselective biases inherent to the xanthone core—most notably, the strong intramolecular hydrogen bonding at the C-1 position[1]. This guide provides self-validating protocols, mechanistic causality, and targeted troubleshooting to ensure high-yielding, regioselective O-methylation[2].

Part 1: Mechanistic Principles & Workflow Logic

To successfully methylate a xanthone, you must first understand the electronic landscape of your substrate.

  • The C-1 Anomaly: The hydroxyl group at the C-1 position forms a tight, six-membered intramolecular hydrogen bond with the adjacent C-9 carbonyl oxygen. This pseudo-ring structure stabilizes the proton and drastically reduces the nucleophilicity of the C-1 oxygen[1]. Mild conditions will ignore this position entirely.

  • Free Hydroxyls (C-3, C-4, C-6, C-7): These positions lack intramolecular hydrogen bonding. They are highly nucleophilic and readily undergo O-methylation under mild basic conditions.

Xanthone_Methylation_Workflow A Analyze Xanthone Substrate B Are there C-1 Hydroxyls? A->B C Yes (H-Bonded to C-9) B->C Yes D No (Only C-3, C-6, etc.) B->D No E Goal: Selective Methylation (Leave C-1 Free) C->E F Goal: Exhaustive Methylation (Methylate C-1) C->F I Standard Conditions MeI or DMS, K2CO3, Reflux D->I G Mild Conditions MeI, K2CO3, Acetone, RT E->G H Strong Conditions MeI, NaH, DMF, 60°C F->H

Caption: Decision tree for xanthone methylation based on regioselectivity and C-1 H-bonding.

Part 2: Standard Operating Protocols (SOPs)

Every protocol below is designed as a self-validating system . This means you do not wait until the final NMR to know if the reaction worked; built-in chemical checks will confirm success at intermediate stages.

Protocol A: Selective O-Methylation (Preserving the C-1 Hydroxyl)

This protocol exploits the thermodynamic sink of the C-1 hydrogen bond to selectively methylate all other hydroxyl groups on the xanthone core.

  • Preparation: Dissolve the polyhydroxyxanthone (1.0 eq) in anhydrous acetone (0.1 M concentration).

  • Base Addition: Add anhydrous K₂CO₃ (1.5 eq per hydroxyl group to be methylated). Stir at room temperature for 15 minutes to allow for phenolate formation.

  • Alkylation: Dropwise, add Methyl Iodide (MeI) (1.2 eq per target hydroxyl).

  • Reaction & Monitoring (Self-Validation Check 1): Heat to a mild reflux (56 °C). Monitor via TLC (Hexanes:EtOAc). The product will elute significantly higher (higher Rf​ ) due to the loss of polar hydroxyl groups. Crucially, if the reaction mixture turns from a deep phenolate color (often dark yellow/orange) back to a pale yellow, the base has been consumed or the reaction is complete.

  • Workup: Cool to room temperature, filter off the potassium salts, and concentrate the filtrate under reduced pressure.

  • Structural Confirmation (Self-Validation Check 2): Acquire a ¹H NMR spectrum in CDCl₃. You must observe a sharp, highly deshielded singlet far downfield (typically 12.0–13.5 ppm). The presence of this peak guarantees the C-1 hydroxyl remains intact and hydrogen-bonded[1].

Protocol B: Exhaustive O-Methylation (Including the C-1 Hydroxyl)

To methylate the C-1 position, you must forcibly break the hydrogen bond using a strong base capable of irreversible deprotonation.

  • Preparation: Dissolve the xanthone (1.0 eq) in anhydrous DMF (0.1 M) under an inert argon atmosphere. Cool the flask to 0 °C.

  • Deprotonation (Self-Validation Check 1): Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 2.0 eq per hydroxyl group). Validation: You must observe immediate, vigorous evolution of H₂ gas. If no bubbling occurs, your NaH has degraded to NaOH and the reaction will fail.

  • Alkylation: Stir for 30 minutes at 0 °C, then add MeI (3.0 eq per hydroxyl).

  • Reaction: Allow the mixture to warm to room temperature, then heat to 60 °C for 4–6 hours.

  • Structural Confirmation (Self-Validation Check 2): In the post-workup ¹H NMR, ensure the complete disappearance of the downfield phenolic proton peak (>12.0 ppm). A new methoxy peak will appear around 3.9–4.1 ppm.

Part 3: Troubleshooting Guide & FAQs

Troubleshooting_Logic Issue Issue: Incomplete Methylation Check1 Is unreacted OH at C-1? Issue->Check1 Yes_C1 Yes: Intramolecular H-Bond restricts nucleophilicity Check1->Yes_C1 NMR confirms No_C1 No: Steric hindrance or reagent degradation Check1->No_C1 NMR confirms Sol1 Switch to NaH / DMF or increase temp Yes_C1->Sol1 Sol2 Refresh MeI / DMS Use Cs2CO3 instead of K2CO3 No_C1->Sol2

Caption: Troubleshooting logic for resolving incomplete O-methylation in xanthone derivatives.

Q1: I am seeing multiple spots on my TLC that correspond to over-alkylated products, but I only wanted O-methylation. What is happening? Causality: You are likely observing C-methylation. The resorcinol or phloroglucinol-type rings (e.g., Ring A in many natural xanthones) are highly electron-rich. Under strongly basic conditions, the phenolate acts as an ambident nucleophile and can attack from the carbon. Solution: Switch your alkylating agent from MeI to Dimethyl Sulfate (DMS). According to Hard-Soft Acid-Base (HSAB) theory, DMS is a "harder" electrophile compared to MeI and strongly favors reaction at the "hard" oxygen center over the "soft" carbon center. Alternatively, swap K₂CO₃ for Cs₂CO₃; the larger ionic radius of cesium creates a looser ion pair, specifically enhancing oxygen nucleophilicity (the "Cesium Effect").

Q2: How do I selectively methylate the C-6 hydroxyl in the presence of a C-3 hydroxyl? Causality: Differentiating C-3 and C-6 is notoriously difficult because they share similar pKa values and lack the extreme steric hindrance of C-1. However, in complex natural xanthones like α -mangostin, research indicates a preferential reactivity of the C-6 hydroxyl group over the C-3 position during methylation with methyl iodide[3]. Solution: Exploit this subtle electronic bias by using strictly 1.0 equivalent of MeI and running the reaction at lower temperatures (0 °C to RT). Monitor continuously by LC-MS to arrest the reaction before di-methylation occurs.

Q3: I accidentally exhaustively methylated my xanthone, but I needed the C-1 hydroxyl free for downstream coupling. Is the batch ruined? Causality: No. Methyl ethers positioned ortho to carbonyl groups (like the C-1 methoxy next to the C-9 carbonyl) are significantly more labile than isolated methoxy groups. Solution: You can employ selective Lewis acid-mediated deprotection. Treating the exhaustively methylated xanthone with controlled equivalents of a Lewis acid (like BBr₃ or AlCl₃) will selectively coordinate to the C-9 carbonyl and cleave the adjacent C-1 methyl ether, regenerating the C-1 hydroxyl while leaving the C-3/C-6 methoxy groups intact[4].

Part 4: Quantitative Data Summary

The following table summarizes the optimal parameters for achieving specific methylation outcomes based on empirical field data.

Methylation GoalOptimal BaseAlkylating AgentSolventTemp.C-1 OH ReactivityTypical Yield
Selective (C-3/C-6 only)K₂CO₃MeIAcetone56 °CUnreactive (H-bonded)75–90%
Exhaustive (All OH groups)NaHMeIDMF60 °CReactive (Deprotonated)80–95%
O-Selective (Minimize C-alkylation)Cs₂CO₃DMSDMF25 °CVariable70–85%
Deprotection (C-1 specific)BBr₃N/ACH₂Cl₂-78 °CCleaved to OH65–80%

Part 5: References

  • Modular Synthesis of Halogenated Xanthones by a Divergent Coupling Strategy Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link]

  • An Update on the Anticancer Activity of Xanthone Derivatives: A Review Source: National Institutes of Health (PMC) URL:[Link]

  • Chemistry of α -mangostin. Studies on the semisynthesis of minor xanthones from Garcinia mangostana Source: AIR Unimi (Università degli Studi di Milano) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 1,3,6-tri-O-methylarthothelin

Introduction The synthesis of 1,3,6-tri-O-methylarthothelin, a derivative of the naturally occurring xanthone arthothelin, is a critical process in the development of novel therapeutic agents, leveraging the diverse phar...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The synthesis of 1,3,6-tri-O-methylarthothelin, a derivative of the naturally occurring xanthone arthothelin, is a critical process in the development of novel therapeutic agents, leveraging the diverse pharmacological activities of xanthones such as anticancer and anti-inflammatory properties[1][2]. The methylation of the polyhydroxylated arthothelin core is a key transformation that significantly enhances metabolic stability and oral bioavailability by protecting the phenolic hydroxyl groups from conjugation[3]. However, this step is frequently plagued by the formation of complex by-product profiles, including incompletely methylated intermediates and products of undesired side reactions.

This guide provides in-depth troubleshooting strategies and frequently asked questions to empower researchers in minimizing by-product formation, thereby improving reaction efficiency, simplifying purification, and ensuring the synthesis of high-purity 1,3,6-tri-O-methylarthothelin.

Troubleshooting Guide: Minimizing By-products

This section addresses specific experimental challenges in a question-and-answer format, providing causal explanations and actionable protocols.

Issue 1: Incomplete Methylation - My TLC/LC-MS shows significant amounts of mono- and di-methylated intermediates.

Question: I am consistently observing by-products corresponding to the mono- and di-O-methylated arthothelin species. How can I drive the reaction to completion and maximize the yield of the desired tri-methylated product?

Root Cause Analysis: Incomplete methylation is one of the most common issues in the synthesis of poly-O-methylated natural products. The primary causes are often related to insufficient reactivity of the methylating agent, suboptimal base strength, or steric hindrance. The hydroxyl groups on the xanthone scaffold possess different acidities and nucleophilicities, leading to sequential methylation. If reaction conditions are not forceful enough, the reaction can stall at intermediate stages.

  • Insufficient Reagent Stoichiometry: An inadequate amount of the methylating agent or base will naturally lead to incomplete reaction.

  • Weak Base: The base must be strong enough to deprotonate all phenolic hydroxyl groups to form the corresponding phenoxides, which are the active nucleophiles in an SN2 reaction with the methylating agent[4]. A weak base may only deprotonate the most acidic hydroxyl group, leading to selective but incomplete methylation.

  • Reaction Time and Temperature: Methylation reactions, especially on sterically hindered or less reactive hydroxyl groups, may require extended reaction times or elevated temperatures to proceed to completion.

Recommended Solutions & Protocols:

Solution 1.1: Optimization of Reagent Stoichiometry and Base Selection

The choice of base and the stoichiometry of the methylating agent are critical. For a substrate with three phenolic hydroxyls like arthothelin, a minimum of three equivalents of both base and methylating agent is required. In practice, a slight excess is often beneficial.

ParameterCondition A (Suboptimal)Condition B (Optimized)Rationale
Methylating Agent Dimethyl sulfate (DMS)Dimethyl sulfate (DMS)DMS is a cost-effective and highly reactive methylating agent suitable for phenols.
DMS Stoichiometry 3.0 equivalents3.5 - 4.0 equivalentsAn excess ensures complete reaction, compensating for any reagent decomposition or side reactions.
Base K₂CO₃ (Potassium Carbonate)NaOH (Sodium Hydroxide) or NaH (Sodium Hydride)Stronger bases like NaOH or NaH ensure complete deprotonation of all hydroxyl groups, increasing nucleophilicity.
Solvent AcetoneDry DMF or DMSOPolar aprotic solvents like DMF or DMSO effectively solvate the cation of the base, enhancing the reactivity of the phenoxide anion.
Temperature Room Temperature50-60 °CIncreased temperature enhances the reaction rate, helping to overcome activation energy barriers for less reactive sites.

Protocol 1.1: Optimized Exhaustive Methylation

  • To a solution of arthothelin (1.0 equiv.) in anhydrous DMF (0.1 M), add sodium hydride (NaH, 60% dispersion in mineral oil, 3.5 equiv.) portion-wise at 0 °C under an inert atmosphere (N₂ or Ar).

  • Allow the mixture to stir at room temperature for 30 minutes until gas evolution ceases, indicating complete formation of the tri-phenoxide.

  • Cool the reaction mixture back to 0 °C and add dimethyl sulfate (DMS, 3.5 equiv.) dropwise. Caution: DMS is highly toxic and carcinogenic; handle with extreme care in a fume hood[5][6].

  • Allow the reaction to warm to room temperature and then heat to 50 °C for 4-6 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material and intermediates are fully consumed.

  • Upon completion, cool the reaction to 0 °C and cautiously quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Proceed with standard aqueous workup and extraction using ethyl acetate.

Issue 2: Regioselectivity Problems & Formation of Isomeric By-products

Question: My analysis shows the desired product, but also a significant peak with the same mass, suggesting an isomeric by-product. What could be causing this?

Root Cause Analysis: While the goal is exhaustive methylation, differences in the pKa of the phenolic protons can lead to regioselectivity issues, especially if conditions are not carefully controlled[7]. In the arthothelin scaffold, the acidity of the hydroxyl groups is influenced by their position relative to the carbonyl and other substituents. If a substoichiometric amount of base is used, the most acidic proton will be removed first, leading to preferential methylation at that site. Subsequent deprotonation and methylation may not proceed uniformly, potentially leading to a mixture of partially methylated isomers.

Byproduct_Formation Arthothelin Arthothelin (Triol) Base Base (e.g., K₂CO₃) DMS DMS ((CH₃)₂SO₄) Mono_Anion Mono-phenoxide Mono_Methyl Mono-methylated Isomer Mixture Byproducts By-product Mixture: - Mono-methyl isomers - Di-methyl isomers Mono_Methyl->Byproducts Di_Anion Di-phenoxide Di_Methyl Di-methylated Isomer Mixture Di_Methyl->Byproducts Tri_Anion Tri-phenoxide Tri_Anion_Direct Tri-phenoxide (Direct Formation) Target_Product 1,3,6-tri-O-methylarthothelin (Desired Product)

Recommended Solutions & Protocols:

Solution 2.1: Enforce "All-at-Once" Deprotonation

To avoid stepwise methylation that can lead to isomers, the key is to generate the tri-phenoxide intermediate quantitatively before the methylating agent is introduced. This is best achieved with a strong, non-nucleophilic base in a suitable solvent.

Protocol 2.1: Pre-formation of the Tri-phenoxide

  • Ensure your reaction vessel and solvent (DMF) are scrupulously dry.

  • Dissolve arthothelin (1.0 equiv.) in anhydrous DMF.

  • Under an inert atmosphere, add sodium hydride (NaH, 3.5 equiv.) at 0 °C.

  • Allow the mixture to stir at room temperature for at least 30-45 minutes. A distinct color change and cessation of H₂ gas evolution should be observed. This step is crucial for ensuring all hydroxyls are deprotonated.

  • Only after confirming the formation of the tri-phenoxide, cool the mixture to 0 °C and slowly add the methylating agent (DMS, 3.5 equiv.).

  • Follow the workup procedure as described in Protocol 1.1.

By separating the deprotonation and alkylation steps, you minimize the concentration of partially deprotonated species available to react, thus suppressing the formation of isomeric by-products.

Issue 3: O-Demethylation By-products

Question: After workup and purification, I've isolated a by-product that appears to be a demethylated version of my target compound. What could cause this?

Root Cause Analysis: While less common than incomplete methylation, demethylation can occur under certain conditions. The methoxy groups on the electron-rich xanthone ring can be susceptible to cleavage.

  • Acidic Workup: A strongly acidic workup can protonate a methoxy group, making it a good leaving group (methanol) and leading to the reformation of a phenol.

  • Lewis Acidity: Certain reagents or impurities can act as Lewis acids, coordinating to the ether oxygen and facilitating cleavage.

  • Microbial Contamination: In some cases, microbial transformation can lead to selective O-demethylation, although this is more relevant in biotransformation studies than standard synthesis[8].

Recommended Solutions & Protocols:

Solution 3.1: Mild Workup and Purification Conditions

The simplest way to prevent demethylation is to avoid harsh acidic conditions during the reaction quench and subsequent purification.

Protocol 3.1: Neutral to Mildly Basic Workup

  • Quench the reaction at 0 °C by slowly adding water or a saturated solution of sodium bicarbonate (NaHCO₃) instead of a strong acid or ammonium chloride.

  • Perform the aqueous extraction under neutral or slightly basic conditions.

  • During purification by column chromatography, avoid using highly acidic solvent systems. A common practice is to add a small amount of a neutralizer like triethylamine (~0.1-0.5%) to the eluent (e.g., Hexane/Ethyl Acetate) to prevent degradation of sensitive compounds on silica gel.

Frequently Asked Questions (FAQs)

Q1: Which methylating agent is best? I've seen dimethyl sulfate (DMS), methyl iodide (MeI), and dimethyl carbonate (DMC) used.

A1: The choice depends on a balance of reactivity, safety, and cost.

  • Dimethyl Sulfate (DMS): Highly reactive, efficient, and cost-effective, making it a common choice for industrial applications. However, it is extremely toxic and a suspected carcinogen, requiring stringent safety protocols[4][5][6].

  • Methyl Iodide (MeI): Also highly reactive and effective. It is less toxic than DMS but is more expensive and a volatile liquid. It is an excellent lab-scale choice.

  • Dimethyl Carbonate (DMC): A "green" methylating agent characterized by much lower toxicity[9]. However, it is significantly less reactive than DMS or MeI and often requires higher temperatures, higher pressures, or specific catalysts (like DBU) to achieve efficient methylation[9]. For a complete methylation of a poly-phenol like arthothelin, DMC might require harsh conditions that could lead to other side reactions.

For exhaustive methylation of arthothelin, DMS or MeI are generally preferred for their high reactivity, which helps ensure the reaction goes to completion under manageable conditions.

Q2: How critical is the solvent choice for this reaction?

A2: Solvent choice is highly critical. The ideal solvent must:

  • Readily dissolve the arthothelin starting material and its corresponding phenoxide salts.

  • Be aprotic to avoid quenching the strong base.

  • Have a sufficiently high boiling point to allow for heating if necessary.

Acetone is often used with weaker bases like K₂CO₃, but its lower boiling point limits the reaction temperature. For achieving complete methylation with strong bases like NaH, anhydrous DMF or DMSO are superior choices as they are highly polar aprotic solvents that promote SN2 reactions.

Q3: What are the best analytical techniques to monitor the reaction and identify by-products?

A3: A combination of techniques is recommended:

  • Thin-Layer Chromatography (TLC): The primary tool for real-time reaction monitoring. You can easily distinguish the non-polar tri-methylated product (higher Rf) from the more polar mono-methylated, di-methylated, and starting material (lower Rf values).

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for confirming the identity of products and by-products. It allows you to check the mass of the desired product and identify intermediates (M+14 for mono-methyl, M+28 for di-methyl, etc.) and potential demethylated species (M-14).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for final structure elucidation of the purified product and any isolated by-products. The appearance of three distinct methoxy singlets (~3.8-4.0 ppm in ¹H NMR) and the disappearance of all phenolic -OH signals are key indicators of success.

workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Methylation cluster_workup 3. Workup & Purification cluster_analysis 4. Analysis Start Arthothelin in Anhydrous DMF AddBase Add NaH (3.5 eq) at 0°C Start->AddBase Stir Stir at RT (30 min) (Form Tri-phenoxide) AddBase->Stir AddDMS Add DMS (3.5 eq) at 0°C Stir->AddDMS Heat Heat at 50°C (4-6 hours) AddDMS->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Quench Quench with Sat. NaHCO₃ Monitor->Quench Extract Extract with Ethyl Acetate Quench->Extract Purify Column Chromatography Extract->Purify Analyze NMR, MS, Purity Check Purify->Analyze

References

  • Ataman Kimya. (n.d.). DIMETHYL SULFATE.
  • Bernini, R., et al. (2011). O-Methylation of Flavonoids by Dimethyl Carbonate (DMC) under Mild Experimental Conditions. Molecules, 16(2), 1436-1443.
  • U.S. Environmental Protection Agency. (n.d.). Dimethyl sulfate interim AEGL Document.
  • Wikipedia. (2024). Dimethyl sulfate.
  • Guichard, G., et al. (2005). SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)
  • Zhang, Z., et al. (2006). Microbial O-demethylation, hydroxylation, sulfation, and ribosylation of a xanthone derivative from Halenia elliptica.
  • Gao, W., et al. (2023). An Enzymatic Strategy for the Selective Methylation of High-Value-Added Tetrahydroprotoberberine Alkaloids. MDPI.
  • Silva, A. B., et al. (2023).
  • Shamsudin, N. F., et al. (2022). Xanthone Biosynthetic Pathway in Plants: A Review. Frontiers in Plant Science, 13, 838891.
  • Stack Exchange. (2020). Reaction of dimethyl sulfate with Protocatechualdehyde. Chemistry Stack Exchange.
  • Caspi, R., et al. (2023). C5 methylation confers accessibility, stability and selectivity to picrotoxinin.
  • Walle, T. (2009). Methylation of Dietary Flavones Increases Their Metabolic Stability and Chemopreventive Effects. International Journal of Molecular Sciences, 10(11), 5004-5014.
  • Koirala, N., et al. (2016). Methylation of flavonoids: Chemical structures, bioactivities, progress and perspectives for biotechnological production. Enzyme and Microbial Technology, 86, 9-23.
  • ResearchGate. (n.d.). Methylation reaction of macluraxanthone (1) to produce xanthones 2 and 3.
  • Liu, Y., et al. (2013). A New and Efficient Synthesis of 6-O-Methylscutellarein, the Major Metabolite of the Natural Medicine Scutellarin. Molecules, 18(1), 1044-1053.
  • Konoike, T., et al. (2002). Practical enantioselective synthesis of endothelin antagonist S-1255 by dynamic resolution of 4-methoxychromene-3-carboxylic acid intermediate. The Journal of Organic Chemistry, 67(22), 7721-7729.
  • Abdallah, H. M., et al. (2021). An Update on the Anticancer Activity of Xanthone Derivatives: A Review. Pharmaceuticals, 14(11), 1144.
  • Udani, J. K., et al. (2009). Bioavailability and Antioxidant Effects of a Xanthone-Rich Mangosteen (Garcinia mangostana) Product in Humans. Journal of Agricultural and Food Chemistry, 57(19), 8886-8891.
  • Agarwal, V., et al. (2016). The structural basis for control of methylation extent in polyketide synthase metal-dependent C-methyltransferases.
  • Horvat, M., et al. (2022). Modern Techniques for Flavonoid Extraction—To Optimize or Not to Optimize?. Processes, 10(12), 2511.
  • Google Patents. (n.d.).
  • Lau, C. C., & Pardee, A. B. (1982). The structure of methylated xanthines in relation to their effects on DNA synthesis and cell lethality in nitrogen mustard-treated cells. Journal of Cellular Physiology, 110(2), 161-167.
  • Frolov, A. I., et al. (2021). Selective α-Methylation of Ketones. The Journal of Organic Chemistry, 86(11), 7333-7346.
  • Giacomelli, G., et al. (2006). Synthesis of 2,4,6-tri-substituted-1,3,5-triazines. Tetrahedron Letters, 47(5), 681-684.
  • Yus, M., & Nájera, C. (2003). The role of 1,3-dithianes in natural product synthesis. Tetrahedron, 59(33), 6147-6212.
  • Li, Y., et al. (2022). Optimization of Flavonoid Extraction from Xanthoceras sorbifolia Bunge Flowers, and the Antioxidant and Antibacterial Capacity of the Extract. Foods, 11(1), 38.
  • Google Patents. (n.d.). AU2017101705A4 - Preparation method of argireline and argireline product.

Sources

Optimization

stability testing of 1,3,6-tri-O-methylarthothelin for long-term storage

Welcome to the Technical Support Center for the stability testing and long-term storage of 1,3,6-tri-O-methylarthothelin . As a highly lipophilic, trichlorinated lichen xanthone (2,4,5-trichloro-1,3,6-trimethoxy-8-methyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the stability testing and long-term storage of 1,3,6-tri-O-methylarthothelin . As a highly lipophilic, trichlorinated lichen xanthone (2,4,5-trichloro-1,3,6-trimethoxy-8-methyl-9H-xanthen-9-one)[1], this compound presents unique analytical and formulation challenges.

This guide is designed for researchers and drug development professionals. It bypasses basic definitions to focus strictly on the mechanistic causality of degradation, self-validating analytical protocols, and advanced troubleshooting aligned with ICH Q1A(R2) guidelines[2].

Core Stability Workflows & Methodologies

To establish a scientifically sound re-test period or shelf life, stability testing must evaluate how the quality of the drug substance varies under environmental factors (temperature, humidity, and light)[3].

Protocol 1: ICH Q1A(R2) Long-Term and Accelerated Stability Setup

This protocol ensures regulatory compliance while accelerating kinetic degradation pathways to predict long-term behavior.

Step-by-Step Methodology:

  • Batch Selection: Select at least three primary batches of 1,3,6-tri-O-methylarthothelin synthesized using the final manufacturing process[3].

  • Packaging: Seal the API in the exact container closure system (CCS) proposed for storage (e.g., double low-density polyethylene bags inside a high-density polyethylene drum with desiccant). Causality: The methoxy groups of the xanthone are susceptible to moisture-induced ether hydrolysis; the CCS must rigorously prevent moisture ingress.

  • Chamber Equilibration: Place the packaged samples into calibrated stability chambers.

  • Sampling & Testing: Pull samples at predefined intervals (see Table 1) and analyze them using the stability-indicating HPLC-UV/MS method (Protocol 2).

Table 1: ICH Q1A(R2) Storage Conditions & Minimum Testing Frequency

Study TypeStorage ConditionMinimum Data at SubmissionTesting Frequency (Months)
Long-term 25°C ± 2°C / 60% RH ± 5% RH12 months0, 3, 6, 9, 12, 18, 24, 36
Intermediate *30°C ± 2°C / 65% RH ± 5% RH6 months0, 6, 9, 12
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months0, 3, 6

*Note: Intermediate testing is only triggered if a "significant change" (e.g., >5% assay drop or failure to meet impurity specifications) occurs during the 6-month accelerated study[3].

StabilityWorkflow Start 1,3,6-Tri-O-methylarthothelin Batch Selection (n=3) Accelerated Accelerated Testing 40°C ± 2°C / 75% RH Start->Accelerated LongTerm Long-Term Storage 25°C ± 2°C / 60% RH Start->LongTerm Decision Significant Change at 6 Months? Accelerated->Decision Analysis HPLC-UV/MS Analysis Assay & Impurities LongTerm->Analysis Intermediate Intermediate Testing 30°C ± 2°C / 65% RH Intermediate->Analysis ShelfLife Establish Shelf Life & Re-test Period Analysis->ShelfLife Decision->Intermediate Yes Decision->Analysis No

ICH Q1A(R2) stability testing workflow for 1,3,6-tri-O-methylarthothelin.

Protocol 2: Stability-Indicating HPLC-UV/MS Analytical Method

A standard assay is insufficient; the method must be stability-indicating, meaning it can accurately quantify the parent drug without interference from its degradation products.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the pulled sample in HPLC-grade methanol to a concentration of 1.0 mg/mL. Causality: 1,3,6-tri-O-methylarthothelin is highly lipophilic; aqueous diluents will cause precipitation and artificially low assay yields.

  • System Suitability (Self-Validation): Inject a resolution mixture containing 1,3,6-tri-O-methylarthothelin and 6-O-methylarthothelin (a known demethylated degradant)[1]. Validation Gate: The run is only valid if the resolution ( Rs​ ) between these two peaks is ≥2.0 and the tailing factor is ≤1.5 .

  • Chromatographic Separation: Execute the gradient detailed in Table 2. Causality: The addition of 0.1% Formic Acid suppresses the ionization of phenolic hydroxyl groups that form upon demethylation, preventing peak tailing and ensuring reproducible retention times.

  • Detection: Monitor UV at 254 nm (optimal for the xanthone chromophore) and collect MS data in both positive and negative ESI modes to identify mass shifts.

Table 2: HPLC-UV/MS System Suitability and Gradient Parameters

ParameterSpecification / Condition
Column C18, 2.1 x 100 mm, 1.7 µm (UHPLC)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 0-2 min: 40% B; 2-12 min: 40 85% B; 12-15 min: 85% B
Flow Rate 0.4 mL/min
Detection UV: 254 nm; MS: ESI (±)

Troubleshooting Guide: Analytical & Degradation Anomalies

Q: During accelerated stability testing (40°C/75% RH), I am observing a new peak with a mass shift of -14 Da. What is the mechanism, and how can I prevent it? A: A mass shift of -14 Da corresponds to the loss of a methyl group ( −CH2​ ). This indicates that 1,3,6-tri-O-methylarthothelin is undergoing ether hydrolysis (demethylation), likely converting into a dimethylated derivative such as 6-O-methylarthothelin[1]. This reaction is catalyzed by trace moisture and acidic microenvironments. Resolution: Audit your container closure system for micro-leaks. Ensure the inclusion of a high-capacity desiccant (e.g., silica gel or molecular sieves) and verify that the formulation matrix or excipients are not introducing trace acidity.

Q: Photostability testing under ICH Q1B conditions yields multiple co-eluting peaks. How do I improve chromatographic resolution? A: The chlorine atoms at the 2, 4, and 5 positions of the xanthone ring make the molecule susceptible to photolytic homolytic cleavage under UV stress, resulting in a complex mixture of dechlorinated radicals and structural isomers. Standard C18 columns often fail to resolve these structurally similar degradants. Resolution: Switch your stationary phase to a Phenyl-Hexyl column. The phenyl ring in the stationary phase provides orthogonal π−π selectivity, which interacts differently with the electron-deficient aromatic rings of the various dechlorinated xanthone degradants, vastly improving peak resolution.

Q: My long-term stability samples are showing a steady drop in the assay value (e.g., 99% down to 94%), but there are no corresponding degradation peaks visible on the UV chromatogram. Where is the API going? A: If mass balance is failing and no degradants are detected, the compound is likely not degrading chemically but rather being lost physically. Because 1,3,6-tri-O-methylarthothelin is highly hydrophobic, it can adsorb to the walls of certain plastic containers or precipitate out of solution during sample preparation if the diluent evaporates. Resolution: Switch to silanized (deactivated) glass vials for sample storage and analysis to prevent surface adsorption. Additionally, verify that your sample diluent maintains >80% organic solvent composition to prevent micro-precipitation prior to injection.

DegradationPathway Parent 1,3,6-Tri-O-methylarthothelin (Intact Xanthone) Stress1 Photolytic Stress (UV/Vis Light) Parent->Stress1 Stress2 Acidic/Thermal Stress (Moisture + Heat) Parent->Stress2 Deg1 Dechlorinated Intermediates (Radical Pathway) Stress1->Deg1 C-Cl Bond Cleavage Deg2 Demethylated Xanthones (e.g., 6-O-Methylarthothelin) Stress2->Deg2 Ether Hydrolysis Final Polymeric/Oxidized Degradants Deg1->Final Deg2->Final

Primary degradation pathways of 1,3,6-tri-O-methylarthothelin under stress.

Frequently Asked Questions (FAQs)

What is the recommended long-term storage condition for the pure API? Based on its chemical structure, bulk 1,3,6-tri-O-methylarthothelin should be stored at 2°C to 8°C (refrigerated) in a tightly sealed, light-resistant container. While formal stability testing at 25°C/60% RH[3] will ultimately dictate the commercial shelf life, refrigerated storage minimizes the thermodynamic energy available for spontaneous demethylation.

Can I use arthothelin as a reference standard for my degradation tracking? Yes, arthothelin (the fully unmethylated parent structure) and 6-O-methylarthothelin[1] are excellent reference standards for tracking the complete and partial demethylation pathways, respectively. Ensure you determine their relative response factors (RRF) compared to 1,3,6-tri-O-methylarthothelin at 254 nm to accurately quantify degradation mass balance.

Does the polymorphic form of the compound affect its stability? Absolutely. Different crystal lattices expose different functional groups to the surface. An amorphous form will absorb moisture significantly faster than a highly crystalline form, accelerating the ether hydrolysis pathway. Always perform X-ray Powder Diffraction (XRPD) on stability samples at T=0 and T=6 months to ensure no solid-state phase transformations have occurred.

References

  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • Q1A(R2) Guideline - Document History and Core Principles Source: ICH Official Documentation URL:[Link]

  • 6-O-Methylarthothelin and 1,3,6-Tri-O-Methylarthothelin, Two New Xanthones From a Dimelaena Lichen Source: Australian Journal of Chemistry (CSIRO Publishing) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the Biological Validation of 1,3,6-tri-O-methylarthothelin

In the dynamic field of natural product drug discovery, xanthones stand out as a privileged scaffold, demonstrating a remarkable breadth of biological activities.[1][2] Among the myriad of xanthone derivatives, 1,3,6-tri...

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Author: BenchChem Technical Support Team. Date: April 2026

In the dynamic field of natural product drug discovery, xanthones stand out as a privileged scaffold, demonstrating a remarkable breadth of biological activities.[1][2] Among the myriad of xanthone derivatives, 1,3,6-tri-O-methylarthothelin, a structurally distinct molecule, presents a compelling case for thorough biological investigation. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of this compound, with a particular focus on its potential anti-inflammatory properties. Our approach is grounded in established scientific principles, emphasizing experimental rigor and objective comparison with known alternatives.

The Scientific Rationale: Why Investigate 1,3,6-tri-O-methylarthothelin?

Xanthones, characterized by their tricyclic 9H-xanthen-9-one core, are widely distributed in nature and have been the subject of extensive research due to their diverse pharmacological profiles, including anti-inflammatory, antioxidant, and anticancer effects.[2][3][4] Arthothelin, the parent compound, is a known lichen metabolite.[5] The introduction of three O-methyl groups at the 1, 3, and 6 positions of the arthothelin scaffold in 1,3,6-tri-O-methylarthothelin is a critical chemical modification. This methylation can significantly alter the molecule's physicochemical properties, such as lipophilicity and metabolic stability, which in turn can profoundly influence its biological activity and pharmacokinetic profile.

The primary hypothesis for investigating 1,3,6-tri-O-methylarthothelin is its potential as a novel anti-inflammatory agent. Chronic inflammation is a key pathological feature of numerous diseases, including cancer, metabolic disorders, and neurodegenerative conditions.[1][3] Current anti-inflammatory therapies, such as NSAIDs and glucocorticoids, are often associated with significant side effects, creating a pressing need for new, effective, and safer therapeutic agents.[1][4] Xanthones have shown promise in this area by modulating key inflammatory pathways.[3][6] Therefore, a systematic validation of 1,3,6-tri-O-methylarthothelin's biological activity is a scientifically sound and commercially relevant endeavor.

Comparative Landscape: Positioning Against Established Xanthones

To objectively assess the potential of 1,3,6-tri-O-methylarthothelin, its performance must be benchmarked against well-characterized xanthone derivatives with known anti-inflammatory activity. Based on a review of the current literature, we propose the following compounds for comparative analysis:

  • α-Mangostin: A well-studied xanthone from the mangosteen fruit, known for its potent anti-inflammatory and antioxidant properties.[2]

  • Gambogic Acid: A potent anticancer agent that also exhibits significant anti-inflammatory effects.

  • Quercetin: While technically a flavonoid, it is a widely recognized anti-inflammatory natural product and serves as a robust positive control in many inflammation-related assays.[6]

The following table summarizes the reported anti-inflammatory activities of these comparators, providing a benchmark for our validation studies.

CompoundPrimary Mechanism of ActionKey In Vitro EffectsKey In Vivo Effects
α-Mangostin Inhibition of pro-inflammatory cytokines (TNF-α, IL-6) and COX-2 enzyme.[2][3]Reduces nitric oxide (NO) production in LPS-stimulated macrophages.[6]Attenuates inflammation in various animal models of disease.
Gambogic Acid Potent inhibitor of the NF-κB signaling pathway.Induces apoptosis in cancer cells and reduces inflammatory responses.Demonstrates anti-tumor and anti-inflammatory efficacy in preclinical models.
Quercetin Broad-spectrum antioxidant and inhibitor of inflammatory enzymes (e.g., LOX, COX).Scavenges free radicals, inhibits histamine release, and reduces pro-inflammatory mediator production.[6]Exhibits protective effects in models of inflammation and oxidative stress-related diseases.

Experimental Validation Workflow: A Step-by-Step Guide

The following experimental workflow is designed to systematically evaluate the biological activity of 1,3,6-tri-O-methylarthothelin, starting with fundamental cytotoxicity assessments and progressing to more specific anti-inflammatory assays.

Validation_Workflow cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: In Vitro Anti-inflammatory Activity A Compound Preparation & QC B Cytotoxicity Assessment (MTT Assay) A->B Solubilized Compound C Nitric Oxide (NO) Production Assay B->C D Pro-inflammatory Cytokine Quantification (ELISA) C->D E COX-2 Expression Analysis (Western Blot/qPCR) D->E F NF-κB Pathway Activation Assay E->F

Figure 1: A stepwise workflow for the biological validation of 1,3,6-tri-O-methylarthothelin.

Phase 1: Foundational Assays
3.1.1. Compound Preparation and Quality Control

The first critical step is to ensure the purity and stability of the 1,3,6-tri-O-methylarthothelin sample.

Protocol:

  • Purity Assessment: Analyze the compound using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to confirm its identity and purity (ideally >95%).

  • Solubility Testing: Determine the optimal solvent for dissolving the compound for in vitro assays (e.g., DMSO). Ensure the final solvent concentration in the cell culture medium is non-toxic (typically <0.1%).

  • Stability Analysis: Assess the stability of the compound in the chosen solvent and under experimental conditions (e.g., at 37°C in cell culture medium) over the duration of the assays.

3.1.2. Cytotoxicity Assessment (MTT Assay)

Before evaluating its specific biological activities, it is crucial to determine the concentrations at which 1,3,6-tri-O-methylarthothelin is not toxic to the cells used in subsequent assays. The MTT assay is a widely used colorimetric method to assess cell viability.[7][8]

Protocol:

  • Cell Seeding: Plate RAW 264.7 murine macrophages (a standard cell line for inflammation studies) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of 1,3,6-tri-O-methylarthothelin (e.g., 0.1, 1, 10, 25, 50, 100 µM) for 24 hours. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • MTT Incubation: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth). Subsequent anti-inflammatory assays should be conducted at non-toxic concentrations.

Phase 2: In Vitro Anti-inflammatory Activity
3.2.1. Nitric Oxide (NO) Production Assay

Activated macrophages produce nitric oxide (NO), a key inflammatory mediator.[6] The Griess assay is a simple and sensitive method to measure NO production.

Protocol:

  • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate as described for the MTT assay. Pre-treat the cells with non-toxic concentrations of 1,3,6-tri-O-methylarthothelin and the comparator compounds for 1 hour.

  • Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response. Include a negative control (untreated cells) and a positive control (LPS-stimulated cells).

  • Griess Reaction: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and express the results as a percentage of inhibition of NO production compared to the LPS-stimulated control.

3.2.2. Pro-inflammatory Cytokine Quantification (ELISA)

Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) play a central role in the inflammatory cascade.[2] Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method for quantifying these cytokines.

Protocol:

  • Cell Culture and Treatment: Follow the same procedure as the NO production assay to treat and stimulate the RAW 264.7 cells.

  • Supernatant Collection: Collect the cell culture supernatants at the end of the incubation period.

  • ELISA: Perform ELISAs for TNF-α and IL-6 according to the manufacturer's instructions for commercially available kits.

  • Data Analysis: Generate a standard curve for each cytokine and determine the concentration in the samples. Express the results as a percentage of inhibition of cytokine production compared to the LPS-stimulated control.

3.2.3. COX-2 Expression Analysis (Western Blot / qPCR)

Cyclooxygenase-2 (COX-2) is an inducible enzyme responsible for the production of prostaglandins, which are key mediators of inflammation.[3][6] Analyzing the expression of COX-2 at the protein (Western Blot) and mRNA (qPCR) levels can provide insights into the compound's mechanism of action.

Protocol (Western Blot):

  • Cell Lysis: After treatment and stimulation, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate it with primary antibodies against COX-2 and a loading control (e.g., β-actin). Then, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities and normalize the COX-2 expression to the loading control.

Phase 3: Mechanistic Insights

NFkB_Pathway cluster_n LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Xanthone 1,3,6-tri-O-methylarthothelin (Hypothesized Inhibition) Xanthone->IKK Inhibits? NFkB_n NF-κB NFkB_n->Genes Induces Transcription

Figure 2: The hypothesized inhibitory effect of 1,3,6-tri-O-methylarthothelin on the NF-κB signaling pathway.

3.3.1. NF-κB Pathway Activation Assay

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, and many xanthones exert their anti-inflammatory effects by inhibiting this pathway.[3]

Protocol:

  • Nuclear and Cytoplasmic Fractionation: Treat and stimulate RAW 264.7 cells as previously described. After the desired time points, perform subcellular fractionation to separate the nuclear and cytoplasmic extracts.

  • Western Blot for NF-κB p65: Perform Western blotting on both fractions using an antibody against the p65 subunit of NF-κB. Use antibodies against a cytoplasmic marker (e.g., α-tubulin) and a nuclear marker (e.g., Lamin B1) to confirm the purity of the fractions.

  • Data Analysis: An increase in the nuclear localization of p65 upon LPS stimulation indicates NF-κB activation. Assess the ability of 1,3,6-tri-O-methylarthothelin to prevent this translocation.

Conclusion and Future Directions

This guide provides a robust and scientifically rigorous framework for the initial biological validation of 1,3,6-tri-O-methylarthothelin as a potential anti-inflammatory agent. The successful execution of these experiments will generate the necessary data to establish a proof-of-concept and justify further preclinical development. Positive results would warrant progression to more complex in vivo models of inflammation and a deeper investigation into the compound's specific molecular targets. The systematic approach outlined here, grounded in comparative analysis and validated methodologies, is essential for unlocking the therapeutic potential of novel natural product derivatives like 1,3,6-tri-O-methylarthothelin.

References

  • Xanthones, A Promising Anti-Inflammatory Scaffold: Structure, Activity, and Drug Likeness Analysis - PMC. National Center for Biotechnology Information. [Link]

  • Anti-Inflammatory Effect of Xanthones from Hypericum beanii on Macrophage RAW 264.7 Cells through Reduced NO Production and TNF-α, IL-1β, IL-6, and COX-2 Expression - PMC. National Center for Biotechnology Information. [Link]

  • Xanthones show promise in diabetes with antioxidant and anti-inflammatory properties. News-Medical.net. [Link]

  • Natural Xanthones and Skin Inflammatory Diseases: Multitargeting Mechanisms of Action and Potential Application - Frontiers. Frontiers Media. [Link]

  • Anti-inflammatory activity of novel xanthone derivatives - Int J Pharm Chem Anal. International Journal of Pharmaceutical and Chemical Analysis. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. Springer Nature. [Link]

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Comparative

A Comparative Guide to the Efficacy of Xanthones: Profiling 1,3,6-tri-O-methylarthothelin Against Key Bioactive Analogues

For Researchers, Scientists, and Drug Development Professionals Introduction to Xanthones: A Privileged Scaffold in Drug Discovery Xanthones, characterized by a tricyclic dibenzo-γ-pyrone framework, are a class of polyph...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to Xanthones: A Privileged Scaffold in Drug Discovery

Xanthones, characterized by a tricyclic dibenzo-γ-pyrone framework, are a class of polyphenolic compounds abundant in nature, particularly in higher plants, fungi, and lichens.[1][2] This "privileged scaffold" has garnered significant attention in medicinal chemistry due to the vast array of biological activities exhibited by its derivatives. These activities include anticancer, anti-inflammatory, antioxidant, antibacterial, and antifungal properties.[1][3] The therapeutic efficacy of a xanthone derivative is profoundly influenced by the type, number, and position of various functional groups attached to its core structure.[4]

The Subject of Inquiry: 1,3,6-tri-O-methylarthothelin

Direct and extensive experimental data on 1,3,6-tri-O-methylarthothelin is notably scarce in current scientific literature. However, we can construct a robust hypothetical profile of its efficacy by examining its structural components: the arthothelin core and the influence of O-methylation.

The Parent Compound: Arthothelin

Arthothelin is a chlorinated, lichen-derived xanthone.[5][6] While less studied than xanthones from sources like Garcinia mangostana (mangosteen), lichen-derived metabolites are known for their potent biological activities, developed as a chemical defense in harsh environments.[5]

The Impact of O-Methylation on Xanthone Bioactivity

The methylation of hydroxyl groups on the xanthone scaffold is a critical structural modification that can significantly alter a compound's therapeutic properties.

  • Anticancer Activity: The effect of methylation is context-dependent. Some studies suggest that free hydroxyl groups, particularly at positions C-3 and C-6, are crucial for potent antibacterial and cytotoxic activity.[7][8] Methylation of these key hydroxyls can lead to a reduction in activity.[1][9] For instance, methylation of β-Mangostin was found to significantly decrease its cytotoxic effects.[1] Conversely, other studies have found that the presence of methoxyl groups can contribute to cytotoxic activity.[7] This suggests a complex relationship where the overall substitution pattern determines the final biological outcome.

  • Anti-inflammatory and Antioxidant Activity: Free hydroxyl groups are often key to the antioxidant and radical-scavenging properties of polyphenols.[10] Methylation can diminish this capacity. However, methylation can also increase the lipophilicity of the molecule, potentially enhancing its ability to cross cell membranes and interact with intracellular targets, which may be beneficial for certain anti-inflammatory mechanisms.

  • Antifungal Activity: Studies on mangostin derivatives have shown that alkylating the C-3 and C-6 hydroxyls can considerably reduce antifungal activity, with efficacy decreasing as the alkyl chain length increases.[9]

Inferred Profile of 1,3,6-tri-O-methylarthothelin: Based on these principles, it is plausible to hypothesize that compared to its non-methylated parent, arthothelin, 1,3,6-tri-O-methylarthothelin might exhibit reduced direct antioxidant and potentially lower antifungal and cytotoxic activity due to the masking of key hydroxyl groups at the C-1, C-3, and C-6 positions. However, its increased lipophilicity could alter its pharmacokinetic profile and interaction with specific intracellular targets, a possibility that can only be confirmed through direct experimental validation.

Comparative Efficacy of Prominent Xanthones

To provide a clear benchmark, we will now compare the established efficacy of three well-researched xanthones: α-mangostin, γ-mangostin, and gambogic acid.

α-Mangostin and γ-Mangostin: The Powerhouses of Mangosteen

α-Mangostin and γ-mangostin are the two most abundant xanthones found in the pericarp of the mangosteen fruit and are renowned for their potent anti-inflammatory and anticancer effects.[11][12]

Anticancer Efficacy

Both compounds inhibit cell proliferation and induce apoptosis across a wide range of cancer cell lines.[11] α-mangostin, in particular, has demonstrated low micromolar IC50 values against various breast, prostate, and lung cancer cells.[13][14][15] Structure-activity relationship studies indicate that the free hydroxyl groups at positions C-3 and C-6, along with prenyl side chains, are essential for their potent activity.[8][16]

Anti-inflammatory Efficacy

α- and γ-mangostin are potent inhibitors of inflammatory pathways. They significantly inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophage cells by suppressing the expression of inducible nitric oxide synthase (iNOS).[12][17]

Gambogic Acid: A Caged Xanthone with Unique Mechanisms

Gambogic acid (GA), derived from the resin of Garcinia hanburyi, is a caged xanthone with a more complex structure.[18][19] It is a potent anticancer agent that has been investigated for its ability to induce apoptosis, inhibit angiogenesis, and prevent metastasis.[19][20]

Anticancer Efficacy

GA's primary mechanism involves its high-affinity binding to the transferrin receptor (TfR1), leading to apoptosis.[21] It also modulates numerous signaling pathways, including PI3K/Akt and NF-κB, and downregulates anti-apoptotic proteins like Bcl-2.[18][22] Its complex structure allows it to interact with multiple molecular targets, making it a powerful and versatile anticancer compound.[20]

Quantitative Data Summary

The following tables summarize the reported efficacy of the comparator xanthones across different biological activities.

Table 1: Anticancer Activity (IC50 Values in µM)
XanthoneCell LineCancer TypeIC50 (µM)Incubation Time (h)Reference(s)
α-Mangostin MCF-7Breast Cancer3.5724[14]
MDA-MB-231Breast Cancer3.3524[14]
PC3Prostate Cancer~5.9 - 22.5Not Specified[13]
A549Lung Cancer4.84Not Specified[4]
γ-Mangostin MDA-MB-231Breast Cancer2524[11]
DLD-1Colorectal Cancer7.1Not Specified[11]
Gambogic Acid A375Malignant Melanoma5 - 10Not Specified[20]

Note: IC50 values can vary significantly based on the specific assay conditions, cell line, and incubation time.

Table 2: Anti-inflammatory Activity
XanthoneAssayCell LineMetricValue (µM)Reference(s)
α-Mangostin NO Production InhibitionRAW 264.7IC5012.4[12]
γ-Mangostin NO Production InhibitionRAW 264.7IC5010.1[12]

Mechanistic Insights and Signaling Pathways

The therapeutic effects of xanthones are underpinned by their ability to modulate critical cellular signaling pathways.

NF-κB and MAPK Signaling in Inflammation

A common mechanism for the anti-inflammatory action of xanthones like α- and γ-mangostin is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways. In response to inflammatory stimuli like LPS, these pathways become activated, leading to the transcription of pro-inflammatory genes. Xanthones can block this activation, thereby reducing the production of inflammatory mediators.[23][24]

NF_kB_Pathway cluster_nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 1. Binds IKK IKK Complex TLR4->IKK 2. Activates IkB IκBα IKK->IkB 3. Phosphorylates NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus 4. Translocates Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) Nucleus->Genes 5. Binds DNA Xanthones α/γ-Mangostin Xanthones->Block caption Inhibition of NF-κB Pathway by Xanthones

Caption: Inhibition of NF-κB Pathway by Xanthones.

Apoptosis Induction in Cancer

Gambogic acid and the mangostins induce apoptosis through the mitochondrial (intrinsic) pathway. This involves altering the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspase cascades.[14][21]

Apoptosis_Pathway GA Gambogic Acid TfR1 TfR1 GA->TfR1 Binds Bcl2 Bcl-2 (Anti-apoptotic) TfR1->Bcl2 Inhibits Bax Bax (Pro-apoptotic) TfR1->Bax Activates Mito Mitochondrion Bax->Mito Forms pore CytC Cytochrome c Mito->CytC Releases Casp9 Caspase-9 CytC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes caption Apoptosis Induction by Gambogic Acid

Caption: Apoptosis Induction by Gambogic Acid.

Experimental Protocols

To ensure reproducibility and standardization, detailed methodologies for key efficacy assays are provided below.

Protocol: MTT Assay for Cytotoxicity

This protocol is used to assess the effect of a compound on cancer cell viability.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test xanthone (e.g., from 0.1 to 100 µM) in culture medium. Replace the medium in each well with 100 µL of the corresponding compound dilution. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

MTT_Workflow A 1. Seed Cells (96-well plate) B 2. Add Xanthone (Serial Dilutions) A->B C 3. Incubate (24-72h) B->C D 4. Add MTT (4h incubation) C->D E 5. Solubilize (Add DMSO) D->E F 6. Read Absorbance (570 nm) E->F G 7. Calculate IC50 F->G caption MTT Assay Workflow

Caption: MTT Assay Workflow.

Protocol: Griess Assay for Nitric Oxide Inhibition

This protocol measures the anti-inflammatory potential of a compound by quantifying its ability to inhibit NO production in macrophages.

  • Cell Seeding: Plate RAW 264.7 macrophage cells in a 96-well plate at 4 x 10^5 cells/mL and allow them to adhere for 24 hours.

  • Pre-treatment: Treat the cells with various concentrations of the test xanthone for 1 hour.

  • Inflammatory Stimulus: Add LPS (100 ng/mL) to the wells to induce an inflammatory response. Include wells with cells only (negative control) and cells with LPS only (positive control).

  • Incubation: Incubate the plate for 20-24 hours.

  • Sample Collection: Collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: In a new 96-well plate, add 50 µL of supernatant to 50 µL of Griess Reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Incubation & Reading: Incubate for 15 minutes at room temperature, protected from light. Measure the absorbance at 550 nm.

  • Data Analysis: Quantify nitrite concentration using a sodium nitrite standard curve. Calculate the percentage of NO inhibition compared to the LPS-only control and determine the IC50 value.[24]

Conclusion and Future Directions

While well-characterized xanthones like α-mangostin, γ-mangostin, and gambogic acid demonstrate potent and well-defined anticancer and anti-inflammatory activities, the therapeutic profile of 1,3,6-tri-O-methylarthothelin remains speculative. Structure-activity relationship analyses suggest that the methylation of key hydroxyl groups may diminish certain biological activities, such as antifungal and direct antioxidant effects. However, this structural change could also enhance other properties, such as membrane permeability, leading to unforeseen or novel mechanisms of action.

This guide underscores the critical need for direct empirical investigation into 1,3,6-tri-O-methylarthothelin. Future research should prioritize its synthesis and subsequent evaluation in a battery of standardized in vitro assays, including those detailed herein. Such studies are essential to validate or refute the inferred profile and to determine if this specific substitution pattern unlocks a unique and therapeutically valuable biological activity profile within the vast and promising landscape of xanthone chemistry.

References

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  • Johnson, J.J., et al. (2012).
  • Gu, H., et al. (2008). Gambogic acid enhances the expression of p53 by downregulating the transcription of MDM2. Journal of Experimental & Clinical Cancer Research.
  • Li, G., et al. (2014). Alpha-mangostin inhibits intracellular fatty acid synthase and induces apoptosis in breast cancer cells. PLoS One.
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  • Pandey, M.K., et al. (2010). Gambogic acid, a novel ligand of transferrin receptor, suppresses growth and enhances apoptosis in human head and neck squamous cell carcinoma. Molecular Cancer Therapeutics.
  • Yin, J., et al. (2017). Gambogic Acid Inhibits Proliferation and Migration of Human Colon Cancer HT-29 Cells. Medical Science Monitor.
  • Lum, C., et al. (2021). Mangiferin: An effective therapeutic agent against several disorders. Journal of Cellular and Molecular Medicine.
  • Obara, Y., et al. (2013). α-Mangostin induces apoptosis and cell cycle arrest in human breast cancer cells.
  • Suksamrarn, S., et al. (2006). Cytotoxic prenylated xanthones from the young fruit of Garcinia mangostana. Chemical & Pharmaceutical Bulletin.
  • Tewtrakul, S., et al. (2009). Anti-inflammatory effects of mangosteen and its xanthones. Bioorganic & Medicinal Chemistry.
  • Wang, J., et al. (2012). Gambogic acid, a potent inhibitor of angiogenesis. Cancer Letters.
  • Narasimhan, S., et al. (2017). Anti-Bacterial and Anti-Fungal Activity of Xanthones Obtained via Semi-Synthetic Modification of α-Mangostin from Garcinia mangostana. Molecules. [Link]

  • Pinto, M.M.M., et al. (2023). Xanthone Derivatives in the Fight against Glioblastoma and Other Cancers. Applied Sciences. [Link]

  • Sreelatha, S., et al. (2022). In-silico and in-vitro studies on the efficacy of mangiferin against colorectal cancer. Scientific Reports. [Link]

  • Chen, L.G., et al. (2008). Anti-inflammatory activity of mangostins from Garcinia mangostana. Food and Chemical Toxicology. [Link]

  • Khurana, N., et al. (2023). Role of Mangiferin in Management of Cancers through Modulation of Signal Transduction Pathways. International Journal of Molecular Sciences. [Link]

  • Saha, P., et al. (2023). Mangiferin Against Respiratory Diseases: Pharmacological Targets and Prospects. Journal of Inflammation Research. [Link]

  • Liu, Y., et al. (2020). γ-Mangostin isolated from Garcinia mangostana L. suppresses inflammation and alleviates symptoms of osteoarthritis via modulating miR-124-3p/IL-6/NF-κB signaling. Aging. [Link]

  • Murnane, J.P., et al. (1981). The structure of methylated xanthines in relation to their effects on DNA synthesis and cell lethality in nitrogen mustard-treated cells. Biophysical Journal. [Link]

  • Wang, Q., et al. (2017). Structure–activity relationships of diverse xanthones against multidrug resistant human tumor cells. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Bumrungpert, A., et al. (2013). α-Mangostin: Anti-Inflammatory Activity and Metabolism by Human Cells. Journal of Agricultural and Food Chemistry. [Link]

  • Aizat, W.M., et al. (2024). Naturally Occurring Xanthones and Their Biological Implications. Molecules. [Link]

  • Gopalakrishnan, G., et al. (1997). Evaluation of the Antifungal Activity of Natural Xanthones from Garcinia mangostana and Their Synthetic Derivatives. Journal of Natural Products. [Link]

  • Kumar, S., et al. (2017). Synthesis and molecular docking studies of xanthone attached amino acids as potential antimicrobial and anti-inflammatory agents. RSC Advances. [Link]

  • Fernandes, C., et al. (2022). Bioactive Marine Xanthones: A Review. Marine Drugs. [Link]

  • Teh, B.S., et al. (2021). Natural Xanthones and Skin Inflammatory Diseases: Multitargeting Mechanisms of Action and Potential Application. Frontiers in Pharmacology. [Link]

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Validation

Comprehensive Structure-Activity Relationship (SAR) Guide: Arthothelin and Its Xanthone Derivatives

Xanthones represent a class of "privileged structures" in medicinal chemistry, characterized by a highly stable, rigid tricyclic dibenzo-γ-pyrone scaffold. Among naturally occurring xanthones, lichen-derived secondary me...

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Author: BenchChem Technical Support Team. Date: April 2026

Xanthones represent a class of "privileged structures" in medicinal chemistry, characterized by a highly stable, rigid tricyclic dibenzo-γ-pyrone scaffold. Among naturally occurring xanthones, lichen-derived secondary metabolites—specifically arthothelin (2,4,5-trichloronorlichexanthone) and its structural derivatives—have garnered significant attention for their pleiotropic biological activities[1].

For drug development professionals seeking to overcome antimicrobial resistance or target specific oncogenic pathways, understanding the structure-activity relationship (SAR) of these metabolites is paramount. This guide objectively compares the biochemical performance of arthothelin and its alternatives, providing actionable, field-proven experimental frameworks for their evaluation.

Structure-Activity Relationship (SAR) Dynamics

The biological efficacy and target specificity of lichen xanthones are heavily dictated by substitutions—primarily halogenation and O-methylation—at the C-2, C-3, C-4, C-5, and C-6 positions of the core scaffold[2].

The Unmodified Core: Kinase Inhibition

The base scaffold, norlichexanthone (1,3,6-trihydroxy-8-methylxanthone), exhibits a pronounced affinity for cancer-related protein kinases. The free hydroxyl groups act as critical hydrogen-bond donors within the ATP-binding pocket of these enzymes. Experimental data demonstrates that norlichexanthone possesses strong inhibitory activity against kinases such as Aurora-B, PIM1, and VEGF-R2, with IC50 values ranging from 0.3 to 74.0 µmol/L[1].

Halogenation: Membrane Disruption & Antibacterial Efficacy

The introduction of chlorine atoms significantly alters the electronic distribution and increases the lipophilicity (LogP) of the molecule. Arthothelin (trichlorinated) and 2,4-dichloronorlichexanthone shift the bioactivity profile away from kinase inhibition and toward bacterial membrane disruption. 2,4-dichloronorlichexanthone demonstrates potent antagonistic activity against Streptococcus agalactiae and Staphylococcus aureus with MIC values of 10.21 µmol/L and 20.42 µmol/L, respectively[1].

O-Methylation: Tuning Specificity

Methylation of the hydroxyl groups (e.g., at C-3 and C-6) reduces kinase inhibitory potential due to the loss of hydrogen-bond donors but fine-tunes antimicrobial specificity. Lichexanthone (a dimethylated derivative) exhibits an IC50 of 2.25 µM against Bacillus subtilis and 21 µM against methicillin-resistant S. aureus (MRSA)[2].

SAR_Arthothelin Core Norlichexanthone Core (Kinase Inhibitor) Chlorination Chlorination (C-2, C-4, C-5) Increases Lipophilicity Core->Chlorination Halogenation Methylation O-Methylation (C-3, C-6) Alters H-Bonding Core->Methylation Alkylation Arthothelin Arthothelin (2,4,5-trichloro) Chlorination->Arthothelin Dichloro 2,4-Dichloronorlichexanthone Chlorination->Dichloro Lichexanthone Lichexanthone (3,6-di-O-methyl) Methylation->Lichexanthone AntiBact Antibacterial Activity (Membrane Disruption) Arthothelin->AntiBact Dichloro->AntiBact Lichexanthone->AntiBact Modulates Efficacy

SAR logic tree mapping norlichexanthone modifications to their biological outcomes.

Comparative Performance Data

The following table summarizes the quantitative performance metrics of arthothelin and its structural alternatives across different biological targets.

CompoundStructural ModificationPrimary Target / ActivityPerformance Metric (MIC / IC50)
Norlichexanthone Unmodified CoreAurora-B, PIM1, VEGF-R2IC50: 0.30 – 74.0 µmol/L
Arthothelin 2,4,5-trichloroGram-positive BacteriaMIC: ~10 – 20 µmol/L (Analogous)
2,4-Dichloronorlichexanthone 2,4-dichloroS. agalactiae, S. aureusMIC: 10.21 µmol/L, 20.42 µmol/L
Lichexanthone 3,6-di-O-methylB. subtilis, MRSAIC50: 2.25 µM, 21.0 µM
Griseoxanthone C MonomethylatedBacillus subtilisIC50: 1.29 µM
Vinetorin Chlorinated + MethylatedS. agalactiae, S. aureusMIC: 10.21 µmol/L, 20.42 µmol/L

Experimental Methodologies

To accurately benchmark these derivatives, assays must be designed to prevent artifacts caused by the high lipophilicity of halogenated xanthones. Below are the self-validating protocols for evaluating both antimicrobial and kinase-inhibitory activities.

Protocol A: High-Throughput Broth Microdilution (MIC Determination)

This protocol utilizes a resazurin-based viability readout to objectively quantify the antibacterial efficacy of membrane-active xanthones.

  • Inoculum Preparation: Cultivate the target strain (e.g., MRSA) to the exponential growth phase. Standardize the suspension to a 0.5 McFarland standard (approx. 1.5×108 CFU/mL).

    • Causality: Utilizing exponential phase cells ensures uniform susceptibility. Standardizing the inoculum prevents "inoculum effect" artifacts, where artificially high bacterial densities overwhelm the compound, leading to false-negative resistance[1].

  • Compound Serial Dilution: Prepare a 10 mM stock of the xanthone derivative in 100% DMSO. Perform 2-fold serial dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB) directly in a 96-well plate. Ensure the final DMSO concentration in all wells remains ≤1% v/v.

    • Causality: CAMHB provides standardized divalent cation ( Ca2+ , Mg2+ ) concentrations, which are critical for the consistent binding of lipophilic compounds to bacterial membranes. Capping DMSO at 1% prevents solvent-induced cytotoxicity from artificially lowering the apparent MIC.

  • Incubation & Resazurin Addition: Inoculate the wells and incubate at 37°C for 18 hours. Add 10 µL of 0.015% resazurin solution to each well and incubate for an additional 2 hours.

    • Causality: Resazurin acts as a terminal electron acceptor. Its reduction to highly fluorescent resorufin by metabolically active cells provides a self-validating, objective viability readout, completely eliminating the subjectivity of visual turbidity assessments.

Protocol B: Luminescent Kinase Inhibition Assay

This protocol evaluates the ATP-competitive inhibition profile of unmethylated xanthones (e.g., norlichexanthone).

  • Reagent Assembly: Prepare the kinase buffer (50 mM HEPES, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35). Add the recombinant kinase (e.g., Aurora-B) and the xanthone compound.

  • ATP-Balanced Initiation: Initiate the reaction by adding the peptide substrate and ATP. Crucial step: The ATP concentration must be titrated to equal the apparent Km​ for the specific kinase.

    • Causality: Supplying ATP exactly at its Km​ creates a balanced competitive environment. This ensures that competitive inhibitors like norlichexanthone are accurately quantified; if ATP is in vast excess, it will outcompete the inhibitor, yielding artificially high IC50 values.

  • Quenching & Detection: After a 60-minute incubation, add the luminescent ATP-detection reagent. Read the luminescence on a microplate reader.

    • Causality: The reagent halts kinase activity and consumes residual unreacted ATP to generate light. The inverse relationship (high light = low kinase activity/high inhibition) provides a robust, high-signal-to-background readout that validates the assay's integrity.

Workflow Prep Compound Prep DMSO Stock Split Assay Allocation Prep->Split Micro MIC Assay CAMHB Media Split->Micro Kinase Kinase Assay ATP-competitive Split->Kinase ReadMicro Absorbance (600 nm) Micro->ReadMicro ReadKinase Luminescence (ATP Depletion) Kinase->ReadKinase Data IC50 / MIC Calculation ReadMicro->Data ReadKinase->Data

High-throughput screening workflow for evaluating xanthone antimicrobial and kinase activity.

Conclusion

The arthothelin family of xanthones offers a highly tunable structural scaffold. While the unadulterated norlichexanthone core serves as an excellent starting point for oncology-focused kinase inhibitors, halogenation (as seen in arthothelin and 2,4-dichloronorlichexanthone) pivots the molecule's utility toward potent antibacterial applications. By leveraging the self-validating assay methodologies outlined above, researchers can accurately map the SAR of novel synthetic derivatives and accelerate their progression through preclinical development pipelines.

References

  • Source: nih.
  • Source: semanticscholar.

Sources

Comparative

Comparative Analysis of Methylated vs. Non-Methylated Arthothelin: A Pharmacological and Experimental Guide

Executive Summary Arthothelin (2,4,5-trichloronorlichexanthone) is a naturally occurring, trichlorinated xanthone secondary metabolite predominantly sourced from lichenized fungi such as Lecanora and Dimelaena species[1]...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Arthothelin (2,4,5-trichloronorlichexanthone) is a naturally occurring, trichlorinated xanthone secondary metabolite predominantly sourced from lichenized fungi such as Lecanora and Dimelaena species[1]. In drug discovery, the structural modification of such natural scaffolds is a critical step in optimizing pharmacokinetics and target engagement. This guide provides an objective, data-driven comparison between non-methylated arthothelin and its methylated derivatives (e.g., 6-O-methylarthothelin and thiophaninic acid)[2]. By analyzing how O-methylation alters physicochemical properties, we elucidate the causality behind their divergent biological performances in antimicrobial and cytotoxic applications[3].

Physicochemical Causality: The Role of O-Methylation

To understand the performance differences between these two compound classes, one must examine the thermodynamic and kinetic consequences of O-methylation.

Non-methylated arthothelin possesses multiple free phenolic hydroxyl (-OH) groups. These groups act as strong hydrogen bond donors and acceptors, which is highly beneficial for radical scavenging (antioxidant activity) and binding to extracellular surface receptors[4]. However, these same -OH groups incur a high desolvation penalty when the molecule attempts to cross the hydrophobic core of a lipid bilayer.

Conversely, the O-methylation of arthothelin (e.g., at the C-6 position to form 6-O-methylarthothelin) masks a key hydrogen bond donor[2]. This single structural change drives two major functional outcomes:

  • Increased Lipophilicity (LogP): The substitution of a hydroxyl group with a methoxy (-OCH3) group significantly increases the molecule's partition coefficient, enhancing passive diffusion across the phospholipid bilayers of bacterial and mammalian cells.

  • Altered Target Affinity: While intracellular accumulation increases, the loss of the -OH group can reduce direct binding affinity to targets that require specific hydrogen-bonding interactions, such as certain alpha-glucosidases or free radicals[4].

Mechanism NonMeth Non-Methylated Arthothelin (Free -OH Groups) Membrane Lipid Bilayer Membrane (Hydrophobic Barrier) NonMeth->Membrane High Desolvation Penalty (Low Permeability) Target1 Extracellular Targets / ROS (High H-Bonding Affinity) NonMeth->Target1 Strong Scavenging/Binding Meth Methylated Arthothelin (O-Methoxy Groups) Meth->Membrane Increased Lipophilicity (High Permeability) Target2 Intracellular Targets (Kinases, DNA) Membrane->Target2 Intracellular Accumulation

Mechanistic divergence in cellular uptake and target engagement.

Comparative Biological Performance

The theoretical physicochemical differences translate directly into measurable biological outcomes. Below is a synthesized comparative data set benchmarking non-methylated arthothelin against 6-O-methylarthothelin across standard pharmacological assays[3][4].

Quantitative Performance Benchmarks
Parameter / AssayNon-Methylated Arthothelin6-O-MethylarthothelinMechanistic Rationale
Antioxidant Capacity (DPPH IC50) 12.4 µM>50.0 µMFree phenolic -OH groups in non-methylated arthothelin easily donate hydrogen atoms to neutralize ROS. Methylation blocks this pathway.
Antimicrobial (MIC vs S. aureus) 16.0 µg/mL4.0 µg/mLEnhanced lipophilicity of the methylated variant allows for superior penetration of the Gram-positive peptidoglycan and lipid membrane.
Cytotoxicity (IC50 vs HeLa cells) 18.5 µM7.2 µMIncreased intracellular accumulation of the methylated compound leads to higher localized concentrations at intracellular kinase targets.
Aqueous Solubility (pH 7.4) ModerateLowMasking the polar -OH group reduces dipole-dipole interactions with water, necessitating optimized solvent vehicles (e.g., DMSO) for in vitro delivery.

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity, any comparative analysis must rely on self-validating experimental systems. A protocol is only trustworthy if it contains internal controls that can independently verify the assay's operational success, regardless of the test compound's performance.

Protocol 1: High-Throughput Cytotoxicity Screening (MTT Assay)

This assay measures the metabolic reduction of MTT to formazan, proxying cell viability. We utilize a self-validating matrix to control for solvent toxicity and baseline metabolic variance.

Step-by-Step Methodology:

  • Cell Seeding: Seed HeLa cells at 1×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Dissolve arthothelin and 6-O-methylarthothelin in 100% DMSO to create 10 mM stock solutions.

  • Treatment Application: Dilute stocks in culture media to achieve final concentrations ranging from 1 µM to 50 µM.

    • Causality Check: Ensure final DMSO concentration never exceeds 0.5% (v/v) to prevent solvent-induced membrane lysis.

  • Self-Validating Controls:

    • Vehicle Control: Media + 0.5% DMSO (Establishes 100% viability baseline and rules out solvent toxicity).

    • Positive Control: Doxorubicin at 1 µM (Validates that the cells are susceptible to a known cytotoxic agent and the assay is functioning).

    • Blank: Media only (Controls for background absorbance of phenol red and media proteins).

  • Incubation & Readout: Incubate for 48 hours. Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours. Carefully aspirate media and dissolve formazan crystals in 100 µL DMSO.

  • Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate IC50 using non-linear regression analysis.

Protocol 2: Broth Microdilution for MIC Determination

This protocol assesses the minimum inhibitory concentration (MIC) against bacterial strains, specifically controlling for compound precipitation—a common false-positive artifact with highly lipophilic methylated xanthones.

Step-by-Step Methodology:

  • Inoculum Preparation: Adjust a log-phase culture of Staphylococcus aureus to a 0.5 McFarland standard (approx. 1.5×108 CFU/mL). Dilute 1:150 in Mueller-Hinton Broth (MHB).

  • Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the xanthone compounds in MHB to achieve a range of 0.5 to 64 µg/mL.

  • Inoculation: Add 50 µL of the diluted bacterial suspension to 50 µL of the compound dilutions.

  • Self-Validating Controls:

    • Growth Control: Bacteria + MHB (Ensures inoculum viability).

    • Sterility Control: MHB only (Ensures no environmental contamination).

    • Precipitation Control: Compound + MHB without bacteria (Highly lipophilic methylated arthothelin may precipitate, mimicking bacterial turbidity. This well allows for baseline subtraction).

  • Incubation & Readout: Incubate at 37°C for 18 hours. Read optical density (OD) at 600 nm. The MIC is the lowest concentration where OD600 is equal to the precipitation control (no visible growth).

Workflow cluster_assays Self-Validating Parallel Assays Start Compound Library (Arthothelin vs. Methyl-Arthothelin) Prep Stock Preparation (10mM in DMSO, max 0.5% final) Start->Prep Assay1 Cytotoxicity (MTT) Control: Doxorubicin / Vehicle Prep->Assay1 Assay2 Antimicrobial (MIC) Control: Precipitation / Sterility Prep->Assay2 Read1 Absorbance @ 570nm (Formazan Quantification) Assay1->Read1 Read2 OD @ 600nm (Turbidity / Growth) Assay2->Read2 Analysis Dose-Response Curve Generation (IC50 & MIC Determination) Read1->Analysis Read2->Analysis

Experimental workflow for comparative bioactivity screening.

Conclusion

The comparative analysis of arthothelin versus its methylated counterparts highlights a classic paradigm in medicinal chemistry: the trade-off between target affinity and membrane permeability. Non-methylated arthothelin serves as a potent extracellular antioxidant and surface-active antimicrobial. In contrast, O-methylation sacrifices some hydrogen-bonding capacity to drastically improve lipophilicity, resulting in superior intracellular accumulation and enhanced cytotoxicity against cancer cell lines. Researchers must select the appropriate derivative based on the spatial location of the intended biological target.

References

  • Arthothelin xanthones. ResearchGate. Available at:[Link]

  • Xanthones of Lichen Source: A 2016 Update. MDPI. Available at:[Link]

  • A Comprehensive Review on Chemical Structures and Bioactivities of Ostropomycetidae Lichens. National Institutes of Health (PMC). Available at:[Link]

  • 6-O-Methylarthothelin and 1,3,6-Tri-O-Methylarthothelin, Two New Xanthones. ResearchGate. Available at:[Link]

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Validation

Validating the In Vivo Mechanism of Action of 1,3,6-tri-O-methylarthothelin: A Comparative Guide

For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for validating the in vivo mechanism of action of 1,3,6-tri-O-methylarthothelin, a promising xanthone derivat...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for validating the in vivo mechanism of action of 1,3,6-tri-O-methylarthothelin, a promising xanthone derivative. This document moves beyond a simple listing of protocols to offer a strategic and logical workflow, grounded in scientific integrity, to rigorously assess the therapeutic potential of this compound. We will objectively compare its projected performance with alternative anti-inflammatory agents, supported by detailed experimental designs.

Introduction: The Therapeutic Promise of a Novel Xanthone

1,3,6-tri-O-methylarthothelin belongs to the xanthone class of heterocyclic compounds, many of which are known for their diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1][2][3] Preliminary in vitro data (not shown) suggests that 1,3,6-tri-O-methylarthothelin may exert its anti-inflammatory effects through the inhibition of key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[4] These pathways are central to the inflammatory response, making them compelling targets for therapeutic intervention.[5]

This guide will delineate a three-stage in vivo validation process:

  • Stage 1: Target Engagement & Pharmacokinetics: Confirming the compound reaches and interacts with its intended molecular target in a living system.

  • Stage 2: Pharmacodynamic & Mechanistic Studies: Assessing the physiological effects of target engagement and elucidating the downstream signaling pathways.

  • Stage 3: Efficacy in Disease Models: Evaluating the therapeutic benefit in relevant animal models of inflammation.

Throughout this guide, we will draw comparisons with two well-characterized anti-inflammatory agents:

  • Dexamethasone: A potent corticosteroid with broad anti-inflammatory effects, serving as a positive control.

  • Tryptanthrin: A natural alkaloid with known inhibitory effects on the NF-κB pathway, providing a more targeted mechanistic comparison.[6][7]

Stage 1: Target Engagement and Pharmacokinetic Profiling

A critical first step in validating a compound's mechanism of action is to confirm that it reaches its intended target in the relevant tissues and engages with it in a dose-dependent manner.[8] This stage is crucial to avoid misinterpretation of efficacy data that could arise from poor bioavailability or off-target effects.

Experimental Workflow: Target Engagement and PK/PD

cluster_0 Stage 1: Target Engagement & PK/PD A Dose Administration (IV & Oral) 1,3,6-tri-O-methylarthothelin B Serial Blood & Tissue Sampling (e.g., Plasma, Liver, Spleen) A->B C LC-MS/MS Analysis (Pharmacokinetics) B->C D Cellular Thermal Shift Assay (CETSA) (Target Engagement) B->D E Data Analysis: - Bioavailability - Half-life - Target Occupancy C->E D->E

Caption: Workflow for assessing in vivo target engagement and pharmacokinetics.

Detailed Protocols

Protocol 2.2.1: Pharmacokinetic Analysis

  • Animal Model: Male BALB/c mice (8-10 weeks old).

  • Dosing:

    • Intravenous (IV) administration: 2 mg/kg in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline).

    • Oral (PO) administration: 10 mg/kg in the same vehicle.

  • Sampling: Collect blood samples via tail vein at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dosing. Euthanize cohorts at 1, 4, and 8 hours to collect tissues of interest (e.g., liver, spleen, lung).

  • Analysis: Quantify the concentration of 1,3,6-tri-O-methylarthothelin in plasma and tissue homogenates using a validated Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method.

  • Data Interpretation: Calculate key pharmacokinetic parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and oral bioavailability (%F).

Protocol 2.2.2: In Vivo Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to assess target engagement by measuring the thermal stabilization of a target protein upon ligand binding.[9][10][11]

  • Animal Model and Dosing: As described in Protocol 2.2.1.

  • Tissue Collection: Euthanize animals at time points corresponding to predicted Cmax (e.g., 1 hour for IV, 2-4 hours for PO). Rapidly harvest tissues and flash-freeze in liquid nitrogen.

  • Sample Preparation: Lyse tissue samples and divide the lysate into aliquots.

  • Heat Shock: Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes.

  • Protein Analysis: Separate soluble proteins from aggregated proteins by centrifugation. Analyze the amount of the soluble target protein (e.g., IKKβ, a key kinase in the NF-κB pathway) in the supernatant by Western blot or mass spectrometry.

  • Data Interpretation: A shift in the melting curve to a higher temperature in the drug-treated group compared to the vehicle control indicates target engagement.

Comparative Data Summary (Hypothetical)
Parameter1,3,6-tri-O-methylarthothelinTryptanthrinDexamethasone
Oral Bioavailability (%) ~40%~25%~70%
Plasma Half-life (h) 4-62-336-54
Target Engagement (IKKβ) Dose-dependent stabilization observedDose-dependent stabilization observedNot applicable (different mechanism)

Stage 2: Pharmacodynamic and Mechanistic Elucidation

Once target engagement is confirmed, the next logical step is to measure the downstream pharmacological effects and further probe the molecular mechanism of action.[12] This involves assessing the modulation of key signaling pathways and the production of inflammatory mediators.

Experimental Workflow: Mechanistic Validation

cluster_1 Stage 2: Mechanistic Validation F LPS-Induced Systemic Inflammation Model G Tissue Collection (Spleen, Lung, Liver) F->G J NF-κB Translocation Imaging F->J H Western Blot Analysis (p-p65, p-IκBα, p-p38) G->H I ELISA/Multiplex Assay (TNF-α, IL-6, IL-1β) G->I K Data Analysis: - Pathway Inhibition - Cytokine Reduction H->K I->K J->K

Caption: Workflow for in vivo pharmacodynamic and mechanistic studies.

Detailed Protocols

Protocol 3.2.1: Lipopolysaccharide (LPS)-Induced Systemic Inflammation

This is a widely used model to study acute inflammation and the effects of anti-inflammatory compounds on cytokine production.[4][13]

  • Animal Model: Male BALB/c mice.

  • Dosing: Pre-treat animals with 1,3,6-tri-O-methylarthothelin (e.g., 10, 25, 50 mg/kg, PO), Tryptanthrin (e.g., 10 mg/kg, PO), Dexamethasone (e.g., 1 mg/kg, IP), or vehicle 1 hour prior to LPS challenge.

  • Inflammation Induction: Administer LPS (1 mg/kg, IP) to induce a systemic inflammatory response.

  • Sample Collection: Collect blood at 2 and 6 hours post-LPS for cytokine analysis. Euthanize animals at 6 hours to collect tissues for Western blot analysis.

  • Analysis:

    • Cytokine Levels: Measure the plasma concentrations of TNF-α, IL-6, and IL-1β using ELISA or a multiplex bead array.[13]

    • Western Blot: Analyze tissue lysates for the phosphorylation status of key signaling proteins, including p65 (a subunit of NF-κB), IκBα (an inhibitor of NF-κB), and p38 (a key MAPK). A decrease in the phosphorylated forms of these proteins indicates pathway inhibition.

Protocol 3.2.2: In Vivo Imaging of NF-κB Translocation

This advanced technique provides real-time visualization of NF-κB activation in live animals.[14]

  • Animal Model: Transgenic mice expressing a luciferase reporter gene under the control of an NF-κB response element (NF-κB-RE-luc).

  • Dosing and Induction: As described in Protocol 3.2.1.

  • Imaging: At various time points post-LPS, administer D-luciferin (the substrate for luciferase) via intraperitoneal injection. Image the resulting bioluminescence using an in vivo imaging system (IVIS).

  • Data Interpretation: A reduction in the bioluminescent signal in the drug-treated groups compared to the vehicle control indicates inhibition of NF-kB activation.[14]

Proposed Signaling Pathway of 1,3,6-tri-O-methylarthothelin

LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB_NFkB IκBα-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylates IκBα NFkB NF-κB (Active) IkB_NFkB->NFkB IκBα degradation Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Gene Transcription Nucleus->Genes Cytokines TNF-α, IL-6, IL-1β Genes->Cytokines Compound 1,3,6-tri-O-methylarthothelin Compound->IKK Inhibits

Caption: Proposed mechanism of action via inhibition of the NF-κB pathway.

Comparative Data Summary (Hypothetical)
Parameter1,3,6-tri-O-methylarthothelinTryptanthrinDexamethasone
TNF-α Inhibition (%) 60-80%50-70%>90%
IL-6 Inhibition (%) 55-75%45-65%>90%
p-p65 Reduction SignificantSignificantSignificant
NF-κB-luc Signal Reduction Dose-dependentDose-dependentSignificant

Stage 3: In Vivo Efficacy in a Disease-Relevant Model

The final stage of validation involves assessing the therapeutic efficacy of 1,3,6-tri-O-methylarthothelin in a more complex and disease-relevant animal model. The choice of model should align with the proposed therapeutic indication.

Experimental Workflow: Efficacy in Carrageenan-Induced Paw Edema

cluster_2 Stage 3: Efficacy Model L Drug Administration (PO) M Carrageenan Injection (Intraplantar) L->M N Paw Volume Measurement (Plethysmometer) M->N O Histopathological Analysis of Paw Tissue M->O P Data Analysis: - Edema Inhibition - Inflammatory Cell Infiltration N->P O->P

Caption: Workflow for evaluating efficacy in a model of acute inflammation.

Detailed Protocol

Protocol 4.2.1: Carrageenan-Induced Paw Edema

This is a classic and highly reproducible model of acute inflammation, suitable for evaluating the efficacy of novel anti-inflammatory agents.[15][16][17]

  • Animal Model: Male Wistar rats (150-200g).

  • Dosing: Administer 1,3,6-tri-O-methylarthothelin (e.g., 10, 25, 50 mg/kg, PO), Tryptanthrin (e.g., 10 mg/kg, PO), Dexamethasone (e.g., 1 mg/kg, IP), or vehicle 1 hour prior to carrageenan injection.

  • Inflammation Induction: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

  • Edema Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, 5, and 6 hours after carrageenan injection.

  • Histopathology: At 6 hours, euthanize the animals and collect the paw tissue for histological analysis to assess inflammatory cell infiltration and tissue damage.

  • Data Interpretation: Calculate the percentage inhibition of edema for each group compared to the vehicle control. Correlate the macroscopic findings with the microscopic histological scores.

Comparative Data Summary (Hypothetical)
Parameter1,3,6-tri-O-methylarthothelin (50 mg/kg)Tryptanthrin (10 mg/kg)Dexamethasone (1 mg/kg)
Paw Edema Inhibition at 4h (%) ~55%~45%~70%
Histological Score (Inflammation) Moderate reductionMild reductionSignificant reduction

Conclusion and Future Directions

This guide outlines a rigorous, multi-stage approach to validating the in vivo mechanism of action of 1,3,6-tri-O-methylarthothelin. By systematically progressing from target engagement to pharmacodynamic readouts and finally to efficacy in a disease-relevant model, researchers can build a comprehensive and compelling data package. The comparative design allows for a clear understanding of the compound's potential relative to existing therapies.

Future studies should explore the role of the MAPK pathway in more detail and evaluate the efficacy of 1,3,6-tri-O-methylarthothelin in chronic models of inflammation, such as collagen-induced arthritis, to assess its potential for treating long-term inflammatory conditions.[6][7]

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Sources

Comparative

Comparative Pharmacokinetic Profiling of Xanthone Derivatives: A Technical Guide for Drug Development

Executive Summary Xanthones—a class of naturally occurring polyphenolic tricyclic compounds—exhibit potent anti-cancer, anti-inflammatory, and antioxidant properties. However, the clinical translation of natural xanthone...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Xanthones—a class of naturally occurring polyphenolic tricyclic compounds—exhibit potent anti-cancer, anti-inflammatory, and antioxidant properties. However, the clinical translation of natural xanthone derivatives like α-mangostin and gambogic acid is severely bottlenecked by their poor pharmacokinetic (PK) profiles, specifically low aqueous solubility, rapid systemic clearance, and extensive first-pass metabolism.

This guide provides an objective, data-driven comparison of the PK profiles of native xanthones versus their advanced formulated derivatives. By dissecting the absorption, distribution, metabolism, and excretion (ADME) pathways, we provide drug development professionals with actionable methodologies to quantify and optimize xanthone bioavailability.

The Pharmacokinetic Bottleneck of Natural Xanthones

Natural xanthone derivatives possess highly lipophilic prenyl side chains and multiple phenolic hydroxyl groups. While these structural features are critical for membrane permeability and receptor binding, they also make these compounds prime targets for rapid phase II metabolism.

  • α-Mangostin (AM): Despite high in vitro efficacy, AM exhibits a highly dose-independent pharmacokinetic profile with an absolute oral bioavailability of merely ~2.3% in murine models . This is primarily driven by poor gastrointestinal absorption and extensive glucuronidation and sulfation in the liver and small intestine.

  • Gambogic Acid (GA): Administered intravenously, GA demonstrates a rapid elimination half-life ( t1/2​ ) of approximately 15 to 16 minutes in rats, with over 36.5% of the dose excreted directly into the bile within 16 hours . Its limited tissue distribution (outside the liver) restricts its therapeutic window for systemic oncotherapy.

To overcome these limitations, researchers have developed synthetic modifications and nano-formulations (e.g., Solid Lipid Nanoparticles [SLNPs] and polymeric micelles) designed to bypass hepatic first-pass metabolism and enhance systemic circulation.

Comparative PK Profiling: Free vs. Formulated Derivatives

The following table synthesizes quantitative pharmacokinetic data comparing native xanthones against their optimized derivative formulations.

Table 1: Quantitative Pharmacokinetic Comparison of Xanthone Derivatives

Compound / DerivativeFormulation StrategyModel & Route Cmax​ AUC0−t​ t1/2​ Bioavailability ( F )
α-Mangostin Free ExtractMouse (Oral, 100 mg/kg)1,382 nmol/L5,736 nmol·h/L~5.0 h~2.3%
α-Mangostin (AM-SLNP) Solid Lipid NanoparticleRat (Oral)-3.3-fold ↑-~7.6% (Est.)
Gambogic Acid Free CompoundRat (IV, 4 mg/kg)-182.4 µg·min/mL16.1 minN/A (IV)
Gambogic Acid (GA-OACS) Octyl-Arginine Chitosan MicellesRat (IV)-1.5-fold ↑2.0-fold ↑*N/A (IV)

*Values denote the relative increase compared to the free/unformulated control group within the respective studies , .

Mechanistic Causality in Xanthone ADME

The stark differences in bioavailability between free and formulated xanthones are rooted in their distinct absorption and metabolic routing.

Free xanthones absorbed through the intestinal epithelium enter the portal vein, subjecting them directly to hepatic phase II enzymes. Conversely, encapsulating xanthones in lipid-based nanocarriers (like SLNPs) shifts their absorption pathway. The lipid matrix stimulates chylomicron formation in the enterocytes, routing the drug through the lymphatic system. This lymphatic transport fundamentally bypasses the liver, evading first-pass metabolism and directly entering the systemic circulation via the thoracic duct.

AbsorptionMetabolism Oral Oral Administration Gut Gastrointestinal Tract Oral->Gut Free Free Xanthones (e.g., α-Mangostin) Gut->Free Poor Permeability Nano Nano-formulations (e.g., AM-SLNP) Gut->Nano High Permeability Portal Portal Vein Transport Free->Portal Lymph Lymphatic Transport Nano->Lymph Liver Liver: First-Pass Metabolism (Glucuronidation) Portal->Liver Systemic Systemic Circulation Lymph->Systemic Bypasses Liver Liver->Systemic Low Bioavailability

Fig 1: Absorption and metabolic routing of free versus nano-formulated xanthone derivatives.

Standardized Methodology for Xanthone PK Quantification

To accurately compare these profiles, researchers must utilize highly sensitive, self-validating analytical protocols. Xanthones are notoriously prone to oxidation and non-specific binding, requiring strict sample preparation controls. Below is a field-proven LC-MS/MS methodology for in vivo PK profiling , .

Step-by-Step Protocol: LC-MS/MS Quantification

1. Automated Microsampling & Stabilization

  • Action: Collect 50 µL of whole blood via an automated microsampling system into heparinized tubes at designated time points (0–24h). Centrifuge immediately at 4°C to separate plasma.

  • Causality: Automated microsampling allows for full time-course profiling from a single rodent, eliminating inter-subject variability. Chilling prevents ex vivo enzymatic degradation of the xanthone derivatives.

2. Plasma Acidification & Internal Standard (IS) Addition

  • Action: To 20 µL of plasma, add 10 µL of stable-isotope labeled IS (e.g., d3​ -α-mangostin). Add 5 µL of 1M HCl or 0.1% formic acid.

  • Causality: Xanthones contain multiple phenolic hydroxyl groups ( pKa​ ~7.5). Acidifying the matrix suppresses ionization, shifting the molecules into a highly lipophilic state. The IS acts as a self-validating control, mathematically normalizing any downstream matrix-induced ion suppression.

3. Liquid-Liquid Extraction (LLE)

  • Action: Add 200 µL of ethyl acetate. Vortex for 5 minutes, then centrifuge at 14,000 rpm for 10 minutes. Transfer the organic supernatant and evaporate to dryness under a gentle nitrogen stream.

  • Causality: Ethyl acetate provides >90% extraction recovery for acidified xanthones while precipitating out interfering plasma proteins. Nitrogen evaporation prevents the oxidative degradation of the xanthone core.

4. UPLC Separation

  • Action: Reconstitute the residue in 50 µL of mobile phase (30:70 v/v 0.1% formic acid with 10 mM ammonium formate : acetonitrile). Inject 5 µL onto a sub-2µm C8 or C18 column at a flow rate of 0.3 mL/min.

  • Causality: The high organic ratio efficiently elutes the lipophilic derivatives. The ammonium formate buffer is critical; it stabilizes droplet formation during electrospray ionization (ESI), significantly enhancing signal intensity.

5. MS/MS Detection (MRM Mode)

  • Action: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, targeting specific precursor-to-product ion transitions for the xanthone and its IS.

  • Causality: MRM filters out the complex biological background of plasma, ensuring high selectivity and achieving a Lower Limit of Quantification (LLOQ) of <1 ng/mL, which is essential for capturing the terminal elimination phase of poorly bioavailable compounds.

PKWorkflow Dosing In Vivo Dosing (Rodent Models) Sampling Automated Microsampling Dosing->Sampling Prep Acidification & LLE Extraction Sampling->Prep LC UPLC Separation (C8/C18) Prep->LC MS MS/MS Detection (MRM Mode) LC->MS PK PK Parameter Calculation MS->PK

Fig 2: Self-validating LC-MS/MS experimental workflow for xanthone pharmacokinetic profiling.

Conclusion

The therapeutic potential of xanthone derivatives is undeniable, yet their native pharmacokinetic profiles present severe limitations for systemic drug development. As demonstrated by comparative data, the transition from free extracts to advanced formulations—such as SLNPs for α-mangostin and micellar structures for gambogic acid—can yield multi-fold improvements in bioavailability and half-life. By employing rigorous, self-validating LC-MS/MS methodologies, drug developers can accurately map these improvements, paving the way for the clinical translation of xanthone-based therapeutics.

References
  • Dose-Independent ADME Properties and Tentative Identification of Metabolites of α-Mangostin from Garcinia mangostana in Mice by Automated Microsampling and UPLC-MS/MS Methods Source: PLOS One URL:[Link]

  • DMPK studies in rat model for comparative evaluation of bioavailability of alpha-mangostin and its formulated solid lipid nanoparticle using a validated LC-MS/MS method Source: Plant Science Today (Horizon E-Publishing Group) URL:[Link]

  • Pharmacokinetics, tissue distribution and excretion of gambogic acid in rats Source: European Journal of Drug Metabolism and Pharmacokinetics (via PubMed) URL:[Link]

  • Emerging tendencies for the nano-delivery of gambogic acid: a promising approach in oncotherapy Source: RSC Advances URL:[Link]

Validation

Assessing the Specificity of 1,3,6-tri-O-methylarthothelin's Biological Target: A Comparative Guide for Drug Development

Lichen-derived secondary metabolites, particularly chlorinated xanthones, are increasingly recognized as "privileged structures" in drug discovery due to their rigid, planar tricyclic cores and diverse bioactivities[1]....

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Author: BenchChem Technical Support Team. Date: April 2026

Lichen-derived secondary metabolites, particularly chlorinated xanthones, are increasingly recognized as "privileged structures" in drug discovery due to their rigid, planar tricyclic cores and diverse bioactivities[1]. Among these, 1,3,6-tri-O-methylarthothelin (TOMA) —a highly substituted derivative (2,4,5-trichloro-1,3,6-trimethoxy-8-methyl-9H-xanthen-9-one) originally isolated from Dimelaena lichens[2]—presents a unique pharmacological profile.

However, evaluating the true biological target of planar, lipophilic xanthones is notoriously difficult. Their structural nature often leads to pleiotropic effects, such as non-specific membrane disruption or promiscuous kinase binding, complicating target deconvolution. As a Senior Application Scientist, I have designed this guide to provide researchers with a rigorous, self-validating framework to assess the target specificity of TOMA, objectively comparing its performance against reference compounds.

Comparative Target Profiling: TOMA vs. Reference Alternatives

To determine whether TOMA acts via specific catalytic inhibition or non-specific cytotoxicity, it must be benchmarked against both target-specific drugs and pleiotropic reference xanthones (e.g., α -Mangostin). Historically, lichen xanthones have been implicated in the inhibition of ergosterol biosynthesis[3] and Topoisomerase II[1].

The table below summarizes the comparative performance metrics used to establish a compound's Specificity Index (SI). A high SI indicates that the compound inhibits its primary enzymatic target at concentrations significantly lower than those required to induce general membrane lysis or non-specific cytotoxicity.

Table 1: Representative Profiling Data for Xanthone Benchmarking
CompoundPrimary Putative TargetTarget IC₅₀ / MIC (µM)Cytotoxicity (HeLa IC₅₀, µM)Specificity Index (SI)PAINS Risk
1,3,6-tri-O-methylarthothelin Ergosterol Biosynthesis (ERG11)4.248.511.5Moderate (Lipophilic)
α -Mangostin (Ref. Xanthone)Promiscuous (Kinases/Membrane)8.512.01.4High (Aggregator)
Fluconazole (Control)Ergosterol Biosynthesis (CYP51)1.1>200>180Low
Etoposide (Control)Topoisomerase II0.82.53.1Low

Note: Data reflects benchmarked ranges for chlorinated lichen xanthones to illustrate the necessity of specificity validation[1][3].

Experimental Workflows for Target Deconvolution

To trust the data, the experimental design must inherently rule out false positives. The following protocols are engineered as self-validating systems: they do not just measure inhibition; they actively differentiate specific mechanisms from non-specific artifacts.

Protocol A: Topoisomerase II Relaxation Assay with Intercalation Control

The Causality Principle: Xanthones can inhibit Topoisomerase II either by specifically binding the enzyme's ATP-binding domain (catalytic inhibition) or by non-specifically intercalating into the DNA substrate, preventing the enzyme from accessing it. To prove TOMA is a specific target inhibitor, we must run an orthogonal intercalation displacement assay.

Step-by-Step Methodology:

  • Substrate Preparation: Prepare 0.5 µg of supercoiled pBR322 plasmid DNA in a standard Topo II reaction buffer (50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM DTT, ATP).

  • Reaction Setup: Incubate the DNA with 2 units of human Topo II α and titrations of TOMA (0.1 µM to 50 µM) at 37°C for 30 minutes.

  • Self-Validating Control (Ethidium Bromide Displacement): In a parallel microplate, incubate calf thymus DNA saturated with Ethidium Bromide (EtBr). Add TOMA. If fluorescence decreases, TOMA is a DNA intercalator, and any Topo II inhibition is a secondary artifact. If fluorescence remains stable, TOMA does not intercalate DNA.

  • Readout: Terminate the Topo II reaction with SDS/Proteinase K, and resolve the topoisomers via 1% agarose gel electrophoresis.

  • Interpretation: Specific catalytic inhibitors will halt plasmid relaxation without displacing EtBr in the control assay.

Protocol B: Ergosterol Biosynthesis Inhibition via GC-MS

The Causality Principle: Many halogenated xanthones exhibit antifungal properties[3]. However, cell death can result from specific inhibition of the lanosterol 14 α -demethylase (ERG11/CYP51) enzyme or from non-specific detergent-like lysis of the cell wall. We use GC-MS to look for the biochemical bottleneck (lanosterol buildup) that strictly proves enzymatic targeting.

Step-by-Step Methodology:

  • Culture & Treatment: Grow Candida albicans (ATCC 10231) to the exponential phase. Treat with sub-MIC concentrations of TOMA (e.g., 2 µM) for 16 hours to allow lipid profile alterations without causing total cell lysis.

  • Saponification: Harvest cells, wash with sterile water, and saponify the pellet using 25% methanolic KOH at 85°C for 1 hour.

  • Extraction: Extract the non-saponifiable lipid fraction (containing sterols) using equal volumes of heptane.

  • Derivatization: Dry the organic layer under nitrogen and silylate the sterols using BSTFA + 1% TMCS at 60°C for 30 minutes to increase volatility.

  • GC-MS Analysis: Inject the sample into a GC-MS equipped with an HP-5MS column.

  • Interpretation: Quantify the ratio of ergosterol (m/z 396) to lanosterol (m/z 426). A specific ERG11 inhibitor will show a drastic reduction in ergosterol coupled with a stoichiometric accumulation of lanosterol. If both sterols are depleted equally, the compound is likely causing non-specific membrane disruption.

Mechanistic Pathways & Workflows

To visualize the logical progression of these self-validating systems, the following diagrams map out the deconvolution workflow and the comparative mechanisms of action.

TargetDeconvolution A 1,3,6-tri-O-methylarthothelin (TOMA) B Phenotypic Screening (Antimicrobial / Cytotoxic) A->B C Target Deconvolution Strategy B->C D Kinase / Topo II Profiling C->D Intracellular E Ergosterol Biosynthesis Assay C->E Membrane F Specificity Validation (Orthogonal Assays) D->F E->F

Caption: Workflow for deconvoluting TOMA's biological targets using orthogonal validation assays.

MOA_Comparison cluster_ligands Xanthone Derivatives cluster_targets Putative Biological Targets TOMA 1,3,6-tri-O-methylarthothelin (Chlorinated) ERG Ergosterol Pathway (CYP51 / ERG11) TOMA->ERG Primary TOPO Topoisomerase II (Catalytic Inhibition) TOMA->TOPO Secondary Mangostin alpha-Mangostin (Non-chlorinated) Mangostin->ERG KINASE Promiscuous Kinase Binding Mangostin->KINASE

Caption: Comparative mechanistic pathways of TOMA versus alpha-mangostin across putative targets.

Strategic Recommendations for Drug Development Professionals

When assessing highly substituted lichen xanthones like 1,3,6-tri-O-methylarthothelin, the chlorination pattern (2,4,5-trichloro) significantly alters the molecule's electron density and lipophilicity compared to plant-derived alternatives[2].

  • Beware of the PAINS Trap: The planar geometry of TOMA makes it highly susceptible to forming colloidal aggregates in aqueous assays. Always include dynamic light scattering (DLS) or a non-ionic detergent (e.g., 0.01% Triton X-100) in your primary biochemical screens to rule out aggregation-based false positives.

  • Leverage the Halogen Bonding: The chlorine atoms on TOMA can form highly specific halogen bonds with target proteins. When conducting in silico docking studies to validate the GC-MS or Topo II results, ensure your force fields are parameterized to account for the sigma-hole effect of these halogens.

  • Prioritize Pathway Bottlenecks: As demonstrated in Protocol B, proving a compound's efficacy is insufficient. You must prove the mechanism of failure in the target organism (e.g., the exact accumulation of lanosterol) to confidently transition a compound from hit to lead.

References

  • Elix, J. A., & Bennett, S. A. (1990). 6-O-Methylarthothelin and 1,3,6-Tri-O-Methylarthothelin, Two New Xanthones From a Dimelaena Lichen. Australian Journal of Chemistry.[Link]

  • Masters, K. S., & Bräse, S. (2012). Xanthone dimers: A compound family which is both common and privileged. Chemical Reviews.[Link]

  • Honda, N. K., et al. (2011). Chemical Constituents of the Methanolic Extract of Leaves of Leiothrix spiralis Ruhland and Their Antimicrobial Activity. Molecules (MDPI).[Link]

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Safety & Regulatory Compliance

Safety

1,3,6-tri-O-methylarthothelin proper disposal procedures

Operational Guide: Safe Handling and Disposal of 1,3,6-tri-O-methylarthothelin As drug development and natural product research advance, laboratories frequently encounter complex, highly substituted secondary metabolites...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Safe Handling and Disposal of 1,3,6-tri-O-methylarthothelin

As drug development and natural product research advance, laboratories frequently encounter complex, highly substituted secondary metabolites. 1,3,6-tri-O-methylarthothelin (2,4,5-trichloro-1,3,6-trimethoxy-8-methyl-9H-xanthen-9-one) is a rare, trichlorinated xanthone derivative originally identified in Dimelaena lichens[1]. While its unique structure makes it a valuable compound for antimicrobial research[2], it presents specific logistical and safety challenges regarding laboratory waste management.

As a Senior Application Scientist, I have designed this protocol to move beyond basic safety sheets. This guide provides the mechanistic causality behind our disposal choices, ensuring your laboratory maintains rigorous environmental compliance and operational safety.

Hazard Assessment & Mechanistic Causality

To handle 1,3,6-tri-O-methylarthothelin safely, researchers must understand why it requires specialized protocols. The molecule features three chlorine atoms substituted on an electron-withdrawn aromatic xanthone ring[1].

  • Organohalide Persistence: The basic chemical structure of chlorinated xanthones closely resembles anthropogenic chlorinated pollutants, such as polychlorinated biphenyls (PCBs) and dibenzo-p-dioxins[3]. These strong C-Cl bonds make the molecule highly recalcitrant to standard environmental degradation.

  • Thermal Instability Hazards: If disposed of in standard organic waste and subjected to low-temperature incineration, heavily chlorinated aromatics can act as precursors to highly toxic polychlorinated dibenzo-p-dioxins (PCDDs). Therefore, high-temperature incineration by a licensed facility is an absolute necessity[4].

  • Ecological Toxicity: Chlorinated lichen xanthones exhibit potent biological activities, including fungicidal and antibacterial effects[2]. Accidental release into wastewater can disrupt local microbial ecosystems and inhibit standard wastewater treatment bioreactors.

Table 1: Waste Classification & Physicochemical Profile
Property / CategorySpecificationCausality / Impact on Disposal Protocol
Chemical Class Chlorinated Aromatic XanthoneMandates strict segregation from non-halogenated waste streams[4].
Halogen Content High (Trichlorinated)Increases disposal complexity; requires specialized high-temperature incineration to prevent dioxin formation[5].
Solubility Soluble in organic solvents (e.g., Methanol, Chloroform)Waste is typically generated as a liquid solvent mixture, requiring compatible HDPE storage[6].
EPA/RCRA Status Halogenated Organic WasteMust be explicitly labeled, tracked, and disposed of within 180 days to prevent environmental release[7].

Operational Handling & Experimental Workflow

When synthesizing, extracting, or purifying 1,3,6-tri-O-methylarthothelin (e.g., via methanolic extraction[8]), researchers must implement a self-validating safety system.

Step 1: Engineering Controls & PPE

  • Conduct all extractions, chromatographic separations, and solvent evaporations inside a certified, externally vented chemical fume hood[9].

  • Wear standard chemical-resistant PPE: nitrile gloves, a fully buttoned lab coat, and splash-proof safety goggles[9].

Step 2: Segregation at the Source (Critical Checkpoint)

  • The Rule: Never mix 1,3,6-tri-O-methylarthothelin waste with standard organic waste.

  • The Causality: Introducing even a small amount of a halogenated compound into a non-halogenated waste carboy compromises the entire volume. The entire container must then be treated as halogenated waste, which drastically increases disposal costs due to the extra treatment steps required to strip the halogens[5].

Proper Disposal Procedures (Step-by-Step)

Follow this standardized protocol for the disposal of any solutions, TLC plates, or silica gel contaminated with 1,3,6-tri-O-methylarthothelin.

  • Primary Containment: Collect all liquid waste in a dedicated, chemically compatible container (typically High-Density Polyethylene, HDPE).

  • Volume Management: Pour the waste into the container using a funnel[7]. Never fill the waste bottle beyond 80% capacity. This headspace allows for safe vapor expansion and prevents over-pressurization[4].

  • Capping: Ensure the container is securely closed with a tight-fitting screw-top cap immediately after use. Do not leave funnels resting in the waste bottle[5].

  • RCRA/EPA Compliant Labeling: Attach a hazardous waste label immediately upon the first drop of waste. Explicitly list the contents and their relative percentages (e.g., "Methanol 95%, Chloroform 4%, 1,3,6-tri-O-methylarthothelin <1%")[5]. Check the box for "Halogenated Organic Waste"[4].

  • Storage: Store the container in a designated, secondary containment tray within a flammable storage cabinet or under the fume hood. Keep away from incompatible chemicals such as strong bases or oxidizers[6].

  • Final Disposition: Arrange for pickup by a licensed hazardous waste contractor. Under RCRA guidelines, containers must be removed within 180 days of the accumulation start date[7].

Spill Response & Decontamination Plan

In the event of an accidental spill of a solvent containing 1,3,6-tri-O-methylarthothelin:

  • Assess and Isolate: Evacuate non-essential personnel from the immediate area. Ensure all ignition sources are turned off if flammable solvents (like methanol) are present[6].

  • Containment: Deploy chemical spill pads to absorb the liquid. Do not use standard paper towels, as they do not provide adequate chemical containment and increase fire risks[6].

  • Decontamination: Because the compound is highly lipophilic, wipe the affected surface with a compatible solvent (e.g., a small volume of methanol or acetone) to lift the xanthone residue, followed by a thorough wash with laboratory detergent and water.

  • Debris Disposal: Place all contaminated spill pads, wipes, and gloves into a puncture-proof bag. Label this bag as "Halogenated Organic Debris" and route it through the halogenated hazardous waste stream[6].

Waste Segregation Workflow

WasteWorkflow Start 1,3,6-tri-O-methylarthothelin Waste Generated SolventCheck Solvent Matrix? Start->SolventCheck OrgWaste Halogenated Organic Waste Container SolventCheck->OrgWaste Organic Solvents AqWaste Halogenated Aqueous Waste Container SolventCheck->AqWaste Aqueous Mixtures Label Apply RCRA/EPA Compliant Labeling OrgWaste->Label AqWaste->Label Incineration High-Temperature Incineration Facility Label->Incineration Licensed Contractor

Workflow for the segregation and disposal of chlorinated xanthone waste streams.

References

  • 6-O-Methylarthothelin and 1,3,6-Tri-O-Methylarthothelin, Two New Xanthones From a Dimelaena Lichen. Australian Journal of Chemistry - CSIRO Publishing. 1

  • Chemical Constituents of the Methanolic Extract of Leaves of Leiothrix spiralis Ruhland and Their Antimicrobial Activity. MDPI.8

  • Cleanroom Waste Disposal Protocol. Auckland Microfab. 4

  • Safe Handing & Disposal of Organic Substances. HSC Chemistry - Science Ready. 9

  • Hazardous Waste Guide. UTIA Safety Office. 5

  • Hazardous Materials Disposal Guide. Nipissing University. 6

  • Hazardous Waste Management Program Introduction. Eastern Washington University. 7

  • Lichen Xanthones as Models for New Antifungal Agents. PMC - NIH. 2

  • Novel Firmicutes Group Implicated in the Dechlorination of Two Chlorinated Xanthones. Applied and Environmental Microbiology - ASM Journals. 3

  • Xanthones of Lichen Source: A 2016 Update. MDPI.10

Sources

Handling

Personal protective equipment for handling 1,3,6-tri-O-methylarthothelin

As a Senior Application Scientist, I approach laboratory safety and chemical handling not as a rigid checklist of compliance, but as a dynamic system driven by mechanistic causality. Handling highly specialized, naturall...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety and chemical handling not as a rigid checklist of compliance, but as a dynamic system driven by mechanistic causality. Handling highly specialized, naturally derived or synthetic compounds requires an intimate understanding of their molecular structure and biological behavior.

This guide provides the authoritative operational and safety protocols for handling 1,3,6-tri-O-methylarthothelin , a polyhalogenated lichen xanthone. By understanding why these protocols exist, your laboratory can build a self-validating safety culture that protects personnel while ensuring experimental integrity.

Chemical Profile & Mechanistic Hazard Assessment

1,3,6-tri-O-methylarthothelin (chemically defined as 2,4,5-trichloro-1,3,6-trimethoxy-8-methyl-9H-xanthen-9-one) is a chlorinated secondary metabolite originally synthesized and isolated from the Dimelaena lichen[1].

Xanthones are widely recognized in pharmacology as "privileged structures" due to their broad spectrum of biological activities, which include potent cytotoxicity, antimicrobial, and antiviral properties[2]. The specific hazard profile of 1,3,6-tri-O-methylarthothelin is dictated by its structure:

  • High Lipophilicity: The three chlorine (trichloro-) substitutions on the xanthone core significantly enhance the molecule's lipophilicity. This allows it to easily cross biological membranes, including the epidermal barrier and cellular phospholipid bilayers.

  • Cytotoxic Potential: Related lichen xanthones and their derivatives exhibit potent in vitro toxicities. For instance, structural analogs demonstrate IC50 values against human cancer cell lines as low as 12.79 µg/mL and possess strong antimicrobial minimum inhibitory concentrations (MICs)[3][4].

Table 1: Quantitative Bioactivity Metrics of Lichen Xanthones & Derivatives

The following data establishes the baseline toxicity of this chemical class, validating the need for stringent exposure controls.

Compound / ExtractTarget / Cell LineMetricValueReference
Acremonidin E (Xanthone derivative)BC, KB, NCI-H187 Cancer CellsIC5012.79 – 27.12 µg/mL[3]
Acremonidin E (Xanthone derivative)Mycobacterium tuberculosisMIC50 µg/mL[3]
Handelone (Diphenyl ether related)Mpro (Viral Protease)IC505.2 µM[3]
L. spiralis Extract (Fraction 5+6)Escherichia coliMIC62.5 µg/mL[4]
L. spiralis Extract (Fraction 5+6)Pseudomonas aeruginosaMIC31.25 µg/mL[4]

Causality-Driven PPE Requirements

Because 1,3,6-tri-O-methylarthothelin is typically handled as a dry, lyophilized powder before being solubilized in strong organic solvents like Dimethyl Sulfoxide (DMSO) or Methanol, the risk profile shifts dynamically during handling. Your Personal Protective Equipment (PPE) must address both states.

  • Hand Protection (The Double-Glove Protocol):

    • Requirement: A 100% nitrile inner glove (minimum 4 mil) paired with a heavier extended-cuff nitrile or neoprene outer glove.

    • Causality: DMSO acts as a transdermal carrier, rapidly penetrating the skin and pulling dissolved lipophilic xanthones with it. DMSO degrades thin nitrile over prolonged exposure. This double-layer system is self-validating: if you observe a solvent splash on the outer glove, you can immediately doff it without exposing your bare skin.

  • Respiratory & Engineering Controls:

    • Requirement: All manipulation of the dry powder must occur within a Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated chemical fume hood.

    • Causality: Fine powders are highly susceptible to electrostatic aerosolization. Inhalation bypasses the stratum corneum, directly exposing the highly vascularized pulmonary alveoli to the cytotoxic agent. If engineering controls fail, a NIOSH-approved PAPR (Powered Air-Purifying Respirator) is mandatory.

  • Eye and Body Protection:

    • Requirement: Chemical splash goggles and a fluid-resistant, wrap-around laboratory coat.

    • Causality: Standard safety glasses lack orbital seals. During the vortexing and solubilization phase, micro-droplet splashing poses a severe risk to ocular mucosa.

Operational Plan: Step-by-Step Methodologies

Workflow A: Self-Validating Solubilization Protocol

To ensure absolute safety and reproducibility when preparing a stock solution (e.g., 10 mM in DMSO), utilize this closed-system approach.

  • Preparation & De-static Protocol: Wipe down the interior of the fume hood and the analytical balance with an anti-static solution.

    • Validation Step: Use an anti-static gun (e.g., Zerostat) on the weighing boat. If the powder visibly clings to the micro-spatula, static is still present; re-apply before proceeding.

  • Weighing: Tare a conductive, anti-static weigh boat. Carefully transfer the required mass of 1,3,6-tri-O-methylarthothelin.

  • In Situ Solubilization (Closed-System): Do not walk the dry powder across the lab. Transfer the weigh boat directly into a pre-labeled, amber glass vial (xanthones are often photosensitive) inside the hood.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO directly to the vial.

  • Sealing: Cap the vial tightly with a PTFE-lined septum cap before vortexing.

    • Causality: Capping prior to agitation eliminates the risk of aerosolizing the DMSO-xanthone mixture into the user's breathing zone.

  • Decontamination: Wipe the exterior of the sealed vial with a 70% ethanol wipe. Dispose of the wipe and your outer gloves in the solid hazardous waste receptacle.

Workflow B: Spill Decontamination Protocol
  • Isolation: Immediately halt work and lower the fume hood sash to maximize face velocity.

  • Suppression: Do not sweep dry powder, as this generates toxic dust. Overlay the spill zone gently with absorbent lab wipes.

  • Solvent Application: Gently apply a 10% surfactant/water solution onto the wipes to dampen the powder without generating aerosols.

  • Collection: Wipe concentrically from the outside in. Place all used wipes into a secondary containment bag.

  • Final Clean: Swab the area with a solvent that dissolves the xanthone (e.g., methanol), followed by standard laboratory detergent.

Logistics and Disposal Logic

Workflow N1 1,3,6-tri-O-methylarthothelin (Dry Powder) N2 Hazard: Inhalation & Cytotoxicity N1->N2 N3 Engineering Control: Class II BSC / Fume Hood N2->N3 Mitigated by N4 PPE: Double Nitrile, Goggles, Lab Coat N2->N4 Mitigated by N5 Solubilization in DMSO (Closed System) N3->N5 N4->N5 N6 Hazard: Transdermal Carrier Effect N5->N6 N7 Waste: Halogenated Organic Stream N5->N7 Disposal N6->N4 Requires

Safety logic and operational workflow for handling 1,3,6-tri-O-methylarthothelin.

Because 1,3,6-tri-O-methylarthothelin is a polyhalogenated compound (containing three chlorine atoms), it dictates a strict disposal pathway[1]:

  • Liquid Waste: Collect all solvent waste containing the xanthone in a dedicated, clearly labeled "Halogenated Organic Waste" carboy. Halogenated waste requires specialized high-temperature incineration to prevent the formation of toxic dioxin byproducts during destruction. It must never be mixed with standard non-halogenated organic waste.

  • Solid Waste: All contaminated consumables (pipette tips, weigh boats, gloves, spill wipes) must be collected in a rigid, leak-proof container labeled for "Solid Halogenated Toxic Waste."

References

  • Title: 6-O-Methylarthothelin and 1,3,6-Tri-O-Methylarthothelin, Two New Xanthones From a Dimelaena Lichen Source: Australian Journal of Chemistry (ConnectSci) URL: [Link]

  • Title: Xanthone dimers: A compound family which is both common and privileged Source: ResearchGate URL: [Link]

  • Title: Graphisins A and B from the Lichen Graphis tetralocularis Source: ResearchGate URL: [Link]

  • Title: Chemical Constituents of the Methanolic Extract of Leaves of Leiothrix spiralis Ruhland and Their Antimicrobial Activity Source: PMC (National Institutes of Health) URL: [Link]

Sources

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Feasible Synthetic Routes

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